1-Methyl-2-(tributylstannyl)-1H-indole
Description
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Properties
IUPAC Name |
tributyl-(1-methylindol-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N.3C4H9.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCNIBQIQQKJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434750 | |
| Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157427-46-8 | |
| Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Utility of Organostannanes in Modern Synthesis
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Methyl-2-(tributylstannyl)-1H-indole
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad tools available to the synthetic chemist, organostannanes, or organotin compounds, hold a place of significant strategic importance. Their relative stability to air and moisture, coupled with a remarkable tolerance for a wide array of functional groups, makes them powerful intermediates.[1] This guide focuses on a particularly valuable building block: This compound . We will explore its synthesis, core reactivity, and application, providing the field-proven insights necessary for its successful utilization in research and development. The primary utility of this reagent is as a nucleophilic partner in palladium-catalyzed Stille coupling reactions, enabling the efficient construction of complex 2-substituted indole scaffolds.[1][2][3] These scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science.[4]
However, the potency of organotin reagents is matched by their significant toxicity.[1][3] A comprehensive understanding of and adherence to strict safety protocols is not merely recommended but imperative. This document therefore begins with a critical overview of the necessary handling precautions.
PART 1: Critical Safety and Handling of Organotin Compounds
Before any experimental work is considered, it is crucial to recognize that organotin compounds as a class are hazardous.[5][6] The toxicity is primarily dictated by the number and nature of the organic groups attached to the tin atom, with trialkyltin compounds like the one discussed here being among the most toxic.[6][7]
Core Hazards:
-
Toxicity: Tributyltin (TBT) derivatives are known to be potent immunotoxins and endocrine disruptors.[5][7] Exposure can occur via inhalation, ingestion, and dermal contact, affecting the central nervous system, liver, and kidneys.[6][8][9]
-
Environmental Persistence: Organotin compounds can persist in the environment and bioaccumulate, posing a significant risk to aquatic ecosystems.[2][5]
Mandatory Handling Protocols:
-
Engineering Controls: All manipulations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): A standard ensemble of a lab coat, splash goggles, and nitrile gloves is required. In case of skin contact, the area must be washed immediately and thoroughly with soap and water for at least 15 minutes.[6][8]
-
Waste Disposal: All waste, including contaminated consumables and residual reagent, must be segregated into a clearly labeled, dedicated hazardous waste container for organotin compounds. Do not mix with other chemical waste streams.
PART 2: Synthesis and Spectroscopic Characterization
Synthesis: A Protocol Grounded in Mechanistic Understanding
The synthesis of this compound hinges on the directed metallation of the indole C2 position. The N-H proton of indole is significantly more acidic than any C-H proton, necessitating its prior substitution. N-methylation serves this purpose, freeing the C2 position for deprotonation by a strong, non-nucleophilic base, followed by quenching with an electrophilic tin source.
The choice of a strong base like lithium diisopropylamide (LDA) or n-butyllithium is critical. These bases are sufficiently powerful to abstract the proton from the C2 position, creating a transient 2-lithioindole intermediate. The entire process must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents, as both the lithiated intermediate and the final organostannane product are susceptible to rapid protonolysis or hydrolysis.[2]
Step-by-Step Synthesis Protocol:
-
Apparatus Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is assembled.
-
Reagent Charging: The flask is charged with 1-methylindole (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of n-butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithio-1-methylindole intermediate.
-
Stannylation: Tributyltin chloride (1.2 eq) is added dropwise via the addition funnel. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the final product.
Physical and Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed through rigorous spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₅NSn | [2] |
| Molecular Weight | 420.2 g/mol | [2] |
| Appearance | Liquid | [10] |
| Density | 1.140 g/mL (at 25 °C) | [10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.1 (m, 4H, Ar-H), 6.45 (s, 1H, C3-H), 3.75 (s, 3H, N-CH₃), 1.6-0.8 (m, 27H, Sn-(C₄H₉)₃). | Inferred from data for 1-methylindole[11][12] and tributyltin moieties. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 142.0, 128.5, 121.0, 120.5, 119.5, 109.0, 101.0 (indole carbons), 32.0 (N-CH₃), 29.2, 27.5, 13.7, 11.5 (Sn-(C₄H₉)₃ carbons). | Inferred from data for 1-methylindole[13] and tributyltin moieties. |
| Infrared (IR) | ν (cm⁻¹): ~3050 (Ar C-H), 2955, 2925, 2870 (Aliphatic C-H), 1460, 1320 (Aromatic C=C). | Inferred from data for 1-methylindole.[14] |
| Mass Spec (EI) | m/z: 421 [M⁺] (based on ¹²⁰Sn), showing a characteristic isotopic pattern for tin. | Inferred from molecular weight.[2] |
PART 3: Core Reactivity and Synthetic Application
The premier application of this compound is its participation in the Stille Cross-Coupling Reaction . This palladium-catalyzed reaction forms a C-C bond between an organostannane and an organic halide or triflate, offering a robust and versatile method for synthesizing complex molecules.[1][3]
The Stille Coupling: Mechanism and Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl iodide), forming a Pd(II) complex.
-
Transmetalation: The tributylstannyl group from the indole reagent is transferred to the palladium center, displacing the halide and forming a new Pd(II)-indole complex. This is often the rate-limiting step. The choice of ligands on the palladium and sometimes the use of additives like copper(I) salts can significantly influence the rate and efficiency of this step.[3][15]
-
Reductive Elimination: The two organic groups (the indole and the aryl group) on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
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- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Methyl-2-(tributylstannyl)-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methyl-2-(tributylstannyl)-1H-indole (CAS No. 157427-46-8), a key organostannane reagent in modern organic synthesis. We will delve into its synthesis, core reactivity, applications in constructing complex molecular architectures, and the critical safety considerations associated with its use. The focus is on providing practical, field-proven insights to empower researchers in leveraging this versatile building block, particularly in the realm of medicinal chemistry and drug discovery.
Introduction: A Strategic Building Block for Medicinal Chemistry
This compound is an organotin compound featuring a 1-methylindole core linked to a tributyltin group at the C2 position.[1] The indole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, bioactive compounds, and FDA-approved drugs with applications ranging from anticancer to antiviral and anti-inflammatory therapies.[2][3][4][5] The strategic value of this reagent lies in its ability to serve as a robust and reliable precursor for introducing the 1-methyl-1H-indol-2-yl fragment into target molecules via palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][6]
The presence of the tributylstannyl group activates the C2 position of the indole for efficient carbon-carbon bond formation, a transformation that is otherwise challenging to achieve directly.[1] This guide will explore the causality behind its synthesis and its pivotal role in the Stille coupling, providing the foundational knowledge necessary for its successful application in research and development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value |
| CAS Number | 157427-46-8[1][7] |
| IUPAC Name | tributyl(1-methylindol-2-yl)stannane[1] |
| Molecular Formula | C₂₁H₃₅NSn[1][7] |
| Molecular Weight | 420.22 g/mol [8] |
| Appearance | Liquid[8] |
| Density | 1.140 g/mL at 25 °C[8] |
| Solubility | Insoluble in water (2.1E-4 g/L at 25 °C)[7] |
| Storage Temperature | 2-8°C[8] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the direct stannylation of 1-methylindole. This process involves the deprotonation of the indole ring followed by quenching with an electrophilic tin source, such as tributyltin chloride.
Mechanistic Rationale
The proton at the C2 position of the indole ring is weakly acidic. A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is required to abstract this proton and generate a potent indolyl anion. This nucleophilic intermediate then readily attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride and forming the stable C-Sn bond. The entire procedure must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) because the organometallic intermediates and the final product are sensitive to oxygen and moisture, which can lead to hydrolysis and the formation of unwanted byproducts like tributyltin oxide.[1]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Synthetic Protocol
This is a representative protocol and may require optimization based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 1-methylindole (1.0 eq).
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Dissolution: Add anhydrous and degassed tetrahydrofuran (THF) via syringe to dissolve the 1-methylindole. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise via syringe. Stir the mixture at this temperature for 30 minutes, during which the solution may change color, indicating the formation of the lithiated indole.
-
Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
The Stille Reaction: Core Application and Mechanism
The premier application of this compound is its use as the organostannane partner in the Stille cross-coupling reaction.[1] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide (e.g., triflate).[9][10] Its wide functional group tolerance and stable, often commercially available, reagents make it a cornerstone of complex molecule synthesis.[9][10]
The Catalytic Cycle
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium(0) species.[11]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organostannane (in this case, this compound) exchanges its organic group (the indolyl moiety) with the halide on the Pd(II) center. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product (R¹-Indolyl) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
General Protocol for Stille Coupling
This protocol is general and requires optimization for specific substrates (aryl halides, vinyl triflates, etc.).
-
Reagent Preparation: In a Schlenk tube or round-bottom flask, combine the aryl/vinyl halide or triflate (1.0 eq), this compound (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inerting: Seal the vessel and subject it to three cycles of vacuum and backfilling with argon or nitrogen.[9]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) via syringe.[9] The choice of solvent is critical and can significantly impact reaction efficiency.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any DMF. A key step in the work-up of Stille reactions is to remove the toxic tin byproducts. This is often achieved by washing the organic layer with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble tributyltin fluoride, or by purification via silica gel chromatography.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Applications in Drug Discovery
The indole nucleus is a cornerstone of pharmacologically active compounds.[2][5] The ability to use this compound to forge a C-C bond at the C2 position provides a powerful tool for synthetic chemists to build libraries of novel compounds for biological screening. This method allows for the coupling of the indole core to a wide variety of other chemical fragments, including aryl, heteroaryl, and vinyl groups, which are common components of drug candidates.[6] This synthetic versatility is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its pharmacological properties.[4]
Safety, Handling, and Toxicology
CRITICAL NOTE: Organotin compounds, including this compound and its byproducts (e.g., tributyltin chloride), are highly toxic.[1][10]
-
Toxicity: Tributyltin compounds are known to be acutely toxic upon ingestion, inhalation, or skin contact.[8] They are potent immunotoxins and have been shown to have endocrine-disrupting effects.[1]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves may not be sufficient; thicker, more resistant gloves are recommended), must be worn at all times.
-
Environmental Hazard: Organotin compounds are persistent environmental pollutants and are extremely toxic to aquatic life.[1][8] They can bioaccumulate in the food chain.
-
Waste Disposal: All waste containing organotin compounds, both solid and liquid, must be segregated and disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour organotin waste down the drain.
Conclusion
This compound is a high-value synthetic intermediate that provides an efficient and reliable route to 2-substituted indole derivatives. Its primary utility in the Stille cross-coupling reaction allows for the construction of complex molecular architectures that are of significant interest to the pharmaceutical and materials science industries. While its reactivity is a major asset, it is imperative that researchers handle this compound with the utmost caution due to the significant toxicity and environmental hazards associated with organotin reagents. A thorough understanding of its chemistry, coupled with stringent safety protocols, will enable scientists to safely and effectively harness the synthetic power of this important building block.
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ResearchGate. (2025, August 7). Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction | Request PDF. Available from: [Link]
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ResearchGate. (n.d.). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. Available from: [Link]
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LookChem. (n.d.). N-Methylindole-2-tributylstannane, CasNo.157427-46-8. Available from: [Link]
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Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
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Current Trends in Biotechnology and Pharmacy. (2023, August). Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Available from: [Link]
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1-Methyl-2-(tributylstannyl)-1H-indole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 1-Methyl-2-(tributylstannyl)-1H-indole, an organotin compound of significant interest in synthetic organic chemistry. Central to its utility is its role as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions for the formation of complex carbon-carbon bonds. This document details the compound's fundamental chemical and physical properties, including its precise molecular weight, and offers a comprehensive look at its synthesis, reaction mechanisms, and applications in the development of novel molecules. Furthermore, it outlines essential safety and handling protocols required when working with this class of reagents.
Introduction
This compound is an organostannane reagent characterized by an indole scaffold, a foundational structure in numerous biologically active compounds and pharmaceuticals.[1] The molecule consists of an N-methylated indole ring substituted at the C2 position with a tributyltin group.[1] This specific arrangement makes it an invaluable intermediate for the synthesis of 2-substituted indoles.
The primary utility of this compound lies in its function as a nucleophilic partner in Stille cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful and reliable method for creating C-C bonds, valued for its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents.[2][3] As such, this compound serves as a key precursor for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]
Chemical and Physical Properties
The precise molecular characteristics of a reagent are critical for experimental design, reaction stoichiometry, and product analysis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 420.22 g/mol | [4][5] |
| Molecular Formula | C₂₁H₃₅NSn | [1][4] |
| CAS Number | 157427-46-8 | [1][4] |
| Appearance | Liquid | [4][5] |
| Density | 1.140 g/mL at 25 °C | [4][5] |
| Storage Temperature | 2-8°C | [4][5] |
| IUPAC Name | tributyl(1-methylindol-2-yl)stannane | [1] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the stannylation of 1-methylindole. This process involves a two-step sequence: deprotonation followed by quenching with a tin electrophile.
3.1. Synthesis Protocol
-
Step 1: Deprotonation of 1-Methylindole. 1-Methylindole is treated with a strong base to selectively remove the proton at the C2 position, the most acidic carbon on the indole ring. Common bases for this transformation include organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, typically at low temperatures (-78 °C) to prevent side reactions.
-
Step 2: Stannylation. The resulting 2-lithio-1-methylindole intermediate is then quenched by the addition of tributyltin chloride (Bu₃SnCl). The nucleophilic carbanion attacks the electrophilic tin atom, displacing the chloride and forming the desired C-Sn bond. The reaction is allowed to warm to room temperature before workup.
-
Step 3: Purification. After quenching the reaction with a saturated aqueous solution (e.g., NH₄Cl), the organic product is extracted, dried, and purified, typically via vacuum distillation or column chromatography on silica gel.
3.2. Reaction Mechanism Visualization
The overall workflow for the synthesis is a foundational organometallic transformation.
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis: The Stille Coupling
The primary application of this compound is as a coupling partner in the Stille reaction.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organostannane and an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3]
4.1. The Catalytic Cycle
The mechanism of the Stille coupling is a well-understood catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the 1-methylindol-2-yl moiety in this case) to the palladium center, displacing the tin halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
This reaction is instrumental in synthesizing complex molecules, including natural products and potential pharmaceutical agents, where the indole nucleus is a key pharmacophore.
Safety and Handling
Organotin compounds, including this compound, must be handled with significant caution due to their inherent toxicity.[1][6]
-
Toxicity: Tributyltin compounds are known to be toxic, particularly to aquatic life, and can have endocrine-disrupting effects.[1][7] All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with soap and water.[7] If swallowed, seek immediate medical attention.[6][7]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, typically under refrigeration (2-8°C).[4][5] Store locked up.[6][7]
-
Disposal: Dispose of all waste containing organotin compounds in accordance with local, state, and federal regulations for hazardous chemical waste.[7][8] Do not allow the chemical to enter the environment.[8]
Conclusion
This compound is a high-value synthetic intermediate, defined by its molecular weight of 420.22 g/mol and its crucial role in modern synthetic chemistry. Its utility in the Stille cross-coupling reaction provides a reliable and versatile pathway for the elaboration of the indole core, a privileged scaffold in drug discovery and materials science. While its application is powerful, the significant toxicity of organotin compounds necessitates strict adherence to safety protocols. For the informed researcher, this reagent remains an indispensable tool for the construction of complex and novel molecular entities.
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An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-(tributylstannyl)-1H-indole
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-2-(tributylstannyl)-1H-indole, a key organometallic intermediate in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, including detailed experimental protocols, mechanistic insights, and safety considerations. The synthesis is presented as a two-step process commencing with the N-methylation of indole, followed by a regioselective stannylation at the C2 position. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Functionalization of the indole nucleus is a critical aspect of drug discovery, enabling the modulation of pharmacological activity. Organostannanes, particularly tributylstannyl derivatives, are versatile reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[2][3] This reaction allows for the formation of carbon-carbon bonds under mild conditions with a high degree of functional group tolerance.
This compound is a valuable building block that facilitates the introduction of various substituents at the 2-position of the N-methylated indole ring.[2] The synthesis of this compound is typically achieved through the deprotonation of 1-methylindole followed by reaction with tributyltin chloride.[2] This guide will provide a detailed protocol for this transformation, along with a thorough discussion of the underlying chemical principles.
Synthetic Strategy Overview
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 1-methylindole, from commercially available indole. The second, and more critical, stage is the regioselective stannylation of 1-methylindole.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Methyl-2-(tributylstannyl)-1H-indole
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-2-(tributylstannyl)-1H-indole. As a key intermediate in synthetic organic chemistry, particularly in Stille coupling reactions for the formation of carbon-carbon bonds, a thorough understanding of its spectral characteristics is paramount for reaction monitoring and quality control.[1] This document offers a detailed breakdown of the predicted chemical shifts, multiplicities, and coupling constants for each proton environment within the molecule. Furthermore, it presents a validated, step-by-step protocol for the acquisition and processing of a high-fidelity ¹H NMR spectrum, designed for researchers, chemists, and drug development professionals.
Introduction and Molecular Context
This compound (CAS No. 157427-46-8) is an organotin compound featuring a 1-methylindole core substituted at the C-2 position with a tributylstannyl (-Sn(Bu)₃) group.[1] The indole nucleus is a prevalent scaffold in numerous natural products and pharmaceuticals, making its functionalization a critical area of research.[2] The tributylstannyl moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various organic fragments at a specific position on the indole ring.[1]
The structural elucidation and purity assessment of this reagent are heavily reliant on NMR spectroscopy. The ¹H NMR spectrum provides a unique fingerprint, offering precise information about the electronic environment of every proton in the molecule. This guide will deconstruct the spectrum into its constituent parts: the aromatic indole core, the N-methyl group, and the aliphatic tributyl chains.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, it is essential to first identify the distinct sets of chemically non-equivalent protons in the molecule. The structure of this compound contains three primary regions of interest.
-
Indole Core Protons: The protons attached to the bicyclic aromatic system (H-3, H-4, H-5, H-6, and H-7).
-
N-Methyl Protons: The three equivalent protons of the methyl group attached to the indole nitrogen.
-
Tributylstannyl Group Protons: The protons of the three butyl chains attached to the tin atom. Within each butyl chain, the protons are further differentiated by their position relative to the tin atom (α, β, γ, δ).
The diagram below illustrates the workflow for analyzing the structural components that influence the NMR spectrum.
Caption: Logical workflow for dissecting the molecular structure into its key NMR-active regions.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) at 400 MHz. Predictions are based on established data for substituted indoles and organotin compounds.[3][4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale and Expert Insights |
| H-4, H-7 | 7.50 – 7.80 | d or dd | 2H | ortho (³J) ≈ 7-9 Hz | These protons are deshielded by the aromatic ring current and are typically found at the downfield edge of the indole aromatic system. Their splitting is primarily governed by ortho-coupling to H-5 and H-6, respectively.[6] |
| H-5, H-6 | 7.05 – 7.30 | t or ddd | 2H | ortho (³J) ≈ 7-9 Hz, meta (⁴J) ≈ 1-2 Hz | These protons reside in the central, more shielded region of the benzene ring portion of the indole. They exhibit more complex splitting due to coupling with two neighbors each. |
| H-3 | ~6.50 | s | 1H | N/A | The C-2 position is substituted, leaving H-3 without adjacent proton neighbors, resulting in a singlet. The electropositive nature of the tin atom is expected to shield this proton relative to other aromatic protons. |
| N-CH₃ | ~3.75 | s | 3H | N/A | The N-methyl group is a characteristic singlet. Its chemical shift is consistent with other N-methylated indole derivatives.[4][7] |
| α-CH₂ (-Sn-CH₂ -...) | 1.10 – 1.30 | t or m | 6H | ³J ≈ 8 Hz | These protons are closest to the tin atom. The spectrum may exhibit satellite peaks flanking the main signal due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes, a hallmark of organotin compounds. |
| β-CH₂ (...-CH₂ -...) | 1.50 – 1.70 | m | 6H | - | This signal is typically a complex multiplet (often a sextet) due to coupling with both the α- and γ-protons. |
| γ-CH₂ (...-CH₂ -CH₃) | 1.30 – 1.45 | m | 6H | - | This signal also appears as a complex multiplet, overlapping with other aliphatic signals. |
| δ-CH₃ (...-CH₃ ) | ~0.90 | t | 9H | ³J ≈ 7 Hz | The terminal methyl groups of the butyl chains appear as a clean triplet upfield, due to coupling with the adjacent γ-CH₂ group. |
Experimental Protocol for High-Resolution Spectrum Acquisition
Adherence to a standardized protocol is crucial for obtaining a reproducible and high-quality spectrum. The following methodology is a self-validating system designed for accuracy.
Sample Preparation
-
Weighing: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial.
-
Rationale: This amount provides an optimal concentration for achieving a high signal-to-noise ratio in a reasonable number of scans on a modern NMR spectrometer (≥400 MHz).
-
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, ≥99.8% D).
-
Rationale: CDCl₃ is an excellent solvent for this class of compound and has minimal overlapping signals with the analyte, apart from a residual peak at ~7.26 ppm.[7]
-
-
Internal Standard: Add one drop of a solution of tetramethylsilane (TMS) in CDCl₃, or a minimal amount of pure TMS.
-
Rationale: TMS serves as the universal internal standard for ¹H NMR, with its signal defined as 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[8]
-
-
Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following steps describe a typical acquisition on a 400 MHz spectrometer.
Caption: Standard workflow for NMR data acquisition and processing.
-
Relaxation Delay (Causality): A relaxation delay of at least 2 seconds (preferably 5 seconds) is critical. Organotin compounds can have longer relaxation times, and an insufficient delay will lead to inaccurate signal integration, particularly for protons closer to the tin center. This ensures the system has returned to equilibrium before the next pulse, validating the quantitative accuracy of the integration.
Data Interpretation: Coupling Constants
The coupling constant (J), measured in Hertz (Hz), is independent of the spectrometer's magnetic field strength and reveals information about the connectivity of protons. It is calculated by finding the difference in frequency between the split lines of a multiplet.[9]
-
Calculation: To convert the peak separation from ppm to Hz, use the formula: J (Hz) = Δδ (ppm) × Spectrometer Frequency (MHz)
-
Significance: In the aromatic region, typical ortho-coupling (³J) values of 6-10 Hz help identify adjacent protons on the benzene ring, while smaller meta-coupling (⁴J, <4 Hz) can confirm longer-range interactions.[6] Verifying that coupled partners have identical J values is a powerful method for confirming assignments. For example, the J value observed in the doublet for H-7 should be identical to one of the J values in the multiplet for H-6.[10]
Conclusion
The ¹H NMR spectrum of this compound is highly informative, with distinct and predictable regions corresponding to the indole core, the N-methyl group, and the tributylstannyl chains. The aromatic region provides detailed structural information about the indole ring, while the upfield aliphatic region confirms the presence and integrity of the organotin moiety, including characteristic satellite peaks. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can confidently characterize this essential synthetic intermediate, ensuring the quality and success of subsequent chemical transformations.
References
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Available at: [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Available at: [Link]
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Li, Y., et al. (n.d.). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Available at: [Link]
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ACS Publications. (2019). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles. Organic Letters. Available at: [Link]
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HETEROCYCLES. (2003). Electrophilic substitution in indoles, part 20 hammett correlations of the coupling of aryldiazonium. Available at: [Link]
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Chemistry of Heterocyclic Compounds. (2018). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Available at: [Link]
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UCL Discovery. (n.d.). Preparation, Properties and Reactions of Organotin Hydrides. Available at: [Link]
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Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
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A Technical Guide to the ¹³C NMR Spectroscopy of 1-Methyl-2-(tributylstannyl)-1H-indole: Structural Elucidation and Spectroscopic Insights for Synthetic and Medicinal Chemistry
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-2-(tributylstannyl)-1H-indole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this organotin-indole derivative, offering insights into the influence of its distinct functional groups on carbon chemical shifts. The principles and methodologies discussed herein are pivotal for the unambiguous characterization and quality control of complex heterocyclic compounds in a research and development setting.
Introduction: The Significance of ¹³C NMR in the Characterization of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of substituents, such as the organometallic tributylstannyl group, at specific positions on the indole ring, dramatically expands its synthetic utility, particularly in cross-coupling reactions like the Stille coupling. Accurate and detailed structural characterization of these intermediates is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients.
¹³C NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct chemical environment gives rise to a specific resonance, the chemical shift of which is highly sensitive to the surrounding electronic and steric environment. In the case of this compound, ¹³C NMR allows for the precise verification of the substitution pattern and provides valuable information about the electronic interplay between the indole ring, the N-methyl group, and the tributylstannyl moiety.
Synthesis and Molecular Structure
This compound is typically synthesized via the stannylation of 1-methylindole. This reaction commonly involves the deprotonation of 1-methylindole at the C2 position using a strong base, such as an organolithium reagent, followed by quenching with tributyltin chloride.[1] The successful synthesis results in the covalent attachment of the tributylstannyl group to the C2 position of the 1-methylindole core.
To facilitate the discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are systematically numbered as illustrated in the diagram below.
Caption: Workflow for the validated assignment of ¹³C NMR signals.
-
DEPT Experiments: DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will only show signals for CH carbons. This allows for the confident identification of the different types of protonated carbons in both the indole ring and the butyl chains. [2]* HSQC Spectroscopy: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton and carbon signals that are directly bonded (one-bond ¹JCH coupling). This provides a direct link between the assigned proton spectrum and the carbon spectrum, allowing for the unambiguous assignment of all protonated carbons.
-
HMBC Spectroscopy: The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the protons of the N-methyl group would show a correlation to C2 and C7a, confirming their assignments.
Conclusion and Implications for Drug Development
The detailed analysis of the ¹³C NMR spectrum of this compound is a critical component of its characterization. This technical guide has provided a framework for understanding and predicting the key spectral features of this important synthetic intermediate. The ability to confidently assign each carbon resonance, through a combination of 1D and 2D NMR techniques, ensures the structural integrity of the molecule. For professionals in drug development, this level of analytical rigor is essential for process control, impurity profiling, and ultimately, the synthesis of well-characterized and safe pharmaceutical candidates. The methodologies and interpretative strategies outlined here are broadly applicable to a wide range of substituted heterocyclic compounds, underscoring the enduring power of NMR spectroscopy in modern chemical research.
References
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Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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Stability and storage of 1-Methyl-2-(tributylstannyl)-1H-indole
An In-depth Technical Guide on the Stability and Storage of 1-Methyl-2-(tributylstannyl)-1H-indole
Executive Summary
This compound is a pivotal organostannane reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form complex carbon-carbon bonds.[1] Its efficacy, however, is directly contingent upon its chemical integrity. The covalent bond between the indole ring's C2 carbon and the tin atom is the locus of both its reactivity and its instability. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure experimental reproducibility and laboratory safety.
Foundational Chemical Characteristics
A thorough understanding of the molecule's structure is paramount to appreciating its stability challenges. The compound consists of a nucleophilic N-methylindole core and a tributyltin moiety. The carbon-tin (C-Sn) bond is relatively non-polar and stable compared to more reactive organometallics, but it is susceptible to cleavage by various electrophilic and protic agents, most notably atmospheric moisture and oxygen.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₅NSn | [3] |
| Molecular Weight | 420.22 g/mol | [3] |
| CAS Number | 157427-46-8 | [3] |
| Appearance | Liquid | [4] |
| Density | ~1.140 g/mL at 25 °C | [4] |
| Recommended Storage | 2-8°C | [4] |
The Pillars of Instability: Key Degradation Pathways
The long-term stability of this compound is compromised by several environmental factors. Understanding these degradation pathways is critical for developing effective storage and handling strategies.
Hydrolytic Cleavage: The Primary Culprit
The most significant and common degradation pathway is hydrolysis. The C-Sn bond is sensitive to moisture, leading to protodestannylation.[1] In this reaction, a proton source (water) cleaves the bond, yielding 1-methylindole and tributyltin hydroxide. The latter can subsequently dimerize to form the toxic byproduct bis(tributyltin) oxide (TBTO). This not only consumes the active reagent but also introduces impurities that can complicate reaction workups and impact yields.
Caption: Primary hydrolytic degradation pathway.
Oxidative & Photochemical Degradation
While less aggressive than hydrolysis, exposure to atmospheric oxygen and light, particularly UV light, can also promote degradation. Organotin compounds can undergo oxidative cleavage.[2] Furthermore, tributyltin compounds are known to be susceptible to photolysis, which can initiate radical pathways leading to the cleavage of the butyl groups from the tin atom (debutylation) or cleavage of the C-Sn bond.[5][6] Therefore, protecting the reagent from both air and light is a mandatory precaution.
Best Practices for Long-Term Storage
To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The goal is to create an environment that is cold, dark, dry, and inert.
The Ideal Storage Environment: A Quantitative Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigeration) | Slows the rate of all degradation reactions.[4] Long-term storage at –20 °C can further enhance stability.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents degradation from atmospheric moisture and oxygen.[8][9] Argon is often preferred for its higher density. |
| Light | Protect from Light | Prevents photochemical degradation.[5][10] |
| Container | Borosilicate Glass with Secure Seal | Glass is inert. A secure, airtight seal, such as those found on Sure/Seal™ bottles, is essential to maintain an inert atmosphere.[11][12] |
Protocol: Aliquoting for Long-Term Storage and Communal Use
Repeatedly accessing a large stock bottle introduces points of failure. The best practice in a research environment is to aliquot a new bottle into smaller, single-use or short-term use vials under a strictly controlled inert atmosphere.
-
Preparation: Move the main stock bottle of this compound and several smaller, oven-dried amber glass vials with PTFE-lined caps into an inert atmosphere glove box.
-
Inert Environment: Ensure the glove box oxygen and moisture levels are below 10 ppm.
-
Temperature Equilibration: Allow the stock bottle to equilibrate to the glove box's ambient temperature before opening to prevent condensation.
-
Aliquoting: Using a clean, dry glass syringe or pipette, carefully transfer the desired amounts of the reagent into the smaller vials.
-
Sealing: Tightly cap each vial. For added security, wrap the cap and neck with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, concentration (if diluted), date of aliquoting, and appropriate hazard symbols.
-
Storage: Place the aliquoted vials into a secondary container and store them in a refrigerator at 2–8 °C.
Procedural Integrity: Safe Handling and Withdrawal
Handling air- and moisture-sensitive reagents requires specialized techniques to prevent contamination and ensure user safety.[8][11] All manipulations should be performed under a positive pressure of an inert gas.
Protocol: Syringe Transfer Using a Schlenk Line
This protocol outlines the standard procedure for withdrawing the liquid reagent from a Sure/Seal™-style bottle.
-
Glassware Preparation: Ensure all reaction glassware is meticulously dried, either by oven-drying (>125 °C overnight) or flame-drying under vacuum, and subsequently cooled under a positive pressure of inert gas.[12]
-
System Purge: Assemble the reaction apparatus and connect it to a Schlenk line. Purge the system by alternating between vacuum and backfilling with high-purity inert gas (at least three cycles).
-
Equilibrate Reagent Bottle: Remove the reagent bottle from the refrigerator and allow it to warm to room temperature on the benchtop. Causality: Opening a cold bottle can cause atmospheric moisture to condense inside, leading to rapid hydrolysis.[9]
-
Prepare for Transfer: Secure the reagent bottle. Prepare a clean, dry syringe fitted with a needle of appropriate length (18-21 gauge is recommended).[8]
-
Pressurize Bottle: Puncture the septum of the reagent bottle with a separate needle connected to the inert gas line (a balloon or bubbler is used to monitor pressure). This creates a slight positive pressure.
-
Withdraw Reagent: Puncture the septum with the transfer syringe needle, ensuring the needle tip is below the liquid surface. Slowly withdraw the desired volume of reagent. The positive pressure in the bottle will assist the transfer.
-
Transfer to Reaction: Swiftly transfer the loaded syringe to the reaction flask and inject the reagent through a septum.
-
Syringe Quenching: Immediately rinse the syringe by drawing up and expelling a dry, inert solvent (e.g., anhydrous toluene or THF) into a dedicated waste beaker containing a quenching agent like isopropanol.
-
Reseal and Store: Remove the inert gas inlet needle from the reagent bottle. For added protection, cover the puncture mark on the septum with tape or a small amount of vacuum grease before replacing the outer cap. Return the bottle to the refrigerator.
Caption: Workflow for inert atmosphere syringe transfer.
Hazard Analysis and Risk Mitigation
Toxicological Profile
Organotin compounds, particularly tributyltin derivatives, are associated with significant toxicity.[13] They are classified as acutely toxic if swallowed, can cause damage to organs through prolonged exposure, and are suspected of damaging fertility or the unborn child.[3] They are also very toxic to aquatic life with long-lasting effects. Exposure can occur via inhalation, ingestion, or skin absorption.
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations of this compound MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13][14]
-
Personal Protective Equipment:
Decontamination and Waste Disposal
All waste containing this reagent is considered hazardous.
-
Glassware: Contaminated glassware should be rinsed with a suitable organic solvent (e.g., hexanes or toluene) into a designated hazardous waste container.[14] The glassware should then be carefully washed.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or Chemizorb®), collect it in a sealed container, and dispose of it as hazardous waste. Evacuate and ventilate the area as necessary.
Conclusion
The chemical integrity of this compound is intrinsically linked to meticulous storage and handling practices. The principal threats to its stability—hydrolysis, oxidation, and photodegradation—are effectively neutralized by maintaining the reagent under a cold, dark, and inert atmosphere. Adherence to the protocols outlined in this guide will not only preserve the reagent's efficacy, leading to more reliable and reproducible synthetic outcomes but will also ensure a high level of safety for researchers and minimize environmental impact.
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Quevauviller, P., & Donard, O. F. X. (1996). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 2(3), 235-241. [Link]
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An In-Depth Technical Guide to the Safety and Handling of 1-Methyl-2-(tributylstannyl)-1H-indole
Introduction: The Synthetic Utility of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals with a wide array of biological activities.[1] Consequently, methods for the functionalization of the indole scaffold are of paramount importance to researchers in drug discovery and development. 1-Methyl-2-(tributylstannyl)-1H-indole has emerged as a key intermediate in organic synthesis, primarily serving as a versatile nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[2] This allows for the efficient formation of carbon-carbon bonds at the C2-position of the indole ring, a crucial step in the construction of complex molecular architectures.[3]
However, the synthetic power of this organotin reagent is accompanied by significant safety considerations inherent to the tributyltin moiety. This guide provides a comprehensive overview of the safe handling, synthesis, application, and disposal of this compound, grounded in established safety protocols and field-proven experimental insights.
Toxicology and Safety Precautions: A Dual-Hazard Perspective
The risk profile of this compound is twofold, stemming from both the indole and the organotin components. While the indole core itself is generally of low toxicity, the tributyltin group imparts significant hazards.[4] Organotin compounds are known for their potential to act as neurotoxins, endocrine disruptors, and immunotoxins.[5][6]
Hazard Identification and Classification:
| Hazard Class | Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Reproductive Toxicity | Category 1B | H360FD: May damage fertility. May damage the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from supplier safety information.[4]
Causality of Experimental Choices in Safety:
The high toxicity of organotin compounds, particularly their ability to be absorbed through the skin and cause long-term systemic damage, necessitates stringent adherence to the following safety protocols. These are not mere recommendations but self-validating systems to prevent exposure.
-
Engineering Controls: All manipulations of this compound, including weighing, transferring, and its use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[7]
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves is recommended. Given that tributyltin compounds can be irritating and are absorbed dermally, it is crucial to change gloves immediately upon any suspected contamination.[3]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned to protect from splashes.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[8]
-
Handling and Storage: Mitigating Air and Moisture Sensitivity
This compound is a liquid that is sensitive to air and moisture.[8] Proper handling techniques are crucial to maintain its integrity and prevent the formation of toxic byproducts such as tributyltin oxide.[2]
-
Inert Atmosphere: All transfers and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[9]
-
Syringe and Cannula Transfers: For transferring the liquid reagent, use oven-dried syringes or double-tipped needles (cannulas).[10] Avoid tipping the reagent bottle, as this can cause the liquid to come into contact with the septum, leading to its degradation.[10][11]
-
Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere, and refrigerated at 2-8°C.[8] The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved via the deprotonation of 1-methylindole at the C2 position, followed by quenching with an electrophilic tin species like tributyltin chloride.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-methylindole (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the 2-lithio-1-methylindole intermediate is crucial for the regioselectivity of the stannylation.
-
Stannylation: To the cold solution, add tributyltin chloride (1.2 eq.) dropwise via syringe.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Application in Stille Cross-Coupling Reactions: Forging C-C Bonds
This compound is a key reagent in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex.[12]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol for a Representative Stille Coupling:
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and an appropriate solvent (e.g., toluene or DMF).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. The mixture is often treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproduct as tributyltin fluoride, which can be removed by filtration through celite.
-
Purification: The filtrate is then washed with water, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Stille Coupling:
| Aryl Halide | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 110 | 16 | 76-99 |
| Aryl Bromide | Pd(PPh₃)₄ | - | DMF | 100 | 24 | 70-95 |
| Aryl Triflate | Pd(OAc)₂ | PPh₃ | Dioxane | 90 | 18 | 65-90 |
| Yields are representative and can vary based on the specific substrates and reaction conditions.[11] |
Waste Disposal: A Critical Final Step
All waste containing organotin compounds is classified as hazardous waste and must be disposed of accordingly.
-
Segregation: Do not mix organotin waste with other waste streams.
-
Containment: Collect all organotin-containing waste (excess reagents, reaction mixtures, contaminated solvents, gloves, and glassware) in a dedicated, clearly labeled, and sealed container.
-
Disposal: The sealed container must be disposed of through a certified hazardous waste disposal service in accordance with local, state, and federal regulations. A common industrial practice involves the oxidation of organotin waste to less toxic inorganic tin compounds before landfill disposal.
Conclusion
This compound is a valuable reagent for the synthesis of functionalized indoles, which are of great interest in drug discovery. However, its utility is intrinsically linked to the significant toxicological risks posed by the tributyltin moiety. By understanding the hazards, implementing rigorous safety protocols, and adhering to proper handling and disposal procedures, researchers can safely harness the synthetic power of this compound. The causality-driven approach to safety outlined in this guide, where every precaution is a direct response to a known hazard, is essential for ensuring a safe and successful research environment.
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Cole-Parmer. Material Safety Data Sheet - 1-Methylindole, 98+%. Retrieved from [Link]
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Organic Chemistry Portal. Stille Coupling. Retrieved from [Link]
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LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. Retrieved from [Link]
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Toxic-Free Future. Get the Facts: Organotins. Retrieved from [Link]
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MIT. Handling air-sensitive reagents AL-134. Retrieved from [Link]
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The Safe Use of Pyrophoric Reagents. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds. Retrieved from [Link]
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Retrieved from [Link]
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NSW Environment Protection Authority. (1989, March 17). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]
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Wikipedia. Stille reaction. Retrieved from [Link]
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Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1059. Retrieved from [Link]
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The Silent Menace: A Technical Guide to the Toxicity of Tributyltin (TBT) Compounds and the Case of 1-Methyl-2-(tributylstannyl)-1H-indole
Introduction: The Double-Edged Sword of Organotins
Organotin compounds, characterized by at least one covalent bond between tin and a carbon atom, represent a class of chemicals with widespread industrial and agricultural applications.[1] Their utility as PVC heat stabilizers, catalysts, and potent biocides in antifouling paints and wood preservatives is well-documented.[1] Among these, the triorganotin compounds, particularly the tributyltin (TBT) family, have garnered significant scientific and regulatory attention.[1] TBTs were extensively used as biocides in antifouling paints for marine vessels, a practice now largely banned due to their devastating impact on marine ecosystems.[2][3][4]
This guide focuses on the toxicology of tributyltin compounds, a group to which 1-Methyl-2-(tributylstannyl)-1H-indole belongs. While specific toxicological data for this compound are limited, its chemical structure, featuring a prominent tributylstannyl moiety, strongly suggests that its toxicological profile is dominated by this functional group.[5] The indole component is a common scaffold in biologically active molecules, but the tin-carbon bond is the primary driver of the compound's anticipated toxicity. This principle, known as structure-activity relationship, is a cornerstone of toxicology. Therefore, understanding the comprehensive toxicology of TBT is essential for any researcher, scientist, or drug development professional handling this or similar compounds.
This document provides an in-depth technical overview of the physicochemical properties, toxicokinetics, multifaceted mechanisms of toxicity, and systemic effects of TBT. It further outlines detailed experimental protocols for toxicity assessment and provides stringent safety guidelines for handling these hazardous materials.
Physicochemical Properties and Toxicokinetics: The Path to Bioaccumulation
Tributyltin compounds, with the general formula (C₄H₉)₃Sn-X, are characterized by their three butyl groups covalently bonded to a tin atom.[6] The 'X' group is typically an anion like chloride, oxide, or carboxylate.[6] These compounds generally exhibit low water solubility and high fat solubility (lipophilicity), properties that are ideal for their function as antifouling agents but also facilitate their entry and persistence in biological systems.[6][7]
This high lipophilicity leads to significant bioaccumulation in organisms, as TBT readily partitions into fatty tissues.[2][6] It can enter the body through ingestion of contaminated food, inhalation, or direct skin contact.[2] Once absorbed, TBT can cross biological barriers, including the blood-brain barrier and the placenta, posing a risk to the central nervous system and developing fetuses.[2] In mammals, metabolism of TBT is relatively rapid, occurring via mixed-function oxidases, and its metabolites are primarily excreted through bile.[2][8] However, this metabolic process is slower in lower organisms like mollusks, contributing to their high sensitivity and the compound's biomagnification in aquatic food chains.[2][6]
| Property | Value/Description | Implication for Toxicity |
| General Formula | (C₄H₉)₃Sn-X | The three butyl groups are key to its high toxicity.[1] |
| Water Solubility | Low (<20 ppm for TBTO) | Persistence in aquatic sediments.[7] |
| Fat Solubility | High | Facilitates absorption and bioaccumulation in organisms.[6][7] |
| Log K_ow_ | 3.19 – 3.84 | Moderately hydrophobic, leading to partitioning into organic matter.[6] |
| Half-life (Marine Water) | 1-2 weeks | Relatively short in the water column.[6] |
| Half-life (Sediment) | ~2 years | Long-term reservoir for environmental contamination.[6] |
Mechanisms of Toxicity: A Multi-Pronged Cellular Assault
The toxicity of tributyltin is not attributable to a single mode of action but rather a complex interplay of multiple disruptive mechanisms at the cellular and molecular levels. These compounds are potent disruptors of fundamental biological processes.
Endocrine Disruption: The Hormonal Impostor
TBT is a well-established endocrine-disrupting chemical (EDC).[2][9] Its effects are particularly pronounced on the reproductive and metabolic systems. Two primary mechanisms have been elucidated:
-
Aromatase Inhibition : TBT inhibits cytochrome P450 aromatase, the enzyme responsible for converting androgens to estrogens.[6][10] This inhibition leads to an accumulation of androgens, causing the masculinization of female organisms, a phenomenon famously observed as "imposex" (the development of male sexual characteristics) in female marine snails.[6][11]
-
Nuclear Receptor Agonism : TBT acts as a potent agonist for two key nuclear receptors: the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[9][12][13] By binding to these receptors, TBT can trigger a cascade of downstream gene expression changes that regulate development, metabolism, and adipogenesis (fat cell formation).[12][13] This has led to TBT being classified as an "obesogen," a chemical that can promote obesity.[6][12]
Caption: Dual endocrine-disrupting mechanisms of Tributyltin (TBT).
Immunotoxicity: Weakening the Body's Defenses
TBT is a potent immunotoxicant, capable of suppressing the immune system and reducing resistance to infections.[3][6] Studies in various species, from fish to marine mammals, have linked TBT exposure to compromised immune function.[3][6] The primary target within the immune system is the thymus, a critical organ for the development of T-lymphocytes. TBT exposure can lead to thymic atrophy (shrinkage) and a reduction in circulating lymphocytes.[3][8]
At the cellular level, TBT alters the production and secretion of cytokines, which are key signaling molecules of the immune system.[3] For example, TBT has been shown to modify the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) from human immune cells, with low concentrations increasing secretion and higher concentrations blocking it.[14] This dysregulation can disrupt the delicate balance of the immune response. The mechanism appears to involve the mitogen-activated protein kinase (MAPK) signaling pathways.[14] Furthermore, TBT's ability to react with intracellular sulfhydryl groups, like those in glutathione, can induce oxidative stress and disrupt cellular redox balance, contributing to its immunotoxic effects.[15]
Neurotoxicity: An Assault on the Nervous System
TBT compounds are neurotoxic, with effects observed in a range of organisms from fish to mammals.[10][16] TBT can cross the blood-brain barrier, leading to direct damage to the central nervous system (CNS).[2][10] Chronic exposure in fish has been shown to induce apoptosis (programmed cell death) in brain cells, increase reactive oxygen species (ROS), and decrease the activity of crucial enzymes like Na+/K+-ATPase, which is vital for nerve function.[17]
The mechanisms underlying TBT neurotoxicity involve the induction of oxidative stress and endoplasmic reticulum stress.[16] It can also lead to an increase in intracellular calcium levels and glutamate excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation.[13] These disruptions in brain biochemistry can manifest as behavioral abnormalities and impair sensory and motor functions.[13][17]
General Cellular and Organ Toxicity
Beyond its specific effects on the endocrine, immune, and nervous systems, TBT exhibits broad cellular toxicity.
-
Mitochondrial Dysfunction : TBT is a potent inhibitor of mitochondrial ATP synthase, the enzyme complex responsible for producing the majority of the cell's energy (ATP).[13] This disruption of cellular energy production can lead to widespread cellular dysfunction and death.
-
Hepatobiliary and Renal Damage : In mammals, TBT compounds can cause significant damage to the liver and bile ducts.[7][8] They can also induce oxidative stress in the kidneys, leading to tissue damage and impaired function.[7]
-
Dermal and Mucous Membrane Irritation : Direct contact with TBT compounds can cause severe skin irritation, chemical burns, and irritation of the eyes and respiratory tract.[2][7]
Systemic Effects and Environmental Impact
The cellular and molecular disruptions caused by TBT manifest as profound systemic effects in exposed organisms and widespread environmental damage.
-
Aquatic Ecosystems : The most dramatic environmental impact of TBT has been observed in marine ecosystems. The induction of imposex in gastropods led to population collapses in many areas.[6][11] TBT is also highly toxic to other non-target organisms, including fish, bivalves, and algae, with toxic effects occurring at concentrations as low as 1 nanogram per liter.[6]
-
Mammalian Systems : In mammals, TBT exposure is linked to a range of adverse health outcomes. It can disrupt the hypothalamic-pituitary-adrenal (HPA) axis, which regulates stress response and metabolism.[6][18] As an obesogen, it is implicated in metabolic disorders.[7][12] Its immunotoxicity increases susceptibility to disease, and its neurotoxicity poses a risk to cognitive and motor functions.[6][10] Long-term exposure in rats has been associated with an increased incidence of tumors of endocrine origin.[8]
| System Affected | Key Effects |
| Endocrine | Imposex in mollusks, reproductive disruption, obesogenic effects.[6][11][12] |
| Immune | Thymic atrophy, reduced lymphocyte counts, altered cytokine production, immunosuppression.[3][8][14] |
| Nervous | Apoptosis of brain cells, oxidative stress, impaired motor and sensory function.[10][16][17] |
| Hepatic/Renal | Bile duct damage, liver and kidney toxicity via oxidative stress.[7][8] |
| Dermal | Severe skin and eye irritation, chemical burns upon contact.[2] |
Experimental Protocols for Toxicity Assessment
A multi-tiered approach is required to assess the toxicity of TBT compounds, combining in vitro screening with in vivo studies and precise analytical chemistry.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the concentration at which a TBT compound induces cell death in a cultured cell line (e.g., HepG2 human liver carcinoma cells).
Methodology:
-
Cell Culture : Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation : Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a serial dilution in culture media to achieve final concentrations ranging from nanomolar to micromolar levels.
-
Exposure : Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 24 or 48 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the MTT-containing media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 2: Analytical Determination by GC-MS after Derivatization
This protocol describes the quantification of TBT compounds in an environmental sample (e.g., sediment).
Methodology:
-
Extraction : Extract the organotin compounds from a known weight of the sediment sample using an organic solvent (e.g., methanol with acetic acid and tropolone) with the aid of sonication or mechanical shaking.[19][20]
-
Derivatization : The extracted organotins are not volatile enough for GC analysis. They must be derivatized to a more volatile form. A common method is ethylation using sodium tetraethylborate (NaBEt₄).[19][21]
-
Purification (Clean-up) : The derivatized extract is purified to remove interfering substances using solid-phase extraction (SPE) with a silica or alumina column.[19]
-
GC-MS Analysis : Inject the purified extract into a gas chromatograph (GC) coupled with a mass spectrometer (MS). The GC separates the different organotin compounds based on their boiling points and interaction with the column. The MS identifies and quantifies the compounds based on their mass-to-charge ratio.
-
Quantification : Use an internal standard (e.g., Tripropyltin) added at the beginning of the procedure to correct for losses during sample preparation. Create a calibration curve using certified standards to quantify the concentration of TBT in the original sample.
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Methodological & Application
Stille coupling reactions using 1-Methyl-2-(tributylstannyl)-1H-indole
An In-depth Technical Guide to Stille Coupling Reactions Using 1-Methyl-2-(tributylstannyl)-1H-indole
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing this compound in Stille cross-coupling reactions. The indole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The Stille reaction offers a robust and versatile method for C-C bond formation, enabling the incorporation of the 1-methylindol-2-yl group into complex molecular architectures under mild conditions.[3][4]
This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale behind procedural choices, and practical protocols to ensure reproducible and high-yielding results.
Foundational Principles: The Stille Reaction and the Indole Stannane Reagent
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic electrophile, typically a halide (I, Br) or a pseudohalide (e.g., triflate, OTf).[5][6] First reported in the late 1970s and extensively developed by John K. Stille, this reaction has become a cornerstone of modern organic synthesis.[4][7][8]
Its prominence is due to several key advantages:
-
Functional Group Tolerance: Organostannanes are stable to air and moisture and are compatible with a wide array of functional groups, including esters, amides, ketones, and hydroxyl groups, often eliminating the need for protecting groups.[9][10][11]
-
Mild Reaction Conditions: The reaction generally proceeds under neutral and mild thermal conditions.[6]
-
Versatility: A broad range of organic electrophiles and organostannanes can be coupled, making it a highly versatile tool.[7][10]
The Reagent: this compound
This specific reagent consists of an indole ring system—a fusion of a benzene and a pyrrole ring—with a methyl group on the nitrogen atom and a tributyltin moiety at the C-2 position.[12] This structure makes it an excellent nucleophilic partner for introducing the 1-methylindol-2-yl fragment, a common structural motif in kinase inhibitors and other pharmacologically active agents.[13][14]
While organotin reagents offer great utility, their primary drawback is their toxicity.[5][6][9] All manipulations involving this compound and its byproducts must be conducted with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). [6]
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the Stille coupling. The reaction proceeds through three fundamental steps, continuously regenerating the active palladium(0) catalyst.[6][15]
The Palladium Catalytic Cycle
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition with the organic electrophile (R¹-X). This forms a 16-electron square planar Pd(II) intermediate.[6][7] This step is typically faster for iodides and triflates than for bromides or chlorides.[7]
-
Transmetalation: The organostannane (R²-SnR³₃) transfers its organic group (the 1-methylindol-2-yl moiety in this case) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[6][16] The mechanism can be associative, where the stannane coordinates to the palladium center before transfer.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[7][15]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Causality Behind Experimental Choices
-
Catalyst & Ligands: While many Pd(0) or Pd(II) sources work, Pd(PPh₃)₄ and Pd₂(dba)₃ are common.[9] The choice of ligand is critical; electron-rich, sterically bulky phosphine ligands can accelerate reductive elimination. For challenging couplings, ligands like triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (TFP) can dramatically increase reaction rates.[7][17]
-
Additives:
-
Lithium Chloride (LiCl): Often added to accelerate the transmetalation step, especially when using vinyl triflates as electrophiles. It is thought to function by displacing ligands on palladium or by forming more reactive organostannane species.[15]
-
Copper(I) Salts (e.g., CuI): Can act as a co-catalyst, significantly accelerating the reaction. The precise mechanism is debated but may involve a more rapid transmetalation with an organocopper intermediate.[11][17]
-
-
Solvents: Anhydrous, polar aprotic solvents like DMF, THF, dioxane, or NMP are preferred as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[15][18]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium oxides and side reactions like the homocoupling of the organostannane.[9] Therefore, degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen) is essential for catalyst longevity and reaction efficiency.
Experimental Protocols & Data
Synthesis of this compound
While commercially available, this reagent can be synthesized in the lab. The most common route involves the deprotonation of 1-methylindole at the C-2 position followed by quenching with an electrophilic tin source.
Caption: Workflow for the synthesis of the stannane reagent.
Protocol:
-
To a flame-dried, argon-purged flask, add 1-methylindole (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes. Stir for 1 hour at this temperature.
-
Add tributyltin chloride (Bu₃SnCl, 1.2 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography or distillation to yield the final product.
General Protocol for Stille Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Materials and Equipment:
-
Aryl bromide (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)[15]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or dioxane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Caption: Step-by-step experimental workflow for the Stille coupling.
Procedure:
-
Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add anhydrous, degassed DMF via cannula to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Bubble argon through the stirred solution for 10-15 minutes to ensure all oxygen is removed.
-
Reagent Addition: Add this compound (1.2 eq.) neat via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL). Stirring the biphasic mixture for 30-60 minutes can help precipitate the tin salts as a filterable solid.[15]
-
Wash further with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 2-aryl-1-methyl-1H-indole product.
Data Presentation: Reaction Optimization
The yield of a Stille coupling can be highly dependent on the specific substrates and conditions. The following table provides a representative guide for optimizing the reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | None | Toluene | 110 | 24 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | None | Toluene | 110 | 12 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | None | DMF | 90 | 16 | 65 |
| 4 | Pd(PPh₃)₄ (5) | - | CuI (10) | DMF | 80 | 8 | 85 |
| 5 | PdCl₂(PPh₃)₂ (5) | - | LiCl (3 eq.) | Dioxane | 100 | 12 | 72 |
| 6 | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | CuI (10) | DMF | 80 | 6 | 92 |
This is a representative table based on established principles; actual results will vary.
Applications in Drug Discovery
The 2-substituted indole core is a key pharmacophore in many areas of drug discovery. Its presence in molecules targeting protein kinases, G-protein coupled receptors, and microtubules highlights its importance.[1][2][19] The Stille coupling provides a direct and modular route to synthesize libraries of 2-substituted indoles for structure-activity relationship (SAR) studies. For example, the synthesis of potent kinase inhibitors often involves coupling the indole core to various aryl or heteroaryl systems, a transformation for which the Stille reaction is ideally suited.[14]
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Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. [Link]
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Tha, K. K., et al. (2020). Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. PubMed Central. [Link]
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Application Notes & Protocols: Strategic Synthesis of 2-Substituted Indoles via Stille Coupling with 1-Methyl-2-(tributylstannyl)-1H-indole
Introduction: The Strategic Value of 2-Arylindoles in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors with high affinity.[1][2][3] This inherent versatility has established indoles as one of the most significant structural classes in the development of novel therapeutics.[1][2] Within this class, the 2-arylindole scaffold has emerged as a particularly promising lead for drug development, exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-bacterial, and anti-fungal properties.[1][2][4][5]
The efficient and modular synthesis of these valuable compounds is therefore a critical endeavor for researchers in drug discovery and development. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for this purpose, offering mild and chemoselective conditions suitable for complex molecule synthesis.[6][7] Among these, the Stille cross-coupling reaction provides a robust and reliable method for forging carbon-carbon bonds.[8][9]
This guide provides a detailed technical overview and field-proven protocols for the synthesis of 2-substituted indoles, with a focus on 2-arylindoles, utilizing the versatile and reactive organostannane reagent, 1-Methyl-2-(tributylstannyl)-1H-indole . We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss critical considerations for optimization and purification.
The Reaction Mechanism: A Palladium-Catalyzed Orchestration
The Stille reaction is a powerful cross-coupling process that joins an organotin compound with an organic electrophile, typically a halide or triflate, catalyzed by a palladium complex.[8][9] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Causality Behind the Cycle: The entire process is driven by the ability of the palladium catalyst to cycle between its Pd(0) and Pd(II) oxidation states. Each step is a necessary prerequisite for the next: oxidative addition activates the electrophile, transmetalation introduces the nucleophilic partner (the indole), and reductive elimination forms the desired C-C bond while regenerating the active catalyst.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
-
Step 1: Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl bromide, Ar-Br), inserting itself into the carbon-halogen bond. This forms a square planar Pd(II) complex.[8][10] The reactivity of the halide is crucial, with the rate of oxidative addition generally following the trend I > Br > Cl.
-
Step 2: Transmetalation: This is often the rate-determining step.[11] The organostannane, this compound, exchanges its indolyl group with the halide on the Pd(II) complex. This step forms a new di-organo Pd(II) complex and a tributyltin halide byproduct (Bu₃Sn-X).[9] The presence of additives like lithium chloride or copper(I) salts can sometimes accelerate this step.[8][12]
-
Step 3: Reductive Elimination: The two organic groups (the aryl and the indolyl) on the Pd(II) complex couple and are eliminated from the metal center, forming the final 2-aryl-1-methylindole product.[8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Application & Protocols
Safety First: Handling Organotin Reagents
Trustworthiness: A protocol's validity rests on its safety and reproducibility. Organotin compounds, including this compound and the resulting tributyltin byproducts, are highly toxic.[8][13] All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory. All waste containing tin must be collected and disposed of according to institutional and environmental regulations.
Preparation of the Key Reagent: this compound
While commercially available, understanding the synthesis of the key reagent provides deeper insight. The preparation typically involves the stannylation of N-methylindole.[13]
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-methylindole (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.
-
Stannylation: Add tributyltin chloride (1.1 eq.) dropwise via the dropping funnel. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench & Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash & Dry: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the title compound as an oil.
General Protocol for Stille Coupling of Aryl Halides
This protocol provides a robust starting point for the synthesis of a wide range of 2-aryl-1-methylindoles.
Figure 2: General experimental workflow for Stille coupling.
Materials & Reagents
| Reagent | Grade | Typical Stoichiometry | Purpose |
| This compound | Anhydrous | 1.1 - 1.2 eq. | Indole Nucleophile |
| Aryl Halide (Ar-X) | Anhydrous | 1.0 eq. | Electrophilic Partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst Grade | 1 - 5 mol % | Catalyst |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Anhydrous | ~0.1 - 0.5 M | Reaction Medium |
| Saturated Aqueous Potassium Fluoride (KF) | Reagent Grade | - | Work-up (Tin Scavenging) |
| Celite® | Filtration Grade | - | Filtration Aid |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.1 eq.), and anhydrous toluene.
-
Degassing: Subject the mixture to three "pump-purge" cycles to thoroughly remove any dissolved oxygen, which can deactivate the palladium catalyst.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol %).
-
Reaction Execution: Seal the flask and heat the reaction mixture in an oil bath to 90-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Cooling and Initial Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Organotin Removal (Critical Step): Transfer the diluted mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of potassium fluoride (KF) (2-3 times).[14][15] This is a crucial step; fluoride ions react with the tributyltin halide byproduct and any excess stannane to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[14]
-
Filtration: A white precipitate of Bu₃SnF may form. Filter the entire mixture through a pad of Celite® to remove this solid.[14]
-
Extraction and Drying: Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-substituted indole.
Optimization & Troubleshooting
Expertise & Experience: The success of a Stille coupling often hinges on careful optimization. The choice of catalyst, ligand, and solvent can dramatically impact reaction efficiency.
| Parameter | Options & Rationale |
| Palladium Source | Pd(PPh₃)₄: A reliable Pd(0) source, often used directly. Pd₂(dba)₃ / Pd(OAc)₂: Pd(0) or Pd(II) pre-catalysts that require an external phosphine ligand. They can be more stable and offer flexibility in ligand choice.[11] |
| Ligand | PPh₃ (Triphenylphosphine): A standard, robust ligand. P(o-tol)₃ (Tri(o-tolyl)phosphine): A more electron-rich and bulky ligand that can sometimes accelerate reductive elimination. AsPh₃ (Triphenylarsine): Can lead to significant rate accelerations in some cases. |
| Solvent | Toluene: A common, non-polar solvent suitable for the required temperatures. Dioxane / DMF: More polar aprotic solvents that can sometimes improve solubility and reaction rates. |
| Additives | Cu(I) Salts (e.g., CuI): Can act as a co-catalyst, accelerating the transmetalation step, particularly with less reactive stannanes or halides.[12] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Unreactive aryl halide (e.g., Ar-Cl). | Ensure rigorous degassing. Switch to a more active catalyst/ligand system (e.g., using Pd₂(dba)₃ with a bulky, electron-rich phosphine). For Ar-Cl, stronger conditions or specialized catalysts may be needed.[16] |
| Stannane Homocoupling | Catalyst degradation; Presence of oxygen. | Re-evaluate degassing procedure. Lower the reaction temperature. Ensure high purity of reagents.[9] |
| Difficult Purification | Incomplete removal of tin byproducts. | Repeat the aqueous KF wash. For stubborn cases, use chromatography on silica gel treated with 10% w/w potassium carbonate or triethylamine to trap tin residues.[14][15] |
Conclusion
The Stille cross-coupling of this compound with aryl halides is a highly effective and versatile strategy for the synthesis of 2-arylindoles. The reaction's tolerance for a wide range of functional groups makes it particularly valuable in the complex settings of pharmaceutical and agrochemical research.[17] While the toxicity of organotin reagents necessitates careful handling and purification, the protocols outlined in this guide provide a self-validating system for achieving high yields of pure product, thereby enabling the exploration and development of novel, indole-based chemical entities.
References
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Lal, S., & Snape, T. J. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. Current Medicinal Chemistry, 19(28), 4828-4837. Available at: [Link]
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MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]
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Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PMC. Available at: [Link]
-
Lal, S., & Snape, T. J. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. ResearchGate. Available at: [Link]
-
ACS Publications. (2022, June 6). 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Europe PMC. (n.d.). 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. Available at: [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. NIH. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available at: [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]
-
ChemEurope.com. (n.d.). Stille reaction. Available at: [Link]
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Organic Reactions. (n.d.). The Stille Reaction. Available at: [Link]
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-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Available at: [Link]
-
ACS Publications. (n.d.). Indol-2-yltributylstannane: A Versatile Reagent for 2-Substituted Indoles. The Journal of Organic Chemistry. Available at: [Link]
-
CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles. Available at: [Link]
-
Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-methylindole. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: 2-(Tributylstannyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole: Synthesis and Use as a 1H-Indol-2-yl-Anion Equivalent. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-substituted indoles through cyclization and demethylation of 2-alkynyldimethylanilines by ethanol. Green Chemistry. Available at: [Link]
-
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-
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-
Organic Syntheses. (n.d.). 2-methylindole. Available at: [Link]
-
SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Available at: [Link]
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The Strategic Utility of 1-Methyl-2-(tributylstannyl)-1H-indole in Modern Organic Synthesis: A Guide for Researchers
Welcome to a comprehensive technical guide on the applications of 1-Methyl-2-(tributylstannyl)-1H-indole. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth insights and practical protocols for leveraging this versatile reagent in organic synthesis. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Introduction: The Significance of the 2-Stannylindole Motif
This compound is a pivotal organotin compound in the synthetic chemist's toolkit.[1] Its structure, featuring a tributyltin group at the C2 position of the N-methylated indole ring, renders it an exceptional nucleophilic partner in palladium-catalyzed cross-coupling reactions.[1] The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents, exhibiting activities ranging from anticancer to antiviral and antihypertensive. Consequently, methodologies for the selective functionalization of the indole core are of paramount importance in medicinal chemistry and drug discovery.
The primary application of this compound lies in the Stille cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This reaction offers several advantages, including mild reaction conditions, tolerance to a wide range of functional groups, and the relative stability of the organostannane reagent to air and moisture.[2] However, it is crucial to acknowledge the inherent toxicity of organotin compounds, necessitating careful handling and appropriate waste disposal protocols.
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction provides a powerful means to forge new carbon-carbon bonds by coupling an organostannane with an organic electrophile, typically an aryl or vinyl halide/triflate, under palladium catalysis.[2][3]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X), forming a Pd(II) intermediate.[3]
-
Transmetalation: The organostannane, in this case, this compound, transfers the 1-methylindol-2-yl group to the palladium center, displacing the halide or triflate. This is often the rate-determining step of the cycle.[3]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols: A Practical Guide
The success of a Stille coupling reaction is contingent on several factors, including the choice of catalyst, ligands, solvent, and temperature. Below are detailed protocols for the coupling of this compound with aryl and vinyl electrophiles.
Protocol 1: Synthesis of 2-Aryl-1-methylindoles
This protocol outlines a general procedure for the coupling of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole, 1-bromonaphthalene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if using a ligand-free precursor like Pd₂(dba)₃, e.g., P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv) and the palladium catalyst (0.02-0.05 mmol, 2-5 mol%). If necessary, add the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (10 mL) via syringe.
-
Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-methylindole.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 16 | 85 |
| 2 | 1-Bromonaphthalene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 110 | 12 | 78 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Toluene | 90 | 24 | 72 |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (3) | P(t-Bu)₃ (6) | Dioxane | 110 | 20 | 65 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Synthesis of 2-Vinyl-1-methylindoles
This protocol details the coupling with vinyl halides or triflates to generate 2-vinylindoles, which are valuable building blocks in organic synthesis.
Materials:
-
This compound
-
Vinyl halide or triflate (e.g., (E)-β-bromostyrene, 1-bromocyclohexene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) (optional co-catalyst)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine the vinyl halide/triflate (1.0 mmol, 1.0 equiv), palladium catalyst (0.05 mmol, 5 mol%), and optionally CuI (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (10 mL).
-
Inject this compound (1.2 mmol, 1.2 equiv) into the stirred solution.
-
Heat the reaction mixture (typically 60-80 °C) until the starting material is consumed as monitored by TLC.
-
Follow the work-up and purification procedure as described in Protocol 1.
| Entry | Vinyl Electrophile | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-β-Bromostyrene | Pd(PPh₃)₄ (5) | - | THF | 65 | 8 | 92 |
| 2 | 1-Bromocyclohexene | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 80 | 12 | 88 |
| 3 | Ethyl (Z)-3-iodoacrylate | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Toluene | 70 | 10 | 81 |
Note: The addition of CuI can often accelerate the rate of transmetalation, particularly with less reactive electrophiles.[4]
Caption: General experimental workflow for Stille coupling reactions.
Applications in Bioactive Molecule Synthesis
The 2-substituted indole moiety is a key pharmacophore in numerous biologically active compounds. The Stille coupling with this compound provides a convergent and efficient route to access these valuable molecules.
Synthesis of Tubulin Polymerization Inhibitors
Arylindoles are a class of compounds known to inhibit tubulin polymerization, a crucial process in cell division, making them attractive targets for anticancer drug development. The 2-aryl-1-methylindole scaffold can be readily synthesized using the Stille coupling protocol described above. For instance, the coupling of this compound with various functionalized aryl halides can generate a library of potential tubulin inhibitors for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
This compound stands as a testament to the power and versatility of the Stille cross-coupling reaction. Its ability to introduce the 1-methylindol-2-yl moiety under relatively mild conditions has made it an invaluable tool in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors. As the demand for novel bioactive compounds continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Myers, A. G. The Stille Reaction. Chem 115 Handout. [Link]
-
Organic Reactions. The Stille Reaction. Org. React.1997 , 50, 1-652. [Link]
-
NROChemistry. Stille Coupling. [Link]
Sources
The Strategic Application of 1-Methyl-2-(tributylstannyl)-1H-indole in Modern Medicinal Chemistry
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-Methyl-2-(tributylstannyl)-1H-indole. This versatile organostannane reagent is a pivotal building block in medicinal chemistry, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to forge complex molecular architectures containing the privileged 2-substituted-1-methylindole scaffold.
Introduction: The Significance of the 2-Arylindole Moiety
The indole nucleus is a cornerstone in drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] Specifically, the 2-arylindole motif has emerged as a particularly promising lead structure for the development of novel therapeutics.[2][3][4] The strategic introduction of aryl groups at the C2-position of the indole ring can significantly modulate the pharmacological profile of a molecule, influencing its binding affinity to various biological targets.[2]
This compound serves as a highly effective and versatile reagent for the construction of these valuable 2-arylindoles through the Stille cross-coupling reaction.[5] Its stability to air and moisture, coupled with the mild reaction conditions of the Stille coupling, makes it a favored tool in the synthesis of complex, functionalized molecules.[6]
Synthesis of this compound: A Two-Step Approach
The preparation of the title compound is a straightforward two-step process commencing with the commercially available indole.
Step 1: N-Methylation of Indole
The first step involves the protection of the indole nitrogen via methylation. A common and efficient method utilizes methyl iodide in the presence of a strong base like sodium amide in liquid ammonia.[7]
Step 2: C2-Stannylation of 1-Methylindole
The subsequent and crucial step is the regioselective stannylation at the C2 position of 1-methylindole. This is typically achieved by deprotonation at the C2 position with a strong base, followed by quenching with tributyltin chloride.[5]
Detailed Protocol for the Synthesis of this compound
Materials:
-
1-Methylindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-methylindole (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve tributyltin chloride (1.2 eq) in anhydrous THF.
-
Add the tributyltin chloride solution to the lithiated indole solution at -78 °C via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a liquid.
Application in Stille Cross-Coupling: Synthesis of 2-Arylindoles
The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate.[6] this compound is an excellent coupling partner in these reactions, allowing for the efficient synthesis of a diverse range of 2-arylindoles.
The Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Detailed Protocol: Synthesis of 2-(Pyridin-3-yl)-1-methyl-1H-indole
This protocol details the Stille coupling of this compound with 3-bromopyridine, a common structural motif in medicinal chemistry.
Materials:
-
This compound (1.1 equiv)
-
3-Bromopyridine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous and degassed toluene
-
Schlenk flask or sealed reaction tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromopyridine and tetrakis(triphenylphosphine)palladium(0).[8]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[8]
-
Add anhydrous and degassed toluene via syringe.[8]
-
Add this compound to the reaction mixture via syringe.[8]
-
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.[9]
Work-up and Purification: The Challenge of Tin Byproducts
A significant challenge in Stille couplings is the removal of the toxic and often difficult-to-separate organotin byproducts.[6] An effective work-up procedure is therefore critical.
Work-up Procedure:
-
Dilute the cooled reaction mixture with ethyl acetate.
-
Wash the organic phase 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake vigorously in a separatory funnel for at least 1 minute for each wash. This will precipitate the tin byproducts as insoluble tributyltin fluoride.
-
A solid precipitate of Bu₃SnF may form at the organic/aqueous interface. If this occurs, filter the entire mixture through a pad of Celite®.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2-(Pyridin-3-yl)-1-methyl-1H-indole.
Data Presentation: Reaction Parameters and Expected Outcomes
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Toluene | 110 | 18 | ~85 |
| 2 | 4-Iodoanisole | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | Dioxane | 100 | 12 | ~90 |
| 3 | 2-Chlorobenzonitrile | PdCl₂(PPh₃)₂ (3) / CuI (5) | DMF | 80 | 10 | ~78 |
Yields are approximate and based on literature for similar Stille coupling reactions. Optimization may be required for specific substrates.
Logical Workflow for Synthesis and Application
Sources
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 157427-46-8 [smolecule.com]
- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 1-Methyl-2-(tributylstannyl)-1H-indole as a Versatile Building Block
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] The targeted functionalization of the indole ring is paramount for developing novel molecular entities. This guide provides an in-depth technical overview of 1-Methyl-2-(tributylstannyl)-1H-indole, a key organostannane building block that serves as a robust and versatile precursor for introducing the 1-methylindol-2-yl moiety.[4] Primarily utilized in palladium-catalyzed Stille cross-coupling reactions, this reagent offers a reliable method for forming carbon-carbon bonds at the C2 position of the indole nucleus.[4][5][6] This document details the synthesis of the reagent, provides comprehensive protocols for its application in Stille coupling, discusses critical experimental parameters, and addresses crucial safety considerations associated with the handling of toxic organotin compounds.
Physicochemical Properties & Safety Data
Proper handling and understanding of the reagent's properties are critical for successful and safe experimentation.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-(Tributylstannyl)-1-methylindole |
| CAS Number | 157427-46-8 |
| Molecular Formula | C₂₁H₃₅NSn |
| Molecular Weight | 432.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| Key Application | Stille cross-coupling reactions[4] |
Critical Safety Considerations:
Organotin compounds, particularly tributyltin (TBT) derivatives, are highly toxic and require meticulous handling in a well-ventilated fume hood.[5][7][8][9]
-
Toxicity: TBT compounds are potent immunotoxins, endocrine disruptors, and can cause severe irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[7][9][10] Long-term exposure can lead to damage to the liver, kidneys, and nervous system.[8][9] The established OSHA Permissible Exposure Limit (PEL) for organotin compounds is 0.1 mg/m³ as an 8-hour time-weighted average.[7]
-
Handling: Always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves. Avoid skin contact at all costs.
-
Waste Disposal: All organotin waste, including contaminated glassware, solvents, and silica gel, must be segregated and disposed of as hazardous chemical waste according to institutional regulations. Tributyltin byproducts can often be removed from reaction mixtures by washing with a saturated aqueous solution of potassium fluoride (KF) or by filtration through silica gel treated with triethylamine.[6]
Synthesis of the Building Block
The most common and efficient synthesis of this compound involves the direct C2-lithiation of 1-methylindole followed by quenching with an electrophilic tin source.[4] This protocol provides a reliable route to the title compound.
Protocol: Synthesis of this compound
Materials:
-
1-Methylindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of inert gas (Argon or Nitrogen). Allow the flask to cool to room temperature.
-
Reaction Initiation: Add 1-methylindole (1.0 eq.) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation/Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise via syringe over 15 minutes. The solution will typically change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Stannylation: Add tributyltin chloride (1.1 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the title compound as a clear oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the stannylindole reagent.
Application in Stille Cross-Coupling Reactions
The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a C-C bond between the sp²-hybridized carbon of the indole and an sp²-hybridized carbon of an organic electrophile (e.g., aryl, heteroaryl, or vinyl halides/triflates).[5][11]
Mechanism of the Stille Coupling
The catalytic cycle of the Stille reaction is well-established and involves three key steps:[5][6][11]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the 1-methylindol-2-yl moiety) to the palladium center, displacing the halide/triflate and forming a new Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
General Protocol for Stille Coupling
This protocol provides a starting point for coupling this compound with an aryl bromide. Optimization may be required based on the specific substrate.
Materials:
-
Aryl or vinyl halide/triflate (1.0 eq.)
-
This compound (1.1-1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Additives like CuI or LiCl[6]
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the this compound (1.1 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[12] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate tin salts. Filter the mixture through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-1-methylindole.
Field-Proven Insights & Optimization
The success of a Stille coupling often depends on the careful selection of reaction parameters.
| Parameter | Recommended Choice & Rationale |
| Catalyst | Pd(PPh₃)₄ is a robust, general-purpose catalyst that is often used directly. Pd₂(dba)₃ with an added phosphine ligand (e.g., P(o-tol)₃ or PPh₃) allows for more control over the active catalytic species. The choice of ligand can significantly impact reaction efficiency. |
| Solvent | Toluene is a common non-polar solvent suitable for many substrates. DMF or Dioxane are more polar, aprotic solvents that can enhance the rate of reaction for less reactive halides. Solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst. |
| Temperature | Reactions are typically run between 80-110 °C .[12] Higher temperatures can accelerate the reaction but may also lead to side reactions like stannane homocoupling.[6] |
| Additives | Copper(I) Iodide (CuI): Can act as a co-catalyst, believed to facilitate the transmetalation step, especially with less reactive organostannanes.[6][13] Lithium Chloride (LiCl): Can accelerate reactions involving vinyl triflates by facilitating the displacement of the triflate from the palladium center.[6] |
Application in Complex Molecule Synthesis
The reliability of the Stille coupling makes this compound a valuable tool in the total synthesis of natural products and complex pharmaceutical targets where the indole motif is present. Its use allows for the late-stage installation of the indole core onto a complex fragment, which is a highly convergent synthetic strategy. Many indole alkaloids, which possess a wide range of biological activities, are synthesized using methods that functionalize the indole ring.[1][2]
References
-
Stille reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Tributyltin. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
An Overview on Toxicity of Tributyltin. (2023). International Scientific Organization. Retrieved from [Link]
-
TRIBUTYLTIN (TBT). (n.d.). Oregon Department of Human Services. Retrieved from [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). Dartmouth College. Retrieved from [Link]
-
1-methylindole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]
-
Scheme 4. Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13... (n.d.). ResearchGate. Retrieved from [Link]
-
1H-Indole, 3-ethyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (n.d.). MSU Chemistry. Retrieved from [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
The role of commonly used transition metals in total synthesis of indole alkaloids. (2022). Elsevier. Retrieved from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2022). PMC. Retrieved from [Link]
-
Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
2-(Tributylstannyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole: Synthesis and Use as a 1H-Indol-2-yl-Anion Equivalent. (2010). ResearchGate. Retrieved from [Link]
Sources
- 1. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
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Application Note & Protocol: Palladium-Catalyzed Vinylation of 1-Methyl-2-(tributylstannyl)-1H-indole via Stille Cross-Coupling
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: This document provides a comprehensive technical guide for the synthesis of 2-vinylindoles, a privileged scaffold in medicinal chemistry and materials science.[1][2][3] We focus on the Stille cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[4][5][6] The protocol details the specific vinylation of 1-methyl-2-(tributylstannyl)-1H-indole, offering insights into the reaction mechanism, step-by-step experimental procedures, and critical parameters for success. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Scientific Introduction & Strategic Importance
The 2-vinylindole moiety is a cornerstone structural motif found in a wide array of biologically active natural products, including several indole alkaloids, and serves as a critical building block in the synthesis of novel pharmaceutical candidates.[1][2] Its unique electronic and steric properties make it a versatile synthon for further chemical transformations, such as Diels-Alder reactions for the construction of complex carbazole frameworks.[1][7]
While numerous methods exist for the synthesis of 2-vinylindoles, including Wittig-type reactions and gold-catalyzed hydroarylations, the palladium-catalyzed Stille cross-coupling reaction offers unparalleled functional group tolerance, reliability, and stereospecificity.[1] This application note elucidates the vinylation of this compound, a commercially available or readily synthesized organostannane, providing a direct and high-yielding route to the corresponding 2-vinylindole product.[8]
The Stille Coupling: Mechanistic Underpinnings
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Stille coupling proceeds via a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states. Each step is a distinct, well-studied organometallic transformation.
The generally accepted catalytic cycle involves three primary stages:
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition with the vinyl electrophile (e.g., vinyl bromide). This step forms a square planar 16-electron Pd(II) complex. The use of electron-rich, bulky phosphine ligands on the palladium center can accelerate this rate-limiting step, particularly with less reactive electrophiles like vinyl chlorides.[9][10][11] The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[9][10]
-
Transmetalation: This is the key bond-forming step where the organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.[4][9] This step is often the slowest in the catalytic cycle. The rate of transfer from the tin atom follows the general trend: alkynyl > alkenyl > aryl > allyl > alkyl.[12] The three butyl groups on the stannane are considered "non-transferable" and remain on the tin atom.[5] Additives such as lithium chloride (LiCl) or copper(I) iodide (CuI) can significantly accelerate this step. LiCl is thought to prevent the formation of inactive catalyst species and facilitate the cleavage of the tin-carbon bond, while CuI may act as a ligand scavenger or participate in an alternative transmetalation pathway.[11][12]
-
Reductive Elimination: For the final C-C bond to form, the Pd(II) complex must isomerize back to a cis configuration, bringing the two organic partners (the indole and vinyl groups) into proximity.[9] These groups are then eliminated from the metal center, forming the desired 1-methyl-2-vinyl-1H-indole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the vinylation of this compound with vinyl bromide. Researchers should consider this a foundational method, with optimization of catalyst, ligand, and temperature potentially required for different vinyl electrophiles.
Safety Precautions: Organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[5][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All tin-containing waste must be disposed of according to institutional guidelines.
Materials and Reagents
| Reagent | Purity | Typical Supplier | Notes |
| This compound | >95% | Commercial | Store under inert gas. |
| Vinyl Bromide (1.0 M solution in THF) | >98% | Commercial | Handle as a volatile reagent. |
| Tetrakis(triphenylphosphine)palladium(0) | >98% | Commercial | Air-sensitive, store under inert gas. |
| Lithium Chloride (LiCl) | >99% | Commercial | Dry in an oven before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Degas before use. |
| Potassium Fluoride (KF) | >99% | Commercial | For workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | For workup. |
| Brine | - | Lab Prepared | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Equipment
-
Two-neck round-bottom flask, flame-dried
-
Condenser, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Reaction Procedure
-
Inert Atmosphere Setup: Assemble the flame-dried flask and condenser. Place the apparatus under a positive pressure of argon or nitrogen and allow it to cool to room temperature.
-
Reagent Addition: To the reaction flask, add this compound (1.0 eq), lithium chloride (3.0 eq), and a magnetic stir bar.
-
Solvent and Reagents: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed DMF (to make a ~0.1 M solution based on the stannane). Begin stirring. Add the vinyl bromide solution (1.2 eq) via syringe.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq, 5 mol%). The mixture will typically turn a darker color.
-
Reaction: Heat the reaction mixture to 80-90 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours. A typical TLC eluent is 10% EtOAc in hexanes. The product spot should be UV-active and will stain with potassium permanganate.
-
Cooling: Once the starting material is consumed, remove the heat source and allow the reaction to cool to room temperature.
Workup and Purification
-
Quenching and Tin Removal: Dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. A white precipitate of tributyltin fluoride (Bu₃SnF) will form.[4]
-
Filtration: Filter the biphasic mixture through a pad of Celite® to remove the precipitate, washing the pad with ethyl acetate.
-
Extraction: Return the filtrate to the separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure 1-methyl-2-vinyl-1H-indole.
Caption: A typical experimental workflow for Stille vinylation.
Data and Expected Outcomes
The efficiency of the Stille coupling is dependent on several factors. The table below summarizes typical conditions and expected outcomes.
| Vinyl Electrophile (R¹-X) | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Vinyl Bromide | Pd(PPh₃)₄ (5%) | LiCl | DMF | 80-90 | 4-12 | 75-90 |
| Vinyl Iodide | Pd(PPh₃)₄ (2-5%) | LiCl | THF | 65 | 6-16 | 80-95 |
| Vinyl Triflate | Pd₂(dba)₃ (2%) + PPh₃ | None | Dioxane | 100 | 2-6 | 70-85 |
| (E)-β-Bromostyrene | PdCl₂(PPh₃)₂ (3%) | CuI | DMF | 90 | 8 | 70-88 |
Characterization of 1-Methyl-2-vinyl-1H-indole:
-
Appearance: Typically a colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6 (d, Ar-H), ~7.3-7.1 (m, Ar-H), ~6.8 (dd, vinyl-H), ~6.5 (s, indole C3-H), ~5.6 (d, vinyl-H), ~5.1 (d, vinyl-H), ~3.7 (s, N-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~138.0, ~137.5, ~129.0, ~128.5, ~121.0, ~120.5, ~112.0, ~109.5, ~101.0, ~31.0.
-
Mass Spec (EI): m/z (%) 157 (M⁺), 142 (M⁺ - CH₃).
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst; presence of oxygen; impure solvent/reagents. | Use a fresh bottle of catalyst or a different pre-catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand). Ensure the solvent is anhydrous and thoroughly degassed. |
| Reaction Stalls | Catalyst decomposition over time. | Add a second portion of the catalyst (e.g., 1-2 mol%) after the reaction has slowed. |
| Stannane Homocoupling | A known side reaction, sometimes favored at higher temperatures.[4][5] | Try lowering the reaction temperature and extending the reaction time. Using a different ligand, such as tri(2-furyl)phosphine (TFP), may also suppress this pathway. |
| Difficult Tin Removal | Incomplete precipitation or formation of soluble tin complexes. | Ensure the KF wash is stirred vigorously for an adequate duration (>1 hr). If issues persist, an alternative is to wash with DBU/acetonitrile followed by water. |
| Loss of Stereochemistry | (For substituted vinyl halides) Isomerization of the Pd(II) intermediate. | This is ligand-dependent.[13] Using ligands like triphenylarsine (AsPh₃) or running the reaction at lower temperatures can sometimes preserve stereointegrity. |
References
-
Boruah, M., et al. (2022). Chemistry of 2-vinylindoles: synthesis and applications. RSC Publishing. [Link]
-
Royal Society of Chemistry. (2022). Chemistry of 2-vinylindoles: synthesis and applications. New Journal of Chemistry. [Link]
-
Tueting, D. R., et al. (1989). Palladium catalyzed coupling of organostannanes with vinyl epoxides. Tetrahedron. [Link]
-
ResearchGate. (n.d.). Chemistry of 2-Vinylindoles: Synthesis and Applications | Request PDF. [Link]
-
Scott, W. J., et al. (1986). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes. Journal of the American Chemical Society. [Link]
-
Tueting, D. R., et al. (1989). ChemInform Abstract: Palladium-Catalyzed Coupling of Organostannanes with Vinyl Epoxides. ChemInform. [Link]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. OSTI.GOV. [Link]
-
ResearchGate. (n.d.). Synthesis of a New Series of 2-Vinylindoles and Their Cycloaddition Reactivity | Request PDF. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Fayol, A., et al. (2006). Synthesis of 2-Vinylic Indoles and Derivatives via a Pd-Catalyzed Tandem Coupling Reaction. Organic Letters. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
-
Shen, W. (2000). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions | Download Scientific Diagram. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
Sources
- 1. Chemistry of 2-vinylindoles: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
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- 8. Buy this compound | 157427-46-8 [smolecule.com]
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- 13. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Palladium-Catalyzed Acylation of 1-Methyl-2-(tributylstannyl)-1H-indole
Introduction: The Strategic Importance of 2-Acylindoles
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Specifically, the 2-acylindole scaffold is a key structural motif found in compounds exhibiting anti-inflammatory, anti-cancer, and receptor-modulating activities. Traditional methods for indole acylation, such as Friedel-Crafts reactions, typically favor functionalization at the C3 position due to the inherent electronic properties of the indole ring, making the regioselective synthesis of 2-acylindoles a significant challenge.[3][4][5]
This guide details a robust and highly regioselective method for the synthesis of 2-acylindoles via the palladium-catalyzed Stille cross-coupling reaction.[6][7] We will focus on the use of 1-Methyl-2-(tributylstannyl)-1H-indole, a stable and versatile organostannane intermediate, which allows for the precise and efficient introduction of an acyl group at the C2 position.[8] This approach circumvents the limitations of classical electrophilic substitution and provides a reliable pathway for the synthesis of diverse 2-acylindole derivatives crucial for drug discovery and development pipelines.
Reaction Principle: Stille Cross-Coupling vs. Friedel-Crafts Acylation
The synthesis of 2-acylindoles from this compound relies on the Stille cross-coupling reaction, a powerful carbon-carbon bond-forming transformation catalyzed by palladium.[6][9] Understanding the mechanism is key to appreciating its advantages in terms of selectivity and functional group tolerance.
The Stille Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[7][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the acyl chloride (R-COCl) to the active Pd(0) catalyst, forming a Pd(II) intermediate.
-
Transmetalation: The organostannane, this compound, then transfers the indolyl group to the palladium center, displacing the chloride and forming a new Pd(II) complex. The tributyltin halide is released as a byproduct.
-
Reductive Elimination: This final, irreversible step involves the formation of the desired C-C bond as the acyl and indolyl groups are eliminated from the palladium center. This step yields the 2-acylindole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
This mechanism provides exquisite control over the reaction site, as the coupling occurs exclusively at the carbon atom bearing the tributylstannyl group.
Why Not Friedel-Crafts? A traditional Friedel-Crafts acylation on an unprotected indole would lead to a mixture of products, with strong preference for C3 acylation.[10] Even with N-protection, achieving selective C2 acylation is difficult and often requires harsh Lewis acids (e.g., AlCl₃), which can be incompatible with sensitive functional groups and may lead to decomposition.[5][11] The Stille coupling protocol avoids these issues, offering a milder, more predictable, and highly regioselective alternative.
Experimental Protocol: Synthesis of 2-Benzoyl-1-methyl-1H-indole
This section provides a detailed, step-by-step protocol for a representative Stille acylation.
3.1. Materials and Reagents
-
Substrate: this compound (97%)
-
Acylating Agent: Benzoyl chloride (≥99%)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Solvent: Toluene, anhydrous (≤50 ppm H₂O)
-
Workup: Saturated aqueous potassium fluoride (KF) solution, Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄)
-
Purification: Silica gel (230-400 mesh)
-
Inert Gas: Argon or Nitrogen
3.2. Instrumentation
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas manifold (Schlenk line)
-
Syringes and needles for transfer of anhydrous reagents
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
3.3. Experimental Workflow
3.4. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq), and anhydrous toluene (to make a ~0.2 M solution).
-
Reagent Addition: Stir the mixture at room temperature until the catalyst dissolves. Add benzoyl chloride (1.1 eq) dropwise via syringe over 5 minutes.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting stannane.
-
Cooling and Quenching: Once complete, cool the reaction to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Workup: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-benzoyl-1-methyl-1H-indole.
Data Summary and Expected Results
The described protocol is versatile and can be applied to a range of acyl chlorides. The following table summarizes expected outcomes for common acylating agents.
| Acylating Agent | Product | Typical Yield Range | Notes |
| Acetyl Chloride | 2-Acetyl-1-methyl-1H-indole | 75-90% | Volatile reagent, add carefully at 0 °C before heating. |
| Benzoyl Chloride | 2-Benzoyl-1-methyl-1H-indole | 80-95% | As described in the protocol. Generally high-yielding. |
| Cinnamoyl Chloride | 2-Cinnamoyl-1-methyl-1H-indole | 70-85% | Product is a conjugated system, potentially colored. |
| Cyclopropanecarbonyl Chloride | 2-(Cyclopropanecarbonyl)-1-methyl-1H-indole | 75-90% | Tolerates strained ring systems well. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Wet solvent/reagents; Insufficient temperature. | Use fresh catalyst; Ensure all reagents and solvents are scrupulously dried; Confirm reaction temperature. |
| Formation of Side Products | Catalyst degradation; Homocoupling of the stannane. | Degas the solvent thoroughly before reaction; Use fresh catalyst; Add acyl chloride slowly. |
| Difficulty Removing Tin Byproducts | Incomplete quenching. | Increase the KF quench stirring time; Perform a second KF wash on the organic layer. |
Safety Precautions
-
Organotin Compounds: Tributyltin derivatives are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[7][8] They can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.
-
Acyl Chlorides: These reagents are corrosive and lachrymatory. Handle them in a fume hood.
-
Waste Disposal: All organotin-contaminated waste must be collected and disposed of according to institutional and environmental safety regulations.
Conclusion
The palladium-catalyzed Stille acylation of this compound is a superior method for the regioselective synthesis of 2-acylindoles. Its mild conditions, high yields, and broad functional group tolerance make it an invaluable tool for medicinal chemists and researchers in drug development. By providing direct access to a key structural motif, this protocol facilitates the rapid generation of compound libraries for biological screening and the efficient synthesis of advanced pharmaceutical intermediates.
References
- Smolecule. (2023). This compound.
-
Sharma, V., Kumar, P., & Kumar, M. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005–1007. Available at: [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Available at: [Link]
-
Scheidt, K. A., et al. (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. PubMed Central. Available at: [Link]
-
NROChemistry. Friedel-Crafts Reactions. Available at: [Link]
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 68-75. Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
-
Sundberg, R. J., et al. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(10), 1773–1777. Available at: [Link]
-
Wikipedia. Stille reaction. Available at: [Link]
-
Lin, Y., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Available at: [Link]
-
Organic Syntheses. 1-methylindole. Available at: [Link]
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. Available at: [Link]
-
Chemistry Steps. Friedel–Crafts Acylation with Practice Problems. Available at: [Link]
Sources
- 1. Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
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- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Buy this compound | 157427-46-8 [smolecule.com]
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- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Reactions for 1-Methyl-2-(tributylstannyl)-1H-indole
Welcome to the technical support center for the Stille cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize their experimental outcomes when working with the versatile building block, 1-Methyl-2-(tributylstannyl)-1H-indole.
Core Principles: The Stille Reaction with an Indole Substrate
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] Its value lies in its tolerance for a wide array of functional groups and its relatively mild reaction conditions.[2][3]
When using this compound, you are coupling from the C2 position of an electron-rich indole ring system. This specific substrate presents unique opportunities and challenges related to catalyst selection, reaction kinetics, and potential side reactions. Understanding the underlying catalytic cycle is paramount for effective troubleshooting.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of the organic electrophile (R¹-X), forming a Pd(II) complex.[1] This step is often faster for iodides than for bromides or chlorides.[4][5]
-
Transmetalation: The organostannane transfers its indole group to the palladium center, displacing the halide.[1] This is frequently the rate-determining step of the entire cycle.[6][7]
-
Reductive Elimination: The two organic groups (R¹ and the indole) are coupled and eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is low, or the reaction has stalled. What are the likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.[8]
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst may have oxidized or decomposed.
-
Inhibited Transmetalation: This is the most common bottleneck.[6][7]
-
Solution 1 (Ligand Choice): For an electron-rich heterocycle like indole, an electron-rich and sterically hindered phosphine ligand can accelerate the reaction.[7] Consider switching from PPh₃ to ligands like P(t-Bu)₃ or AsPh₃.[7][10]
-
Solution 2 (Additives): The addition of a copper(I) co-catalyst, typically CuI, can dramatically accelerate the transmetalation step, a phenomenon known as the "copper effect".[4][7][11][12] In polar solvents like DMF or NMP, copper is thought to facilitate the reaction via a Sn/Cu transmetalation pathway.[11][13]
-
Solution 3 (Solvent Polarity): Switching to a more polar aprotic solvent like DMF, NMP, or dioxane can increase the rate of transmetalation.[14][15]
-
-
Poor Electrophile Reactivity: The oxidative addition step may be too slow.
-
Degradation of Stannane: Although generally stable, indolylstannanes can be susceptible to protodestannylation (reaction with acidic protons) under certain conditions, leading to the formation of 1-methylindole as a byproduct.
-
Solution: Ensure your solvent and reagents are anhydrous and free of acidic impurities. If your coupling partner has acidic protons, consider adding a non-nucleophilic base.
-
Question 2: I am observing a significant amount of a byproduct corresponding to the dimer of my indole (1,1'-dimethyl-2,2'-biindole). What is this and how can I prevent it?
This side reaction is homocoupling, the most common side reaction in Stille chemistry, resulting from the dimerization of your organostannane.[4][9]
Possible Causes & Solutions:
-
Presence of Oxygen: Trace amounts of oxygen can facilitate the homocoupling of organostannanes.[9]
-
Solution: It is critical to perform the reaction under a strictly inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed before use, for example, by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30-60 minutes.[9]
-
-
Slow Transmetalation vs. Homocoupling: If the desired cross-coupling is slow, the competing homocoupling pathway can become dominant.
-
Solution: Implement the strategies mentioned in Question 1 to accelerate the transmetalation step (e.g., add CuI, change ligand/solvent). A faster cross-coupling will outcompete the homocoupling side reaction.
-
-
Catalyst-Mediated Homocoupling: The palladium catalyst itself can promote dimerization, especially at higher temperatures or reaction times.[9]
-
Solution: Consider adding the organostannane slowly to the reaction mixture containing the palladium catalyst and the organic halide. This keeps the instantaneous concentration of the stannane low, disfavoring the dimerization pathway.[9]
-
Question 3: After workup, my product is contaminated with tin byproducts that are difficult to remove. What are the best purification strategies?
The removal of toxic organotin residues (e.g., Bu₃SnX, Bu₃SnSnBu₃) is a critical and often challenging aspect of the Stille reaction.[16][17]
Common Purification Methods:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common method. Tributyltin halides react with KF to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[16][18][19]
-
Protocol: After the reaction, dilute with an organic solvent (e.g., ethyl acetate) and wash the organic layer 2-3 times with a 1M aqueous KF solution. Stir vigorously for at least 30-60 minutes. A white precipitate should form. Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[16][19]
-
-
Chromatography on Pre-treated Silica Gel:
-
Method 1 (Basic Alumina/Triethylamine): Filtering the crude product through a plug of basic alumina or silica gel treated with 2-5% triethylamine in the eluent can effectively trap organotin byproducts.[16][19]
-
Method 2 (Potassium Carbonate/Silica Gel): Using a stationary phase of 10% w/w anhydrous K₂CO₃ in silica gel for column chromatography has been shown to reduce tin impurities to parts-per-million (ppm) levels.[16][17]
-
-
Recrystallization/Slurrying: For solid products, recrystallization can be highly effective. Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) or hexanes can also help remove soluble tin impurities.[7]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand should I start with for coupling with this compound?
For a robust starting point, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol% is an excellent choice as it is an air-stable Pd(0) source that does not require an activation step.[18] Alternatively, a combination of Pd₂(dba)₃ (1-2 mol%) with AsPh₃ (triphenylarsine) (4-8 mol%) is often more effective for electron-rich heteroaromatics, as AsPh₃ is a superior ligand to PPh₃ for accelerating the reaction.[2]
Q2: What are the best solvents for this reaction?
Anhydrous, polar aprotic solvents are generally preferred. Good first choices include Toluene , Dioxane , or DMF . DMF often gives faster rates but can be harder to remove.[12][15] Ensure the solvent is thoroughly degassed to prevent homocoupling.[9]
Q3: What temperature should I run the reaction at?
Typically, Stille reactions are heated. A starting temperature between 80-110 °C is common.[18] If using a highly reactive electrophile (e.g., an aryl iodide) and an effective catalyst/ligand system, lower temperatures may be possible. Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.
Q4: Is a co-catalyst like CuI always necessary?
No, but it is highly recommended if you experience slow reaction rates.[4][7] A catalytic amount of CuI (10-20 mol%) can increase the reaction rate by orders of magnitude and is one of the most effective ways to optimize a sluggish Stille coupling.[4][12]
Q5: My organic halide is an aryl chloride. Will the reaction work?
Aryl chlorides are the least reactive electrophiles and often fail under standard Stille conditions.[5] To couple an aryl chloride, you will need more specialized conditions, typically involving a bulky, electron-rich phosphine ligand like P(t-Bu)₃ and often a fluoride additive like CsF to activate the stannane.[7]
Recommended Starting Protocol & Conditions
This section provides a detailed, step-by-step methodology for a general Stille coupling reaction.
Reaction: Coupling of this compound with an Aryl Iodide.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale / Comments |
| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is often used with an added ligand.[2][7] |
| Ligand | PPh₃ or AsPh₃ | AsPh₃ is often superior for accelerating sluggish reactions.[2] Use a Pd:Ligand ratio of 1:4. |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for less reactive partners. |
| Co-catalyst | CuI (10-20 mol%) | Highly recommended to accelerate transmetalation.[4][7] |
| Solvent | Toluene, Dioxane, or DMF | Must be anhydrous and degassed.[9] |
| Temperature | 80-110 °C | Monitor reaction progress to determine optimal temperature.[18] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst decomposition and homocoupling.[9] |
| Stannane Equiv. | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the electrophile. |
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), CuI (10 mol%), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution with respect to the limiting reagent) via syringe.
-
Reagent Addition: Add the aryl iodide (1.0 equivalent) to the flask.
-
Stannane Addition: Add this compound (1.1 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 4-24 hours).
-
Cooling & Quenching: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate.
-
Workup for Tin Removal: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous KF solution and stir the biphasic mixture vigorously for 1-2 hours.[18]
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated Bu₃SnF, washing the pad with ethyl acetate.[16]
-
Extraction: Return the filtrate to the separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final product.
References
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
Stille Coupling | OpenOChem Learn. Available at: [Link]
-
Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3) | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Stille reaction - Grokipedia. Available at: [Link]
-
Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing). Available at: [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure | Request PDF - ResearchGate. Available at: [Link]
- The Stille Reaction - Chem 115 Myers.
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. Available at: [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC - NIH. Available at: [Link]
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. Available at: [Link]
-
Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Available at: [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. Available at: [Link]
-
Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction - ResearchGate. Available at: [Link]
-
The Stille Reaction - Organic Reactions. Available at: [Link]
-
Stille Coupling | NROChemistry. Available at: [Link]
-
A simple chromatographic technique for the purification of organic stannanes. Available at: [Link]
-
THE STILLE REACTION, 38 YEARS LATER. Available at: [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Available at: [Link]
-
Stille Coupling of α-Alkoxybenzylstannanes: Optimization Study and Stereochemical Outcome - UWSpace - University of Waterloo. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes - ResearchGate. Available at: [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization | Request PDF - ResearchGate. Available at: [Link]
-
Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. - ResearchGate. Available at: [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. Available at: [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. Available at: [Link]
Sources
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- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 19. Workup [chem.rochester.edu]
Technical Support Center: Stille Coupling with 1-Methyl-2-(tributylstannyl)-1H-indole
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-Methyl-2-(tributylstannyl)-1H-indole in Stille coupling reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Side Reactions & Low Yields
This section addresses specific issues that may arise during the Stille coupling of this compound. Each entry is formatted as a question-and-answer to directly tackle the problem at hand.
Issue 1: My reaction yields are low, and I'm observing a significant amount of 1-methylindole as a byproduct.
Answer: This is a classic case of protodestannylation , where the tributylstannyl group is replaced by a proton from a trace acidic source in the reaction mixture.[1] The C-Sn bond in organostannanes is sensitive to acids.[1]
Potential Causes & Solutions:
-
Acidic Impurities: Solvents, reagents, or even the surface of the glassware can be sources of acidic protons.
-
Solution: Ensure all solvents are anhydrous and freshly distilled. Degas solvents thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period to remove dissolved gases like CO2 which can form carbonic acid with trace water.[2] Glassware should be flame-dried or oven-dried immediately before use to remove adsorbed moisture.
-
-
Sub-optimal Reaction Conditions: High temperatures can sometimes promote protodestannylation.
-
Solution: Attempt the reaction at a lower temperature. While this may slow down the desired coupling, it can disproportionately reduce the rate of this side reaction.[2] Consider screening a range of temperatures to find the optimal balance.
-
-
Slow Transmetalation: If the transmetalation step of the Stille cycle is slow, the organostannane has more time to react with proton sources.
Issue 2: Besides my desired product, I'm isolating a dimer of my indole, 1,1'-Dimethyl-1H,1'H-2,2'-biindole.
Answer: You are observing homocoupling , the second most common side reaction in Stille coupling.[1][5] This occurs when two molecules of your this compound couple with each other.
Potential Causes & Solutions:
-
Presence of Oxygen: Trace amounts of oxygen can facilitate the homocoupling of organostannanes.[2]
-
Solution: Rigorous exclusion of air is critical. Use Schlenk techniques or a glovebox for the reaction setup. Ensure all reagents and solvents are thoroughly deoxygenated.
-
-
Palladium Catalyst State: The active Pd(0) catalyst can participate in radical processes leading to dimerization.[1][6] Also, the reaction of two equivalents of the organostannane with a Pd(II) precatalyst can lead to homocoupling.[6]
-
Reaction Kinetics: If the rate of transmetalation is slow relative to homocoupling, the latter will be more pronounced.
-
Solution:
-
Slow Addition: Add the this compound slowly to the reaction mixture containing your coupling partner and the palladium catalyst. This maintains a low concentration of the organostannane, disfavoring the bimolecular homocoupling reaction.[2]
-
Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the organic halide or triflate coupling partner can favor the desired cross-coupling pathway.[2]
-
-
Issue 3: The reaction is sluggish or stalls completely.
Answer: A stalled Stille coupling can be due to several factors, ranging from catalyst deactivation to suboptimal reaction parameters.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | Use fresh, high-quality palladium sources and ligands. Ensure strict inert atmosphere conditions. |
| Poor Ligand Choice | For electron-rich heteroaromatic stannanes like yours, electron-rich and bulky phosphine ligands can accelerate the reaction.[2] Consider ligands like P(t-Bu)₃, XPhos, or AsPh₃.[9] |
| Suboptimal Solvent | The choice of solvent can significantly impact reaction rates.[2] Polar aprotic solvents like DMF, NMP, or THF are commonly used.[2] |
| Slow Transmetalation | As mentioned, additives like CuI or LiCl can significantly accelerate this often rate-limiting step.[2][8] |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: While many organostannanes are relatively stable to air and moisture, they can be sensitive to light and prolonged storage at room temperature.[2][5] It is best to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). For best results, use the reagent as fresh as possible.
Q2: What is the best palladium catalyst to use for coupling with this indole stannane?
A2: There is no single "best" catalyst as the optimal choice often depends on the coupling partner. However, here are some general guidelines:
-
Pd(PPh₃)₄: A common and often effective choice for a wide range of Stille couplings.[10]
-
Pd₂(dba)₃ with a phosphine ligand: This combination allows for more flexibility in tuning the reactivity. The choice of phosphine ligand is crucial. For electron-rich indoles, bulky and electron-rich ligands such as triphenylarsine (AsPh₃) have been shown to be highly effective, sometimes significantly improving yields.[9]
Q3: I'm having trouble removing the tributyltin byproducts from my reaction mixture. What are the best purification methods?
A3: The removal of toxic organotin byproducts is a critical and often challenging step.[10][11] Here are some effective methods:
-
Fluoride Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the organotin species as insoluble and filterable tributyltin fluoride (Bu₃SnF).[5][11]
-
Column Chromatography:
-
Liquid-Liquid Extraction: Acidic aqueous solutions can be used to selectively extract and remove some organotin compounds.[11]
Q4: Can the "non-transferable" butyl groups from the stannane couple with my substrate?
A4: While less common, the transfer of "non-transferable" alkyl groups can occur under certain conditions, leading to butylated byproducts.[1][7] The general reactivity for group transfer from tin is: Alkynyl > Alkenyl > Aryl > Allyl > Benzyl > Alkyl.[1] Since the indole is an aryl group, its transfer is highly favored over the butyl groups. This side reaction is usually minimal but can become more significant at higher temperatures.
Visualizing the Stille Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle of the Stille coupling and where the common side reactions, protodestannylation and homocoupling, can interfere.
Caption: Catalytic cycle of the Stille coupling and competing side reactions.
Recommended Protocol: Minimizing Side Reactions
This general protocol incorporates best practices to mitigate the side reactions discussed above.
Caption: Recommended workflow for Stille coupling to minimize side reactions.
References
-
Wikipedia. Stille reaction. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
YouTube. Stille Coupling. [Link]
-
Chemical Communications (RSC Publishing). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. [Link]
-
ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Myers, A. The Stille Reaction. Chem 115. [Link]
-
Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. International Journal of Environmental Analytical Chemistry. [Link]
-
PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pjoes.com [pjoes.com]
Technical Support Center: Purification of Products from 1-Methyl-2-(tributylstannyl)-1H-indole Reactions
Introduction
Welcome to the technical support guide for the purification of reaction products derived from 1-Methyl-2-(tributylstannyl)-1H-indole. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile organostannane reagent, particularly in Stille cross-coupling reactions. The purification of these reaction mixtures presents unique challenges, primarily due to the presence of persistent and toxic tributyltin byproducts.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity of your target indole derivatives.
The core of the issue lies in the similar physicochemical properties of the desired product and the tin-containing impurities, which often leads to co-elution during standard chromatographic purification.[2] Therefore, specialized techniques are often required to effectively remove these byproducts to the parts-per-million (ppm) levels necessary for biological screening and other sensitive applications.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the removal of tributyltin byproducts so critical?
A1: Tributyltin (TBT) compounds are notoriously toxic and lipophilic, posing significant risks to human health and the environment.[1] For any compounds intended for biological evaluation or pharmaceutical development, it is imperative to reduce organotin impurities to trace levels (ppm) to prevent interference with biological assays and ensure the safety of the final compounds.[1]
Q2: What are the common tributyltin byproducts I should expect in my reaction mixture?
A2: The primary byproducts in reactions like the Stille coupling are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted this compound.[2] You may also encounter hexaalkyldistannanes, such as hexabutylditin (Bu₃SnSnBu₃), which can form from homocoupling side reactions.[2][3]
Q3: Can I remove tin byproducts with a standard silica gel column?
A3: While standard silica gel chromatography can reduce the concentration of tin impurities, it is often insufficient for achieving the low ppm levels required for many applications.[2] The relatively non-polar nature of many organotin byproducts can cause them to co-elute with the desired product.[2]
Q4: My TLC plate shows a spot that I suspect is my desired product, but it's not UV active. How can I visualize it?
A4: While many indole derivatives are UV active, your specific product might not be a strong quencher.[4] In such cases, using a chemical stain is necessary. A potassium permanganate (KMnO₄) stain is a versatile option for visualizing a wide range of organic compounds.[5][6] It reacts with oxidizable functional groups, which are present in most organic molecules, to produce yellow-brown spots on a purple background.[5][6] For organotin compounds specifically, other visualization agents like pyrocatechol violet or morin can be used.[7]
Q5: I'm observing a significant amount of 1-methylindole in my crude reaction mixture. What could be the cause?
A5: The presence of 1-methylindole is likely due to a side reaction known as destannylation or protodestannylation, where the tributylstannyl group is replaced by a proton. This can be caused by acidic conditions or the presence of moisture in the reaction. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to minimize this side reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process and offers targeted solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of Tin Byproducts with Product | Similar polarity of the product and tin byproducts. | - Modify the stationary phase: Use silica gel impregnated with potassium fluoride (KF) or potassium carbonate (K₂CO₃).[8] - Modify the mobile phase: Add a small percentage of triethylamine (2-5%) to the eluent to retard the tin species.[2][9] - Aqueous KF wash: Vigorously wash the organic extract with a saturated aqueous solution of potassium fluoride to precipitate tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[2][10][11] |
| Low Yield of Desired Product | - Homocoupling of the organostannane: This is a common side reaction in Stille coupling, leading to the formation of a dimer of the transferable group.[3][12] - Protodestannylation: Cleavage of the C-Sn bond by a proton source. | - Ensure strictly inert atmosphere: Degas solvents and use argon or nitrogen.[12] - Optimize catalyst and ligands: Electron-rich and bulky phosphine ligands can sometimes accelerate the desired cross-coupling over homocoupling.[12] - Use anhydrous conditions: Ensure all reagents and solvents are dry to minimize protodestannylation. |
| Formation of Insoluble Precipitate During Workup | Precipitation of tributyltin fluoride (Bu₃SnF) during an aqueous KF wash. | This is the desired outcome of the KF wash. Filter the biphasic mixture through a pad of Celite to remove the solid Bu₃SnF before separating the layers.[2][11] |
| Difficulty Visualizing Tin Byproducts on TLC | Organotin compounds can be weakly UV active or co-elute with the product, making them difficult to distinguish. | Use a specific stain for organotin compounds. A solution of xylenol orange and bromine water in ethanol can produce purple-red spots for organotin compounds under natural light.[13] Alternatively, iodine vapor can be used, as it has a high affinity for aromatic and unsaturated compounds.[4][6] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash for Tributyltin Removal
This is a widely used and effective method for removing tributyltin byproducts from reaction mixtures.[2][8]
Step-by-Step Methodology:
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least one minute during each wash.[11]
-
Precipitate Formation: A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface of the organic and aqueous layers.[11]
-
Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite.[2][11]
-
Separation: Separate the organic layer.
-
Final Washes: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product, which should now have a significantly reduced tin content.
Protocol 2: Flash Column Chromatography on Potassium Carbonate-Impregnated Silica
This method is particularly useful when the desired product has a similar polarity to the tin byproducts.[2]
Step-by-Step Methodology:
A. Preparation of K₂CO₃-Impregnated Silica:
-
Mixing: In a round-bottom flask, combine silica gel with a 10% w/w of finely ground potassium carbonate (K₂CO₃).
-
Slurry Formation: Add a suitable solvent (e.g., the eluent to be used for chromatography) to create a slurry.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
B. Column Chromatography:
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing. Add a thin layer of sand to the top of the stationary phase.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, you can dry-load the sample by adsorbing it onto a small amount of silica gel.[14]
-
Elution: Elute the column with the chosen solvent system. The K₂CO₃-impregnated silica will help to retard the organotin impurities, allowing for better separation of the desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Visualizations and Data
Workflow for Tributyltin Removal
Caption: Workflow for removing tributyltin byproducts using an aqueous KF wash followed by chromatography.
Polarity of Common Solvents for Chromatography
| Solvent | Polarity Index |
| n-Hexane | 0.1 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Methanol | 6.6 |
This table provides a general guide for selecting an appropriate eluent system for column chromatography. A mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate) is commonly used.
References
- Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
- Benchchem. Tributyltin Halide Workup Procedures: A Technical Support Guide.
- Benchchem. Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Organic Chemistry Portal. Tributyltin hydride (Tributylstannane) / Organotin hydrides.
- Google Patents. WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
- AWS. C2 Selective Direct Alkynylation of Indoles.
- PMC - NIH. Trace Level Quantitation of Phenyltin Compounds Using HPTLC.
- Google Patents. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method.
- NROChemistry. Stille Coupling.
- Benchchem. Common side reactions and byproducts in Stille coupling.
- Wikipedia. Stille reaction.
- University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
- University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
- University of Michigan. TLC stains.
- Organic Chemistry Resources Worldwide. Stains for Developing TLC Plates.
- University of California, Los Angeles. TLC Visualization Methods.
- SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
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- 5. TLC stains [reachdevices.com]
- 6. Stains for Developing TLC Plates [faculty.washington.edu]
- 7. Trace Level Quantitation of Phenyltin Compounds Using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 11. Workup [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method - Google Patents [patents.google.com]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Removal of Tin Byproducts from Stille Reactions
Introduction
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] A significant drawback, however, is the use of stoichiometric amounts of organotin reagents, which are notoriously toxic.[1][4] For researchers in pharmaceutical development and materials science, the effective removal of these tin byproducts to trace levels (ppm or even ppb) is not just a matter of product purity, but a critical safety and regulatory requirement.[5][6]
This technical support guide provides a comprehensive resource for scientists and researchers encountering challenges with tin byproduct removal. It is structured to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove tin byproducts from my Stille reaction?
A1: Organotin compounds, particularly the trialkyltin species (e.g., tributyltin, trimethyltin) used in and generated from Stille couplings, are highly toxic.[1][4][6] Their presence in a final compound, especially one intended for biological applications, is a major safety concern and is strictly regulated.[6] Failure to adequately remove these residues can lead to failed regulatory submissions and compromised experimental results.
Q2: What are the primary tin-containing byproducts I should anticipate in my reaction mixture?
A2: The main culprits are typically:
-
Trialkyltin halides (R₃SnX): Formed as the direct byproduct of the catalytic cycle (e.g., Bu₃SnCl, Bu₃SnBr).[6]
-
Unreacted Organostannane Reagents: Any excess of the starting organotin compound.
-
Hexaalkyldistannanes (R₃Sn-SnR₃): Resulting from the homocoupling of the organostannane reagent, a common side reaction.[4][6]
-
Trialkyltin hydrides (R₃SnH): Can be present if your organostannane reagent has degraded or if side reactions have occurred.
Q3: Can I just use a standard silica gel column to purify my product?
A3: While standard silica gel chromatography can reduce the bulk of tin impurities, it is often insufficient for achieving the low ppm levels required for many applications.[6] Many organotin byproducts are relatively non-polar and can co-elute with the desired product.[6] More specialized techniques are almost always necessary for complete removal.
Q4: Are there alternative cross-coupling reactions that avoid tin byproducts altogether?
A4: Yes, several alternatives exist. The Suzuki coupling, which utilizes generally less toxic boronic acids, is a popular choice.[3][6] Other notable examples include the Negishi (organozinc), Hiyama (organosilane), and Sonogashira (terminal alkyne) couplings.[7] However, Stille reactions offer distinct advantages, such as the air and moisture stability of the organostannane reagents and their tolerance of a wide array of functional groups, making them indispensable for certain synthetic routes.[1][2][4]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Aqueous KF Wash | - Insufficient mixing/shaking during extraction.- Insufficient amount of KF solution used.- Presence of tin species that are less reactive towards fluoride (e.g., tin hydrides).[8] | - Increase the vigor and duration of shaking for each wash.[8]- Use multiple, fresh portions of the KF solution for washing.[8]- Pre-treat the crude mixture with iodine (I₂) to convert tin hydrides to more reactive tin iodides before the KF wash.[8] |
| Formation of an Insoluble Precipitate at the Organic/Aqueous Interface | This is typically the desired formation of insoluble tributyltin fluoride (Bu₃SnF).[8][9] However, it can trap the product and make separation difficult. | Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate before proceeding with the separation of the liquid layers.[6][8][9] |
| Product is Polar or Water-Soluble | Standard aqueous workups are challenging and can lead to product loss. | Avoid aqueous washes. Proceed directly to a chromatographic purification method using a modified stationary phase, such as 10% potassium carbonate on silica gel, which can effectively capture tin impurities.[5][8] |
| Organotin Residues Detected Even After Column Chromatography | Co-elution of the non-polar tin species with the desired product on standard silica gel. | - Add triethylamine (~2-5% v/v) to your eluent during silica gel chromatography.[4][8][9]- Employ a modified stationary phase, such as 10% w/w potassium fluoride on silica or 10% w/w potassium carbonate on silica, for the column.[5][8] |
In-Depth Purification Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is the most common first-line defense against tin byproducts. The principle lies in the high affinity of fluoride ions for tin, forming a highly insoluble and easily filterable precipitate of trialkyltin fluoride (e.g., Bu₃SnF).[10]
Step-by-Step Methodology:
-
Reaction Quench & Dilution: Once the Stille reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate or diethyl ether.[6]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF.[9][11] It is crucial to shake the funnel vigorously for at least one minute for each wash to ensure complete reaction.[8][9]
-
Precipitate Removal: A white precipitate of Bu₃SnF may form at the interface.[8][9] If this occurs, filter the entire biphasic mixture through a pad of Celite®.[6][8][9]
-
Final Washes & Drying: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be subjected to further purification if necessary.
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Protocol 2: Chromatography with Potassium Carbonate-Modified Silica Gel
This method is highly effective for removing a broad range of organotin impurities, often reducing them to levels below 15 ppm.[5] It functions by creating a basic stationary phase that strongly adsorbs the tin species.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare the modified silica by thoroughly mixing 10 parts of finely powdered anhydrous potassium carbonate with 90 parts of silica gel by weight (10% w/w K₂CO₃-silica). This mixture can be prepared in advance and stored for several months without significant loss of activity.[5][6]
-
Column Packing: Dry-pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure uniform packing and add a thin layer of sand to the top.[6]
-
Sample Loading: Concentrate your crude reaction mixture without performing an aqueous workup.[5] Adsorb the residue onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., hexanes/ethyl acetate). The desired product should elute while the organotin impurities remain strongly bound to the basic stationary phase.
-
Fraction Collection: Collect and combine the fractions containing the pure product and concentrate under reduced pressure.
Caption: Chromatographic purification using K₂CO₃-modified silica.
Protocol 3: DBU/Iodine Treatment for Tin Hydrides and Distannanes
This protocol is particularly useful when you suspect the presence of unreacted tin hydrides (e.g., Bu₃SnH) or hexaalkyldistannanes, which are less effectively removed by KF washes alone. The iodine converts these species into tin iodides, which are then more amenable to removal.
Step-by-Step Methodology:
-
Concentration: Concentrate the crude reaction mixture to remove the bulk of the solvent.[6]
-
Dilution & DBU Addition: Dilute the residue with diethyl ether and add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6]
-
Iodine Addition: Add a solution of iodine in diethyl ether dropwise until the characteristic purple/brown color of iodine persists, indicating that all tin species have reacted.[6]
-
Quenching & Extraction: Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[6]
-
Final Purification: Concentrate the organic layer and purify the residue by standard flash column chromatography or one of the modified methods described above.[6]
Comparison of Purification Method Efficiencies
| Method | Reported Residual Tin Level | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | [5] |
| Chromatography with 10% KF on Silica | < 30 ppm | [5] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | [8] |
Quantification of Residual Tin
To ensure your purification has met the required standards, it is essential to quantify the remaining tin content.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis, capable of detecting tin at ppm and even ppb levels.[6]
-
Atomic Absorption Spectroscopy (AAS): Another highly sensitive technique for quantifying metal content.[6]
-
¹H NMR Spectroscopy: While not as sensitive as atomic spectroscopy, ¹H NMR can be used to detect the presence of organotin byproducts at higher concentrations. Look for the characteristic multiplets of the alkyl groups on the tin atom (e.g., for tributyltin).[12]
References
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
Stille Coupling | NROChemistry. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023-06-30). Available at: [Link]
-
Workup for removing tin byproducts ? | ResearchGate. (2017-06-20). Available at: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
-
A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. Available at: [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Solutions for scavenging of metal and organic impurities - Chemie Brunschwig. Available at: [Link]
-
The Stille Reaction - Chem 115 Myers. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yields of 1-Methyl-2-(tributylstannyl)-1H-indole Couplings
Welcome to the technical support center for optimizing Stille couplings with 1-Methyl-2-(tributylstannyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yields of their coupling reactions. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction with this compound is giving a low yield. What are the most common initial factors to investigate?
A1: Low yields in Stille couplings involving electron-rich heterocycles like this compound often stem from a few key areas. [1]Begin by systematically evaluating the following:
-
Catalyst System: The choice of palladium source and ligand is critical. Ensure you are using a suitable catalyst system for electron-rich stannanes.
-
Reaction Conditions: Temperature, solvent, and reaction time play a significant role. Suboptimal conditions can lead to incomplete reactions or decomposition.
-
Reagent Purity: The purity of your this compound, aryl halide, and solvents is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.
Q2: I'm observing significant amounts of homocoupled product (Bu3Sn-SnBu3 or Ar-Ar). What causes this and how can I minimize it?
A2: Homocoupling is a common side reaction in Stille couplings. [2][3][4][5]It can occur through two primary mechanisms: the reaction of two organostannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst. [2]To mitigate homocoupling:
-
Control Stoichiometry: Ensure a precise 1:1 or slight excess of the organostannane to the electrophile.
-
Lower Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling.
-
Optimize Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.
-
Additives: The addition of certain radical scavengers or optimizing ligand choice can sometimes suppress this side reaction.
Q3: How do I effectively remove the tributyltin byproducts from my final product?
A3: The removal of toxic organotin byproducts is a crucial and often challenging step. [3][5][6][7]Several methods are commonly employed:
-
Aqueous Potassium Fluoride (KF) Wash: This is a widely used and effective method. [6][8]Tributyltin halides react with KF to form insoluble tributyltin fluoride, which can be removed by filtration. [6][9]* Silica Gel Chromatography with Triethylamine: Running a flash column on silica gel treated with 2-5% triethylamine in the eluent can effectively remove tributyltin byproducts. [3][8]* DBU/Iodine Treatment: This method converts unreacted organostannane to tributyltin iodide, which can then be more easily removed.
-
Liquid-Liquid Extraction: Partitioning the crude product between two immiscible solvents, such as hexane and acetonitrile, can be effective depending on the polarity of your desired product. [6]
Troubleshooting Guide: Low Yields
This section provides a more in-depth guide to diagnosing and resolving low-yield issues.
Issue 1: Incomplete Conversion of Starting Materials
If you observe a significant amount of unreacted this compound or your coupling partner, consider the following:
-
Possible Cause: Inactive Catalyst
-
Explanation: The Pd(0) active catalyst may not be generating efficiently from the precatalyst, or it may be deactivating over the course of the reaction.
-
Recommended Solutions:
-
Change Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. [5][10] 2. Use Fresh Catalyst: Ensure your palladium catalyst is not old or degraded.
-
Employ an Activator: For some Pd(II) sources, a reducing agent may be necessary to generate the active Pd(0) species.
-
-
-
Possible Cause: Suboptimal Ligand
-
Explanation: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich indoles, the choice of ligand is particularly important.
-
Recommended Solutions:
-
Screen Phosphine Ligands: Triphenylphosphine (PPh₃) is a common starting point. However, more electron-rich and sterically demanding ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., XPhos) can often improve yields for challenging couplings. [11] 2. Arsine Ligands: In some cases, triphenylarsine (AsPh₃) has been shown to be superior to phosphine ligands, especially in combination with Pd₂(dba)₃. [12]
-
-
-
Possible Cause: Inefficient Transmetalation
-
Explanation: The transfer of the indole group from tin to palladium (transmetalation) is often the rate-limiting step. [13]The electron-rich nature of the indole ring can sometimes hinder this process.
-
Recommended Solutions:
-
Issue 2: Product Decomposition
If you observe the formation of your desired product followed by its disappearance over time, decomposition may be the culprit.
-
Possible Cause: High Reaction Temperature
-
Explanation: Indole-containing compounds can be thermally sensitive, and prolonged heating can lead to degradation.
-
Recommended Solutions:
-
Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a More Active Catalyst System: A more efficient catalyst may allow the reaction to proceed at a lower temperature.
-
-
-
Possible Cause: Air or Moisture Sensitivity
-
Explanation: While organostannanes are generally stable to air and moisture, the catalytic intermediates may not be. [2][3][5]Oxygen can oxidize the Pd(0) catalyst, and water can lead to protodestannylation.
-
Recommended Solutions:
-
Degas Solvents: Thoroughly degas your reaction solvent by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
-
Issue 3: Protodestannylation Side Reaction
The cleavage of the carbon-tin bond by a proton source is a common side reaction, leading to the formation of 1-methylindole. [4]
-
Possible Cause: Acidic Impurities or Protic Solvents
-
Explanation: Trace amounts of acid or the use of protic solvents can lead to the cleavage of the C-Sn bond.
-
Recommended Solutions:
-
Use High-Purity, Anhydrous Solvents: Ensure your solvents are free from acidic impurities and water.
-
Add a Non-nucleophilic Base: In some cases, the addition of a mild, non-coordinating base can scavenge trace protons without interfering with the catalytic cycle.
-
-
Experimental Protocols
General Protocol for Stille Coupling of this compound
This is a representative starting point. Optimization will likely be required for specific substrates.
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., CuI, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., DMF, toluene, or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Workup Protocol for Tributyltin Removal using Aqueous KF
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether. [6]2. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least 30 minutes. A white precipitate of tributyltin fluoride should form.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Data Presentation
Table 1: Common Palladium Catalysts and Ligands for Stille Couplings
| Palladium Source | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 2-5 | A common, reliable starting point. [5] |
| Pd₂(dba)₃ | PPh₃, AsPh₃, P(t-Bu)₃ | 1-3 | Often used with an external ligand. [5][12] |
| Pd(OAc)₂ | PPh₃, PCy₃ | 2-5 | A Pd(II) precatalyst that is reduced in situ. [10] |
| PdCl₂(PPh₃)₂ | - | 2-5 | Another common Pd(II) precatalyst. |
Table 2: Effect of Additives on Reaction Rate
| Additive | Typical Loading (equiv) | Primary Function | Reference |
| CuI | 0.1-0.2 | Accelerates transmetalation | [3][10][14] |
| LiCl | 1.0-3.0 | Accelerates transmetalation, breaks up tin aggregates | [3][10] |
| CsF | 1.0-2.0 | Can promote transmetalation | [15] |
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Wikipedia. Stille reaction. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
YouTube. Stille Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
MSU Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. [Link]
-
PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]
-
Myers, A. G. The Stille Reaction. [Link]
-
ResearchGate. Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]
-
PubMed. Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. [Link]
-
ResearchGate. The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles | Request PDF. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction | Request PDF. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Organic Reactions. The Stille Reaction. [Link]
-
PubMed Central. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. [Link]
-
Journal of Materials Chemistry C (RSC Publishing). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. [Link]
-
PubMed Central. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. [Link]
-
Organic Syntheses Procedure. tributyl[(methoxymethoxy)methyl]stannane. [Link]
-
Organic Syntheses Procedure. Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
PubChem. Trimethyl((tributylstannyl)ethynyl)silane | C17H36SiSn | CID 639663. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Workup [chem.rochester.edu]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for 1-Methyl-2-(tributylstannyl)-1H-indole Reactions
Welcome to the technical support guide for reactions involving 1-Methyl-2-(tributylstannyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for utilizing this versatile organostannane reagent, primarily in Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound and the selection of appropriate catalytic systems.
Q1: What is this compound and what are its primary applications?
This compound is an organotin compound featuring a tributylstannyl group at the C2 position of an N-methylated indole ring.[1] This structure makes it an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2] Its primary application is the formation of carbon-carbon bonds, allowing for the synthesis of complex molecules containing the 2-substituted indole motif, a common core in pharmaceuticals and natural products.[2][3] The organostannane is favored for its stability towards air and moisture and its compatibility with a wide range of functional groups.[4][5][6] However, all organotin compounds are highly toxic and must be handled with appropriate safety precautions.[1][5]
Q2: What is the fundamental catalytic cycle for a Stille coupling reaction involving this indole stannane?
The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][7]
-
Oxidative Addition : A Pd(0) complex, the active catalyst, reacts with an organic electrophile (R¹-X, e.g., an aryl bromide) to form a Pd(II) intermediate.[8] This step is often favored by electron-rich, σ-donor ligands on the palladium center.[9]
-
Transmetalation : The organostannane (in this case, the indole stannane) exchanges its organic group (the indole moiety) with the halide on the Pd(II) complex. This is typically the rate-determining step of the cycle.[2][7]
-
Reductive Elimination : The two organic groups (R¹ and the indole) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond (R¹-indole) and regenerating the active Pd(0) catalyst.[8]
// Invisible edges for positioning inputs/outputs r1x -> pd0 [lhead=cluster_cycle, style=dashed, color="#5F6368"]; stannane -> pd2_ox [lhead=cluster_cycle, style=dashed, color="#5F6368"]; pd0 -> product [ltail=cluster_cycle, style=dashed, color="#5F6368"]; pd2_trans -> tin_waste [style=invis]; // Helper for positioning
{rank=same; r1x; stannane;} {rank=same; product; tin_waste;} } .enddot Caption: The Stille catalytic cycle for C-C bond formation.
Q3: Which palladium catalyst should I choose? Pd(0) vs. Pd(II) sources?
Both Pd(0) and Pd(II) complexes can be used successfully.[3][8] Your choice depends on factors like air stability, cost, and the specific reaction requirements.
| Catalyst Source | Common Examples | Characteristics & Considerations |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | Directly Active: These are pre-formed Pd(0) complexes that can enter the catalytic cycle without a reduction step.[8] Air Sensitivity: Pd(PPh₃)₄ can be sensitive to air and light and is best stored under an inert atmosphere. Pd₂(dba)₃ is more air-stable but requires the addition of a ligand (like PPh₃ or AsPh₃) to form the active catalytic species.[10][11] |
| Pd(II) Sources | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pre-catalysts: These are stable, easy-to-handle Pd(II) salts that must be reduced in situ to the active Pd(0) form.[11] This reduction is often accomplished by a phosphine ligand or another reagent in the mixture. Versatility: Pd(OAc)₂ is a common and cost-effective choice, often paired with various phosphine ligands to generate the active catalyst.[12] |
For reactions with this compound, common successful catalysts include Pd(PPh₃)₄ for direct use and the combination of Pd₂(dba)₃ with a ligand like triphenylarsine (AsPh₃), which has been shown to improve yields significantly in some cases.[2][13]
Q4: Why are phosphine or arsine ligands necessary, and how do I choose one?
Ligands are crucial as they stabilize the palladium center, influence its reactivity, and prevent the precipitation of palladium black.[14] The ligand's electronic and steric properties directly impact the rates of oxidative addition and reductive elimination.
-
Electron-rich and sterically bulky ligands (e.g., P(t-Bu)₃, P(o-tol)₃) often accelerate the reaction.[14][15] They promote oxidative addition and facilitate the final reductive elimination step. These are particularly useful for less reactive electrophiles like aryl chlorides.[16]
-
Triphenylphosphine (PPh₃) is a standard, versatile ligand that works well for many applications. It is often used with Pd(0) sources like Pd₂(dba)₃ or is already incorporated in catalysts like Pd(PPh₃)₄.[13]
-
Triphenylarsine (AsPh₃) can be a superior alternative to PPh₃ in certain cases, leading to significantly higher yields, particularly when coupling sensitive substrates.[2]
-
Heterocyclic phosphines , like trifurylphosphine, have also been used effectively in Stille couplings.[17]
The choice of ligand is often empirical, and screening may be necessary. For a standard reaction with an aryl bromide or iodide, PPh₃ or AsPh₃ are excellent starting points.
Q5: What is the role of a copper(I) co-catalyst (e.g., CuI)?
The addition of a copper(I) salt, most commonly copper(I) iodide (CuI), can dramatically accelerate sluggish Stille reactions, sometimes by a factor of >10³.[7] The exact mechanism is debated, but it is theorized that the copper(I) salt facilitates the crucial transmetalation step.[7] In polar solvents, the copper may first transmetalate with the organostannane to form a more reactive organocuprate species, which then rapidly transfers its organic group to the palladium center.[7][18] This is especially beneficial for sterically hindered or electronically challenging substrates.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
// Connections start -> check_reagents [color="#5F6368"]; check_reagents -> check_inert [label="Reagents OK", color="#34A853"]; check_inert -> check_catalyst [label="System Inert", color="#34A853"]; check_catalyst -> add_cui [label="Catalyst OK", color="#34A853"];
add_cui -> change_ligand [label="Still slow", color="#EA4335"]; change_ligand -> add_licl [label="Still slow", color="#EA4335"]; add_licl -> increase_temp [label="Still slow", color="#EA4335"];
increase_temp -> homocoupling [label="Yield still low", color="#5F6368"]; homocoupling -> protodestannylation [label="No", color="#5F6368"];
// Solutions solution_homocoupling [label="Solution: Ensure strict O₂ exclusion.\nConsider a different Pd source.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_proto [label="Solution: Use anhydrous solvent.\nAdd proton scavenger (e.g., non-nucleophilic base).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
homocoupling -> solution_homocoupling [label="Yes", color="#EA4335", style=dashed]; protodestannylation -> solution_proto [label="Yes", color="#EA4335", style=dashed]; } .enddot Caption: Troubleshooting workflow for low-yield reactions.
Problem: My reaction yield is low or zero.
| Possible Cause | Explanation & Solution |
| Inactive Catalyst | The Pd(0) catalyst may have oxidized due to improper storage or handling. Solution: Use a freshly opened bottle of catalyst or a more stable Pd(II) pre-catalyst like Pd(OAc)₂ with a suitable ligand. Ensure all manipulations are done under a robust inert atmosphere (Argon or Nitrogen).[19] |
| Sluggish Transmetalation | This is the rate-determining step and can be slow for certain substrates.[7] Solution: Add a co-catalytic amount of CuI (5-20 mol%) to dramatically accelerate this step.[7] The addition of lithium chloride (LiCl) can also be beneficial.[9] |
| Poorly Degassed Solvents | Dissolved oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote side reactions like homocoupling.[19] Solution: Thoroughly degas your solvent before use. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (e.g., Argon) for at least 30-45 minutes.[4] |
| Impure Reagents | The organostannane may have partially degraded, or the electrophile may contain impurities that inhibit the catalyst. Solution: Purify starting materials before use. This compound can be synthesized by stannylation of N-methylindole under an inert atmosphere.[1] |
Problem: The main byproduct is a dimer from homocoupling.
Homocoupling (R¹-R¹ or R²-R²) is the most common side reaction in Stille couplings.[4][7] It can arise from two main pathways: reaction of two organostannane molecules with the Pd(II) pre-catalyst, or a radical process involving the Pd(0) catalyst.[7]
-
Primary Cause: Presence of trace oxygen.
-
Solution: The most critical step is to ensure a strictly inert atmosphere. Use rigorously degassed solvents and maintain a positive pressure of Argon or Nitrogen throughout the entire setup and reaction time.[19]
Problem: I am observing significant protodestannylation.
Protodestannylation is the cleavage of the carbon-tin bond by a proton source, resulting in the formation of N-methylindole and tributyltin byproducts.
-
Primary Cause: Presence of water or other acidic protons in the reaction mixture.
-
Solution: Use anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use. If the substrate or other reagents are potential proton sources, consider adding a non-nucleophilic proton scavenger.
Problem: I'm struggling to remove tributyltin byproducts from my final product.
Tributyltin halides (e.g., Bu₃SnBr) are common byproducts and can be difficult to separate from the desired product due to their nonpolar nature.
-
Solution 1: Aqueous KF Wash: After the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions react with the tributyltin species to form insoluble, polymeric tributyltin fluoride, which can be removed by filtration through a pad of Celite.[4]
-
Solution 2: Chromatography: If the KF wash is insufficient, flash chromatography may be required. Sometimes, treating the silica gel with triethylamine (~2-5% in the eluent) can help prevent the streaking of tin residues.[4]
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of this compound with an Aryl Bromide
Disclaimer: This is a representative protocol. Optimal conditions (temperature, solvent, catalyst loading) may vary depending on the specific aryl halide used. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment, as organotin compounds are highly toxic.[1]
Reagents & Equipment:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) Iodide (CuI, 10 mol%) (Optional, but recommended)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, or Dioxane)
-
Flame-dried Schlenk flask or round-bottom flask with a condenser
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (e.g., 0.03 eq), and CuI (0.10 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (to make a ~0.1 M solution) via cannula or syringe.
-
Stannane Addition: Add the this compound (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or diethyl ether.
-
Tin Removal (KF Wash): Transfer the organic mixture to a separatory funnel and wash with a saturated aqueous solution of KF (2 x 20 mL). Stir the biphasic mixture vigorously for 30 minutes for each wash. A precipitate should form.
-
Filtration: Filter the entire mixture through a pad of Celite to remove the insoluble tin fluoride. Wash the Celite pad with additional organic solvent.
-
Purification: Collect the filtrate, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-1-methyl-1H-indole.
References
Sources
- 1. Buy this compound | 157427-46-8 [smolecule.com]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. rsc.org [rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 1-Methyl-2-(tributylstannyl)-1H-indole Reactivity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Methyl-2-(tributylstannyl)-1H-indole in their synthetic endeavors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to solvent effects on the reactivity of this versatile organostannane reagent, particularly in the context of palladium-catalyzed Stille cross-coupling reactions.
Introduction: The Critical Role of the Solvent
This compound is a key building block in organic synthesis, primarily employed in Stille coupling reactions to form carbon-carbon bonds.[1] The success of these reactions is profoundly influenced by the choice of solvent. The solvent not only dissolves reactants and catalysts but also plays an active role in the reaction mechanism by influencing the rate, selectivity, and stability of catalytic intermediates.[2][3][4] This guide will help you navigate the complexities of solvent selection to optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, with a focus on how the solvent may be the root cause and how to rectify the issue.
Q1: My Stille coupling reaction is sluggish or fails to go to completion. How can the solvent be the cause?
Answer: A slow or incomplete reaction is one of the most common issues and can often be traced back to the solvent's inability to adequately support the catalytic cycle. The Stille reaction mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The solvent's properties can dramatically affect the kinetics of each step.
Causality & Expert Insights:
-
Low Polarity Solvents (e.g., Toluene, Hexane): While these are common, they can be suboptimal. The transmetalation step, which is often the rate-limiting step, can be slow in nonpolar solvents.[6] Furthermore, the oxidative addition of an organic halide to the Pd(0) catalyst can also be slow in these environments.
-
Insufficient Stabilization of Intermediates: The palladium catalyst goes through various oxidation states and geometries. Polar aprotic solvents are generally more effective at stabilizing the charged or highly polar intermediates that form during the catalytic cycle, thereby lowering the activation energy of key steps.[7]
Troubleshooting Protocol:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar solvent like toluene or benzene, consider switching to a more polar, aprotic solvent. Good starting points include:
-
N,N-Dimethylformamide (DMF): Often considered the classic choice for Stille couplings due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.[2]
-
1,4-Dioxane: A moderately polar ether that is a good general-purpose solvent for cross-coupling reactions.
-
Tetrahydrofuran (THF): Another common choice, though its lower boiling point might necessitate longer reaction times or sealed-tube conditions.
-
-
Solvent Screening: If a simple switch doesn't resolve the issue, a systematic solvent screen is recommended. Run small-scale parallel reactions in a variety of solvents to identify the optimal medium.
Q2: I am observing significant amounts of homocoupling of my this compound. What is the cause and how can I prevent it?
Answer: Homocoupling of the organostannane reagent to form a dimer is a frequent side reaction in Stille couplings.[8] This side reaction consumes your starting material and complicates purification. The solvent can play a role in promoting or suppressing this unwanted pathway.
Causality & Expert Insights:
-
Reaction Mechanism: Homocoupling can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[8]
-
Solvent Influence: The choice of solvent can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. In some cases, a less polar solvent might favor the desired reaction pathway.
Troubleshooting Protocol:
-
Optimize Solvent Polarity: While polar solvents can accelerate the overall reaction, they might also increase the rate of homocoupling in some systems. If you are using a highly polar solvent like DMF and observing significant homocoupling, consider a less polar alternative such as toluene or 1,4-dioxane.
-
Additive Strategy: The addition of lithium chloride (LiCl) can sometimes suppress homocoupling and accelerate the desired cross-coupling, particularly when using THF as a solvent.[8] LiCl can enhance the polarity of the medium and facilitate the dissociation of ligands from the palladium center.[8]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize side reactions, including homocoupling.
Q3: I am struggling with the removal of tributyltin byproducts during workup. Can my choice of reaction solvent affect this?
Answer: While not a direct effect on reactivity, the reaction solvent can complicate the purification process. The presence of high-boiling, polar aprotic solvents like DMF can sometimes make the extraction and removal of organotin byproducts more challenging.
Causality & Expert Insights:
-
Workup Procedure: The standard method for removing tributyltin byproducts is a wash with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride (Bu₃SnF).[9]
-
Solvent Miscibility: If your reaction solvent has some miscibility with water, it can lead to the formation of emulsions during the aqueous workup, making phase separation difficult and trapping the tin byproducts in the organic layer.[9]
Troubleshooting Protocol:
-
Solvent Selection for Easier Workup: If purification is a persistent issue, consider using a solvent that is less miscible with water, such as toluene or diethyl ether, for the reaction itself.
-
Post-Reaction Solvent Swap: If a polar solvent like DMF is necessary for the reaction, you can perform a solvent swap after the reaction is complete. Remove the DMF under reduced pressure and redissolve the residue in a solvent more amenable to aqueous extraction, like ethyl acetate, before proceeding with the KF wash.[9]
-
Alternative Purification: Consider filtering the crude reaction mixture through a plug of silica gel treated with triethylamine or using a stationary phase of potassium carbonate/silica gel for chromatography, which can be effective at removing organotin residues.[9]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for a Stille coupling with this compound?
Answer: For general-purpose Stille couplings with this reagent, polar aprotic solvents are often the best starting point. N,N-Dimethylformamide (DMF) , 1,4-dioxane , and tetrahydrofuran (THF) are excellent choices.[2] Toluene is also widely used, but may result in slower reaction rates. The optimal solvent will always be substrate-dependent, so small-scale screening is highly recommended.
Q2: How does solvent polarity specifically influence the Stille catalytic cycle?
Answer: Solvent polarity has a pronounced effect on several stages of the catalytic cycle:
-
Oxidative Addition: More polar, coordinating solvents can sometimes lead to an inversion of stereochemistry in the oxidative addition step, although this is less relevant for aryl halides.[6] They can, however, accelerate the oxidative addition of less reactive electrophiles like aryl chlorides.
-
Transmetalation: This is often the rate-determining step. Increasing the solvent's polarity can improve the rate of transmetalation.[5] For reactions involving organic triflates, coordinating solvents like N-methyl-2-pyrrolidinone (NMP) can be particularly effective by facilitating the formation of a cationic palladium complex.[6]
-
Reductive Elimination: The final C-C bond-forming step can also be accelerated by ligand dissociation, a process that can be influenced by the solvent.[8]
Q3: Are there any "green" or more environmentally friendly solvent alternatives?
Answer: Yes, the field of green chemistry is actively exploring more sustainable solvent options for cross-coupling reactions. While classic solvents like DMF and toluene are effective, they have environmental and health concerns. Some emerging alternatives that have been explored for palladium-catalyzed couplings include:
-
Eucalyptol: A bio-derived solvent that has shown promise in some Stille reactions.[10]
-
Solvent-free conditions: In some cases, Stille reactions can be performed neat (without solvent), which is the most environmentally friendly option.[10] This is typically done with solid or liquid reagents at elevated temperatures.
Data & Visualization
Table 1: Common Solvents for Stille Coupling and Their Properties
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | General Application Notes |
| Toluene | 2.38 | 111 | Common nonpolar choice, may lead to slower reactions. |
| Tetrahydrofuran (THF) | 7.58 | 66 | Good general-purpose polar aprotic solvent. |
| 1,4-Dioxane | 2.21 | 101 | Moderately polar ether, widely used. |
| Acetonitrile | 37.5 | 82 | Polar aprotic, can influence selectivity in some cases.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar, often accelerates reactions but can complicate workup.[2] |
| N-Methyl-2-pyrrolidinone (NMP) | 32.2 | 202 | Highly polar, effective for challenging couplings. |
Diagrams
Caption: The Stille Catalytic Cycle.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]
-
Derosa, J., et al. (2020). Solvent effects on the selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron Letters, 61(15), 151731. Retrieved from [Link]
-
The reaction of indole with 1-methyl-4-(2-nitrovinyl)benzene in the presence of a catalytic amount of different catalysts. (2017). ResearchGate. Retrieved from [Link]
-
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (2019). ResearchGate. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved from [Link]
-
The Stille Reaction. (2004). Organic Reactions. Retrieved from [Link]
-
Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. (2006). ResearchGate. Retrieved from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Umpolung Reactivity of Indole through Gold Catalysis. (2012). NIH. Retrieved from [Link]
-
THE STILLE REACTION, 38 YEARS LATER. (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. Buy this compound | 157427-46-8 [smolecule.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Low-Temperature Stille Coupling with 1-Methyl-2-(tributylstannyl)-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the low-temperature Stille coupling of 1-Methyl-2-(tributylstannyl)-1H-indole. Our goal is to equip you with the insights necessary to overcome common experimental hurdles and optimize your synthetic strategies.
Introduction
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2] The use of this compound as a coupling partner is of particular interest in medicinal chemistry due to the prevalence of the indole scaffold in biologically active molecules.[3] Performing this reaction at lower temperatures offers significant advantages, including improved chemoselectivity, reduced side reactions, and compatibility with sensitive functional groups. However, achieving efficient coupling under these conditions requires careful consideration of catalysts, ligands, and additives. This guide addresses the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is my low-temperature Stille coupling with this compound failing or showing low conversion?
A1: Low reactivity at reduced temperatures is a common issue. The primary culprits are often an inefficient catalyst system or suboptimal reaction conditions. The oxidative addition of the organic halide to the Pd(0) center or the transmetalation step can be slow at lower temperatures.[1][4] Consider screening different palladium catalysts and, more importantly, phosphine ligands. Electron-rich and sterically bulky ligands can accelerate the key steps in the catalytic cycle.[5] Additionally, the use of additives like copper(I) iodide (CuI) or cesium fluoride (CsF) can significantly enhance the reaction rate.[6][7]
Q2: What are the most common side products, and how can I minimize them?
A2: The two most prevalent side reactions are the homocoupling of the organostannane to form a dimer and protodestannylation of your indole starting material.[6][8] Homocoupling can be minimized by using a well-defined Pd(0) precatalyst and ensuring an oxygen-free environment. Protodestannylation occurs if there are acidic protons in your reaction mixture (e.g., from residual water or acidic impurities). Using rigorously dried and degassed solvents and reagents is crucial.
Q3: How can I effectively remove the toxic tributyltin byproducts from my final product?
A3: This is a critical step due to the high toxicity of organotin compounds.[1] A common and effective method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[9] This precipitates the tin byproducts as insoluble tributyltin fluoride (Bu3SnF), which can be removed by filtration through Celite.[9] Alternatively, chromatography on silica gel treated with a small amount of triethylamine (2-5%) in the eluent can also effectively separate the desired product from tin residues.[9][10]
Q4: Which palladium catalysts and ligands are recommended for low-temperature coupling of this specific indole stannane?
A4: For low-temperature applications, catalyst systems known for high activity are preferred. Precatalysts like Pd-PEPPSI-IPent have demonstrated high efficiency in Stille couplings of heteroaromatic compounds at temperatures as low as 30-80 °C.[11] The choice of ligand is also critical. Sterically hindered, electron-rich phosphine ligands are known to accelerate the coupling.[5]
Troubleshooting Guide: A Deeper Dive
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: Reaction Stalls or Proceeds with Very Low Yield at Low Temperature
-
Question: I am attempting to couple this compound with an aryl bromide at 50 °C, but I am observing less than 10% conversion after 24 hours. What is causing this, and how can I improve the yield?
-
Answer & Solutions: A sluggish reaction at low temperatures points to a high activation energy barrier for one or more steps in the catalytic cycle.[12][13] Here’s a systematic approach to troubleshoot this:
-
Evaluate Your Catalyst and Ligand: The choice of catalyst and ligand is paramount for low-temperature efficiency.
-
Causality: Standard catalysts like Pd(PPh₃)₄ may not be active enough at lower temperatures. The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps.[5]
-
Recommendation: Switch to a more active catalyst system. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Alternatively, advanced precatalysts such as Pd-PEPPSI-IPent are designed for high reactivity at lower temperatures.[11]
-
-
Incorporate Additives: Additives can dramatically accelerate the reaction rate.
-
Copper(I) Iodide (CuI): CuI is known to accelerate the transmetalation step, which is often rate-limiting.[6] The proposed mechanism involves the formation of a more reactive organocopper intermediate.
-
Lithium Chloride (LiCl): LiCl can enhance the reaction rate by stabilizing intermediates and increasing the polarity of the solvent.[14] It can also facilitate the dissociation of ligands from the palladium center, opening up a coordination site for the organostannane.
-
Cesium Fluoride (CsF): Fluoride ions can coordinate to the tin atom, forming a hypervalent tin species that is more nucleophilic and undergoes transmetalation more rapidly.[5]
-
-
Solvent Choice: The solvent can influence the stability of intermediates and the overall reaction rate.
-
Causality: Polar aprotic solvents like DMF, NMP, or THF are commonly used as they can help to stabilize the charged intermediates in the catalytic cycle.[6]
-
Recommendation: If you are using a nonpolar solvent like toluene, consider switching to or adding a co-solvent like DMF. Ensure your solvent is anhydrous and thoroughly degassed to prevent side reactions.
-
-
Problem 2: Significant Formation of 1-Methylindole (Protodestannylation)
-
Question: My main byproduct is 1-methylindole, indicating cleavage of the carbon-tin bond. How can I prevent this?
-
Answer & Solutions: Protodestannylation is the reaction of your organostannane with a proton source. The C-Sn bond in electron-rich heteroaromatics like your indole derivative can be particularly susceptible to this.
-
Rigorously Anhydrous and Degassed Conditions:
-
Causality: Trace amounts of water or other protic impurities in your solvent or on your glassware can lead to this side reaction.[6]
-
Recommendation: Flame-dry your glassware under vacuum and cool it under an inert atmosphere (Argon or Nitrogen). Use a freshly distilled or commercially available anhydrous, degassed solvent. Purge the reaction vessel with an inert gas before adding reagents.[15]
-
-
Purity of Reagents:
-
Causality: Your starting materials, particularly the organic halide, could contain acidic impurities.
-
Recommendation: Ensure the purity of all reagents. If necessary, purify the organic halide before use.
-
-
Problem 3: Formation of a Dimer from the Homocoupling of this compound
-
Question: I am observing a significant amount of a byproduct that appears to be a dimer of my indole stannane. What causes this, and how can it be avoided?
-
Answer & Solutions: Homocoupling of the organostannane is a common side reaction in Stille couplings.[8] It can occur through two primary pathways: reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[16]
-
Use a Pd(0) Precatalyst:
-
Causality: Using a Pd(II) precatalyst (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) species. During this process, side reactions like homocoupling can be more prevalent.
-
Recommendation: Start with a well-defined Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize this side reaction pathway.
-
-
Control of Reaction Conditions:
-
Causality: Higher temperatures and the presence of oxygen can promote homocoupling.
-
Recommendation: Maintain the lowest possible temperature that allows for efficient cross-coupling. Ensure your reaction is set up under a strictly inert atmosphere to exclude oxygen.
-
-
Experimental Protocol: Low-Temperature Stille Coupling
This protocol provides a general starting point. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., a suitable phosphine ligand)
-
Additive (e.g., CuI)
-
Anhydrous, degassed solvent (e.g., DMF)[8]
-
Inert gas (Argon or Nitrogen)
-
Standard, flame-dried glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the additive (e.g., 10 mol%).[15]
-
Reagent Addition: Add this compound (1.1-1.2 equiv) to the flask.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.[1]
-
Reaction: Stir the mixture at the desired low temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF, stirring vigorously for at least 30 minutes.[9] A precipitate of Bu₃SnF may form.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Key Parameters for Low-Temperature Stille Coupling Optimization
| Parameter | Recommended Starting Point | Rationale for Optimization |
| Palladium Catalyst | Pd₂(dba)₃ (2.5 mol%) | Highly active Pd(0) source. |
| Ligand | Bulky, electron-rich phosphine (5-10 mol%) | Accelerates oxidative addition and reductive elimination.[5] |
| Additive | CuI (10 mol%) or CsF (2.0 equiv) | Enhances the rate of transmetalation.[7] |
| Solvent | Anhydrous, degassed DMF or Toluene | Polar aprotic solvents often improve reaction rates.[6] |
| Temperature | 40 - 80 °C | Balances reaction rate with minimization of side reactions. |
| Stannane Equiv. | 1.1 - 1.2 equivalents | A slight excess can drive the reaction to completion. |
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Troubleshooting Workflow for Low-Temperature Stille Coupling
Caption: A workflow for diagnosing and solving common issues.
References
- Technical Support Center: Purification of Products from Reactions Involving Organotin Reagents - Benchchem.
- The Stille Reaction - Chem 115 Myers.
- This compound | 157427-46-8 - Smolecule.
-
Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles - ACS Publications. Available from: [Link]
- Stille Coupling | OpenOChem Learn.
- The Mechanisms of the Stille Reaction - University of Windsor.
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available from: [Link]
-
Stille reaction - Wikipedia. Available from: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. Available from: [Link]
- Stille Coupling | NROChemistry.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. Available from: [Link]
- Common side reactions and byproducts in Stille coupling - Benchchem.
-
Stille Coupling - Chemistry LibreTexts. Available from: [Link]
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-
The Stille Reaction - Organic Reactions. Available from: [Link]
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Stille Coupling - Organic Chemistry Portal. Available from: [Link]
- Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole - Benchchem.
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A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. Available from: [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available from: [Link]
-
An efficient low-temperature Stille-Migita cross-coupling reaction for heteroaromatic compounds by Pd-PEPPSI-IPent - PubMed. Available from: [Link]
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Technical Support Center: Handling and Troubleshooting Air-Sensitive Reactions of 1-Methyl-2-(tributylstannyl)-1H-indole
Welcome to the technical support center for 1-Methyl-2-(tributylstannyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organostannane reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to ensure your reactions are successful, safe, and reproducible. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting logic.
Foundational Knowledge: Understanding the Reagent
This compound is a key building block in organic synthesis, primarily used in palladium-catalyzed Stille cross-coupling reactions to form carbon-carbon bonds.[1] Its structure, featuring a tributyltin group at the 2-position of an N-methylindole, allows for the facile transfer of the indole moiety to various organic electrophiles.[1][2]
However, the utility of this reagent is intrinsically linked to its sensitivity. Organostannanes, while often stable enough for storage, can be susceptible to hydrolysis and oxidation, and their reactivity in catalytic cycles requires the rigorous exclusion of air and moisture.[1][3] Furthermore, all organotin compounds must be handled with extreme caution due to their significant toxicity.[1][4]
Critical Safety Advisory
Organotin compounds, including tributyltin derivatives, are toxic and can be absorbed through the skin.[1][5] They are known to be hazardous to aquatic life and can have endocrine-disrupting effects.[1] Always handle this compound and any resulting tin-containing byproducts in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[6] Avoid inhalation of vapors and any skin or eye contact.[4][6]
Core Principles of Air-Sensitive Handling
The successful use of this compound hinges on the mastery of inert atmosphere techniques.[7][8] The primary goal is to create an environment free of oxygen and water, which can otherwise lead to reagent degradation and reaction failure.[9]
Essential Equipment and Setup
-
Inert Gas Source: High-purity, dry nitrogen or argon is required. A gas manifold or Schlenk line is ideal for distributing the gas to your reaction apparatus.[10][11]
-
Glassware Preparation: All glassware must be scrupulously dried to remove adsorbed moisture.[10][12] This is typically achieved by oven-drying at >125°C overnight or by flame-drying under vacuum.[10][12] The hot glassware should then be cooled under a stream of inert gas.[10]
-
Septa and Needles: Rubber septa are used to seal flasks and allow for the transfer of reagents via syringe or cannula (a double-tipped needle).[10] Use small-gauge needles to minimize damage to the septum and maintain a positive pressure of inert gas.[10]
Workflow for Establishing an Inert Atmosphere
The following diagram illustrates the fundamental workflow for preparing a reaction flask for an air-sensitive experiment. This process, often called "purging" or "evacuation/backfill," is critical for removing atmospheric gases.
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Technical Support Center: Scaling Up Reactions with 1-Methyl-2-(tributylstannyl)-1H-indole
Welcome to the dedicated technical support guide for 1-Methyl-2-(tributylstannyl)-1H-indole. This resource is designed for researchers, chemists, and process development professionals who are leveraging this versatile organostannane reagent in their synthetic endeavors, particularly when scaling from laboratory to pilot or production quantities. Here, we address common challenges and frequently asked questions to ensure your scale-up process is efficient, safe, and successful.
Introduction to the Reagent
This compound is a key building block in organic synthesis, most notably utilized in palladium-catalyzed Stille cross-coupling reactions.[1] This reaction forms a carbon-carbon bond by coupling the stannane with an organic halide or triflate, providing a powerful method for constructing complex molecules, including active pharmaceutical ingredients (APIs).[2][3] While organotin reagents are valued for their tolerance of various functional groups and relative stability to air and moisture, scaling up their use presents unique challenges related to reactivity, toxicity, and byproduct removal.[4]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and general use of this compound.
Q1: How should this compound be stored, especially for long-term use?
A1: Proper storage is critical to maintain the reagent's integrity. Organotin compounds can be sensitive to hydrolysis and oxidation.[1] For long-term storage, it is recommended to keep the reagent at low temperatures (-20°C is ideal) under an inert atmosphere (argon or nitrogen).[5] The container should be sealed tightly to prevent moisture ingress. While generally stable, periodic purity checks via NMR or GC are advisable for material stored over extended periods.
Q2: What is the typical stoichiometry for this reagent in a Stille coupling reaction?
A2: In most lab-scale Stille couplings, the organostannane is used in slight excess (1.1 to 1.5 equivalents) relative to the electrophilic partner (the aryl/vinyl halide or triflate). This helps drive the reaction to completion. However, during scale-up, it is economically and environmentally advantageous to minimize the excess of the tin reagent. Optimization studies may show that near-stoichiometric amounts (1.0 to 1.05 equivalents) are sufficient, especially with an efficient catalyst system. This also minimizes the burden of removing tin byproducts during workup.
Q3: Which palladium catalysts and ligands are most effective for coupling with this stannylindole?
A3: The choice of catalyst and ligand is highly dependent on the specific coupling partner. A good starting point for screening includes common Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, often used with phosphine ligands. For electron-rich indoles, ligands such as P(t-Bu)₃, XPhos, or SPhos can be effective. Using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is also a common and practical approach for both academic and industrial applications.[2][3]
Q4: Are there any known safety concerns I should be aware of when handling this reagent on a larger scale?
A4: Yes. Organotin compounds, particularly tributyltin derivatives, are toxic and pose environmental hazards.[1][4] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Care must be taken to avoid inhalation, ingestion, or skin contact. All waste containing tin must be segregated and disposed of according to institutional and governmental regulations.
Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions can introduce variability not observed at the bench. This guide provides a systematic approach to diagnosing and solving common issues.
Caption: A workflow for troubleshooting common scale-up issues.
Problem 1: Low or No Product Formation
Potential Cause & Explanation:
-
Inactive Catalyst: The active catalytic species in a Stille coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing efficiently to Pd(0) in situ. On a larger scale, inefficient mixing can lead to localized areas where the catalyst is not properly activated. Furthermore, oxygen can poison the Pd(0) catalyst, halting the catalytic cycle.
-
Reagent Degradation: The C-Sn bond in the stannylindole can be cleaved by acidic protons (protodestannylation), especially at elevated temperatures. If your reaction conditions are not strictly anhydrous or if the coupling partner or solvent contains acidic impurities, your stannane reagent may be degrading before it can participate in the catalytic cycle.
-
Insufficient Temperature: The transmetalation step of the Stille cycle can be slow.[6] While bench-scale reactions might proceed at a lower temperature with longer reaction times, scale-up often requires careful temperature control to achieve a reasonable reaction rate without causing degradation.
Recommended Solutions:
-
Catalyst Pre-activation: Consider a separate pre-activation step where the Pd(II) source and ligand are stirred together for a short period before adding the substrates.
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. On a large scale, this is typically done by sparging with argon or nitrogen for an extended period. Maintaining a positive inert gas pressure throughout the reaction is crucial.
-
Purity Analysis: Verify the purity of both the stannane and the electrophile. Impurities can inhibit the catalyst or lead to side reactions.
-
Temperature Optimization: Perform a temperature screen. Microwave reactors can be useful for rapid optimization on a small scale before moving to a larger reactor.[7] For scale-up, ensure your reactor has adequate heating and temperature control.
Problem 2: Significant Homocoupling of the Stannane Reagent
Potential Cause & Explanation: Homocoupling (R-Sn + Sn-R → R-R) is a common side reaction in Stille couplings.[8][6] It can be promoted by oxygen or occur when two molecules of the organostannane react with the palladium center. This issue can become more pronounced during scale-up due to longer reaction times or localized temperature fluctuations.
Recommended Solutions:
-
Control Stoichiometry: Avoid using a large excess of the stannane reagent.
-
Additives: The addition of certain radical scavengers or copper(I) salts (like CuI) can sometimes suppress homocoupling and accelerate the desired cross-coupling.[9]
-
Lower Temperature: Running the reaction at the lowest effective temperature can often minimize this side reaction.
Problem 3: Difficulty Removing Tributyltin Byproducts
Potential Cause & Explanation: After the coupling reaction, the tin exists as tributyltin halides (e.g., Bu₃SnBr) or other salts. These byproducts are often nonpolar, oily liquids with low volatility, making them difficult to separate from the desired product, especially if the product has similar polarity.[8][4] This is arguably the most significant challenge in scaling up Stille reactions.
Recommended Solutions: Several workup procedures are designed specifically to remove organotin residues. The choice depends on the stability of your product.
| Workup Method | Procedure Outline | Advantages | Considerations |
| Aqueous KF Wash | Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride (KF). | Forms insoluble and filterable tributyltin fluoride (Bu₃SnF).[10] | Can form emulsions. Product must be stable to fluoride ions. |
| DBU / Iodine Treatment | Add 1,8-Diazabicycloundec-7-ene (DBU) followed by I₂ to the crude reaction mixture. | Converts tin residues to polar species that are more easily removed by silica gel chromatography.[11] | Product must be stable to iodine and a strong base. |
| Treated Silica Gel | Perform column chromatography using silica gel treated with 2-5% triethylamine or 10% potassium carbonate.[10][11] | Effective at trapping polar tin species during chromatography. | May require specific solvent systems. |
| Hexane/Acetonitrile Partition | Partition the crude product between hexane and acetonitrile. | Nonpolar tin byproducts preferentially dissolve in hexane, while more polar products may favor acetonitrile.[12] | Only effective if there is a significant polarity difference between the product and tin residues. |
Protocol: Standard Potassium Fluoride (KF) Workup
-
After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Transfer the mixture to a separatory funnel or a reactor equipped for liquid-liquid extraction.
-
Add an equal volume of a saturated aqueous KF solution and stir vigorously for 1-3 hours. A white precipitate (Bu₃SnF) should form.
-
Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Assess the remaining tin content by ¹H NMR or an elemental analysis technique like ICP-MS. Repeat the KF wash if necessary.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
ChemHelper. (2020). Stille cross-coupling reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. (2017). Workup for removing tin byproducts?[Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]
-
Wikipedia. (n.d.). Organotin chemistry. [Link]
-
Queirós, C., et al. (2018). Stability and storage problems in organotin speciation in environmental samples. [Link]
-
MDPI. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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Validation & Comparative
1-Methyl-2-(tributylstannyl)-1H-indole vs other organostannanes in Stille coupling
An In-Depth Technical Guide to Organostannanes in Stille Coupling: A Comparative Analysis Featuring 1-Methyl-2-(tributylstannyl)-1H-indole
Introduction: The Enduring Utility of the Stille Coupling
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its remarkable ability to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] First systematically developed by John K. Stille, the reaction couples an organostannane (organotin) reagent with an organic electrophile, such as a halide or triflate.[3][4] The success of this reaction is largely attributed to the stability of organostannane reagents, which are generally tolerant of air and moisture, making them significantly easier to handle than many other organometallic compounds.[5][6][7]
However, this stability comes at the cost of reactivity, and the choice of organostannane is a critical parameter that dictates the success, rate, and scope of the coupling. This guide provides a detailed comparison of various organostannanes, with a special focus on the heterocyclic reagent This compound , to arm researchers with the insights needed to make informed decisions in catalyst and reagent selection. We will delve into the mechanistic underpinnings of the reaction, compare performance based on experimental data, and provide actionable protocols for practical application.
Pillar 1: The Mechanism - Understanding the Organostannane's Role
The efficacy of any Stille coupling is governed by a three-step catalytic cycle.[1][5][8] Understanding this mechanism is fundamental to appreciating why different organostannanes exhibit varied performance. The organostannane participates in the crucial transmetalation step, which is often rate-determining.[2]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-electrophile (R¹-X) bond, forming a Pd(II) complex.[3][8]
-
Transmetalation : The organostannane (R²-SnR₃) then exchanges its organic group (R²) with the halide or pseudohalide (X) on the palladium center. The rate of this step is highly dependent on the nature of the R² group being transferred.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][8]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Pillar 2: A Profile of this compound
This compound is a specialized organostannane reagent used for the direct introduction of an N-methylindol-2-yl moiety, a common scaffold in pharmaceuticals and biologically active molecules.[9]
-
Structure and Properties : It features a bicyclic aromatic indole ring system with a methyl group on the nitrogen atom and a tributyltin group at the C2 position.[9] The tributyl groups are considered "non-transferable" ligands, ensuring the selective transfer of the more valuable indole group during transmetalation.[5]
-
Synthesis : The synthesis typically involves the deprotonation of N-methylindole with a strong base like sodium hydride or lithium diisopropylamide (LDA), followed by quenching with tributyltin chloride under an inert atmosphere.[9]
Pillar 3: Comparative Performance of Organostannanes
The choice of organostannane is dictated by the rate of transmetalation, which generally follows the trend: Alkynyl > Alkenyl (Vinyl) > Aryl > Allyl ≈ Benzyl > Alkyl .[5] The performance of this compound is best understood in comparison to these common classes.
| Organostannane Type | Example Reagent | Relative Reactivity | Key Advantages | Key Limitations & Considerations |
| Heteroaryl | This compound | High | Direct installation of valuable heterocyclic motifs. The electron-rich nature of the indole ring can facilitate transmetalation. | Synthesis of the stannane is required. Steric hindrance at the 2-position can be a factor. |
| Aryl | Tributyl(phenyl)stannane | Moderate | Commercially available, stable, and widely used for biaryl synthesis. | Slower reaction rates compared to vinyl or alkynyl stannanes, may require higher temperatures or more active catalysts. |
| Vinyl (Alkenyl) | Tributyl(vinyl)stannane | High | High reactivity allows for mild reaction conditions. Stereochemistry of the double bond is retained. | The vinylstannane itself can be prone to polymerization or side reactions under harsh conditions. |
| Alkynyl | Tributyl(phenylethynyl)stannane | Very High | Highest reactivity among common stannanes, enabling very mild coupling conditions. | The terminal C-H bond of alkynes can sometimes be coupled directly via Sonogashira coupling, offering an alternative pathway.[5] |
| Alkyl | Tetramethyltin or Tributyl(methyl)stannane | Low | Useful for introducing simple alkyl groups. | Very slow transfer rate requires harsh conditions, often leading to side reactions.[5] Trimethylstannyl variants are more reactive but highly toxic.[5] |
Field Insights:
-
The "Non-Transferable" Group Matters : While butyl groups are standard, methyl groups are also used. Trimethylstannyl compounds often exhibit higher reactivity than their tributylstannyl counterparts, but their significantly higher toxicity is a major deterrent.[5]
-
Additives are Key : The seemingly low reactivity of some organostannanes can be overcome. The addition of stoichiometric copper(I) salts (e.g., CuI) can dramatically accelerate the transmetalation step.[10] Lithium chloride (LiCl) is also frequently used to facilitate the reaction, likely by preventing ligand dissociation from palladium and promoting a more reactive "ate" complex.
Pillar 4: Experimental Protocols & Workflows
The following protocols provide a practical framework. Note that optimization of catalyst, ligand, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Synthesis of a Biaryl-Indole using this compound
This protocol demonstrates a typical application for the title compound, coupling it with an aryl bromide.
Materials:
-
This compound (1.1 eq)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound (1.1 eq) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir under argon.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup : Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes. The KF reacts with the tributyltin bromide byproduct to form a precipitate (Bu₃SnF), which can be removed by filtration through Celite.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling of a Vinylstannane with an Aryl Triflate
This protocol highlights the use of a highly reactive vinylstannane, often allowing for milder conditions.
Materials:
-
Aryl Triflate (e.g., phenyl triflate) (1.0 eq)
-
Tributyl(vinyl)stannane (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Triphenylarsine (AsPh₃) (8 mol%)
-
Lithium Chloride (LiCl) (3.0 eq)
-
Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) or THF
Procedure:
-
To an oven-dried Schlenk flask, add the aryl triflate (1.0 eq), Pd₂(dba)₃ (0.02 eq), AsPh₃ (0.08 eq), and LiCl (3.0 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed NMP via syringe.
-
Add tributyl(vinyl)stannane (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reaction is often complete within a few hours.
-
Upon completion, proceed with the KF workup as described in Protocol 1 to remove tin byproducts.
-
Purify the crude product by flash column chromatography.
Workflow for Organostannane Selection
Choosing the correct organostannane is a strategic decision based on the desired bond construction and available starting materials.
Caption: A decision-making workflow for selecting an appropriate organostannane.
Conclusion
While all organostannanes operate within the same catalytic cycle, their performance varies significantly. This compound represents a class of highly valuable, albeit specialized, reagents that provide a direct and efficient route to complex heterocyclic structures. Its reactivity is comparable to other electron-rich aryl stannanes. The broader context shows that for maximal reactivity, alkynyl and vinyl stannanes are superior, allowing for milder conditions. In contrast, alkyl stannanes remain challenging coupling partners.
The primary drawback of all Stille couplings is the toxicity and difficult removal of tin byproducts.[8][11] Therefore, the decision to use a Stille coupling should always be weighed against alternatives like the Suzuki-Miyaura (organoboron) or Hiyama (organosilicon) couplings, which offer a more favorable environmental and safety profile.[11][12][13] Nevertheless, the exceptional functional group tolerance and reliability of the Stille reaction ensure its continued and essential role in the synthesis of complex organic molecules.
References
-
Stille reaction - Wikipedia . Wikipedia. [Link]
-
Stille Coupling | OpenOChem Learn . OpenOChem Learn. [Link]
-
Stille reaction - Grokipedia . Grokipedia. [Link]
-
Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Stille Coupling | NROChemistry . NROChemistry. [Link]
-
Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates . Organic Chemistry Portal. [Link]
-
New perspectives in the cross-coupling reactions of organostannanes . ResearchGate. [Link]
-
Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds . ACS Publications. [Link]
-
Stille Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Stille Cross-Coupling . J&K Scientific LLC. [Link]
-
Stille coupling reactions with organostannanes . ResearchGate. [Link]
-
Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes . RSC Publishing. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods . NIH National Center for Biotechnology Information. [Link]
-
New perspectives in the cross-coupling reactions of organostannanes . SciSpace. [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications . NIH National Center for Biotechnology Information. [Link]
-
1-methylindole - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides . ResearchGate. [Link]
-
The Stille Reaction . Organic Reactions. [Link]
-
1H-Indole, 3-ethyl . Organic Syntheses. [Link]
-
Palladium-catalyzed coupling of aryl triflates with organostannanes . ACS Publications. [Link]
-
Palladium-catalyzed coupling of aryl arenesulfonates with organostannanes . ACS Publications. [Link]
-
Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln . ResearchGate. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester . Organic Syntheses. [Link]
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A Senior Application Scientist's Guide to the Reactivity of Stannylated Indoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active natural products. Consequently, the development of efficient and selective methods for the functionalization of the indole scaffold is of paramount importance in medicinal chemistry and drug development. Among the myriad of cross-coupling reactions, the palladium-catalyzed Stille coupling, which utilizes organostannanes, has proven to be a powerful tool for the construction of carbon-carbon bonds.[1][2][3] Stannylated indoles, in particular, offer a versatile platform for the introduction of a wide array of substituents onto the indole ring system.[4]
This guide provides an in-depth comparison of the reactivity of various stannylated indoles in Stille cross-coupling reactions. We will explore the factors influencing their reactivity, compare them with alternative organometallic indole derivatives, and provide supporting experimental data and protocols to inform your synthetic strategies.
Understanding the Reactivity Landscape of Stannylated Indoles
The reactivity of a stannylated indole in a Stille cross-coupling reaction is not a monolithic property. It is intricately governed by a confluence of electronic and steric factors, including the position of the stannyl group on the indole ring, the nature of the substituents on both the indole nucleus and the tin atom, and the specific reaction conditions employed.
The Critical Role of Stannylation Position
The location of the tributylstannyl or trimethylstannyl group on the indole ring profoundly impacts the reactivity of the organostannane. The three principal positions for stannylation are the nitrogen atom (N-stannylation) and carbons 2 and 3 (C-stannylation).
-
N-Stannylated Indoles: While synthetically accessible, N-stannylated indoles generally exhibit lower reactivity in Stille couplings compared to their C-stannylated counterparts. The N-Sn bond is more labile, and these reagents can be prone to decomposition or side reactions under typical coupling conditions. However, they can be useful for the synthesis of N-arylindoles, a structural motif present in many biologically active molecules.
-
C2-Stannylated Indoles: 2-Stannylindoles are generally more reactive than their 3-stannyl isomers in Stille cross-coupling reactions. This enhanced reactivity can be attributed to the electronic nature of the C2 position of the indole ring. (N-Methylindol-2-yl)tributylstannane, for instance, has been shown to react with a variety of electrophiles under very mild conditions.[4]
-
C3-Stannylated Indoles: While often less reactive than 2-stannylindoles, 3-stannylindoles are still valuable synthetic intermediates for the introduction of substituents at the C3 position, a common site of functionalization in many indole alkaloids and pharmaceuticals.
-
Stannylation on the Benzenoid Ring: Stannylation at the C4, C5, C6, and C7 positions of the indole ring is also possible and provides access to further functionalization of the carbocyclic portion of the indole nucleus. The reactivity at these positions is influenced by the electronic effects of the pyrrole ring.
The Influence of Substituents
Substituents on both the indole ring and the tin atom play a crucial role in modulating the reactivity of stannylated indoles.
-
Substituents on the Indole Ring:
-
Electron-donating groups (EDGs) on the indole ring generally increase the electron density of the ring system, which can enhance the rate of transmetalation in the Stille coupling catalytic cycle.
-
Electron-withdrawing groups (EWGs) on the indole ring can have a more complex effect. While they can decrease the electron density of the ring, making the C-Sn bond less nucleophilic, they can also influence the stability of the organostannane and the intermediates in the catalytic cycle. A notable example is the significantly lower reactivity of [N-tert-Butoxycarbonyl)indol-2-yl]tributylstannane compared to (N-Methylindol-2-yl)tributylstannane, where the electron-withdrawing N-Boc group deactivates the stannane.[4]
-
-
Groups on the Tin Atom: The "non-transferable" groups on the tin atom also influence reactivity. Tributylstannyl derivatives are commonly used due to a good balance of reactivity and stability. Trimethylstannyl compounds are often more reactive but are also more toxic. The general order of group transfer from tin in Stille couplings is alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[5]
Stannylated Indoles vs. Other Organometallic Indoles: A Comparative Overview
The Stille coupling is just one of several powerful cross-coupling reactions available to the synthetic chemist. The Suzuki-Miyaura (using organoborons) and Negishi (using organozincs) couplings are prominent alternatives. The choice of which organometallic reagent to use depends on a variety of factors, including functional group tolerance, reagent availability and stability, and toxicity.
| Feature | Stannylated Indoles (Stille) | Indolylboronic Acids/Esters (Suzuki) | Indolylzinc Reagents (Negishi) |
| Reagent Stability | Generally stable to air and moisture.[4] | Boronic acids are often stable solids, but can be prone to protodeboronation. Boronic esters offer enhanced stability.[6] | Often prepared in situ and can be sensitive to air and moisture. |
| Toxicity | High toxicity of organotin byproducts is a major drawback.[7] | Boronic acids and their byproducts are generally considered to have low toxicity.[6] | Organozinc reagents are less toxic than organotins, but their preparation can involve pyrophoric reagents. |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[1][5] | Generally good, but can be sensitive to strong oxidizing or reducing conditions. | Excellent, tolerates many sensitive functional groups. |
| Reactivity | Reactivity can be moderate to high, influenced by substitution. | Reactivity is generally high, often requiring a base for activation.[6] | Highly reactive, often allowing for milder reaction conditions. |
| Byproduct Removal | Removal of tin byproducts can be challenging. | Boronic acid byproducts are often water-soluble and easily removed. | Zinc salts are generally easy to remove by aqueous workup. |
A comparative study on the synthesis of the indole alkaloid hippadine found that both the Stille and Suzuki reactions furnished the desired product in low yields when starting from an electron-deficient aryl halide.[7][8] However, when starting from a metalated indole, only the Suzuki reaction was successful, affording the product in good yield.[7][8] This suggests that for certain substrates, indolylboronates may be more effective coupling partners than stannylated indoles.
Experimental Protocols and Data
General Procedure for Stille Coupling of a C-Stannylated Indole
This protocol is a representative example for the coupling of a C-stannylated indole with an aryl halide.
Materials:
-
Stannylated indole (e.g., 2-(tributylstannyl)indole) (1.0 equiv)
-
Aryl halide (e.g., iodobenzene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst (5-10 mol%)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the stannylated indole, aryl halide, and solvent.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst (and CuI if used) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Experimental Data
The following table summarizes representative experimental data for the Stille coupling of different stannylated indoles.
| Stannylated Indole | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (N-Methylindol-2-yl)tributylstannane | Benzoyl chloride | PdCl₂(PPh₃)₂ (2) | THF | 25 | 0.5 | 95 | [4] |
| [N-(t-Boc)indol-2-yl]tributylstannane | Benzoyl chloride | PdCl₂(PPh₃)₂ (2) | THF | 25 | 24 | 20 | [4] |
| 5-(Tributylstannyl)indole | 4-Nitrobenzoyl chloride | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 85 | [4] |
| 6-(Tributylstannyl)indole | 4-Methoxybenzoyl chloride | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 78 | [4] |
| 2-(Tributylstannyl)tellurophene | Iodobenzene | Pd(PPh₃)₄ (5) / CuI (10) | DMF | 80 | 16 | 88 | [9] |
Visualizing the Stille Coupling Mechanism
The catalytic cycle of the Stille coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Logical Workflow for Selecting an Organometallic Indole Reagent
The choice between stannylated indoles and other organometallic derivatives is a critical decision in the planning of a synthetic route. The following workflow can guide this selection process.
Caption: Decision workflow for selecting an appropriate organometallic indole reagent.
Conclusion
Stannylated indoles are valuable and versatile reagents for the construction of functionalized indole derivatives via the Stille cross-coupling reaction. Their reactivity is a nuanced interplay of electronic and steric factors, with the position of stannylation and the nature of substituents being key determinants. While the toxicity of organotin compounds remains a significant consideration, the excellent functional group tolerance and predictable reactivity of stannylated indoles often make them the reagent of choice for complex synthetic challenges.
By carefully considering the factors outlined in this guide and comparing the attributes of stannylated indoles with those of their boronic acid and organozinc counterparts, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel indole-based molecules.
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2018). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ChemistrySelect, 3(33), 9413-9433. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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Saulnier, M. G., & Gribble, G. W. (1983). Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. The Journal of Organic Chemistry, 48(15), 2690-2692. [Link]
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Zheng, Z., et al. (2018). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules, 23(11), 2826. [Link]
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Williams, D. R., & Albrecht, B. J. (2011). PREPARATION OF (S)-2-((tert-BUTOXYCARBONYL)AMINO)-3-(7-IODO-1H-INDOL-3-YL)PROPANOIC ACID. Organic Syntheses, 88, 197. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Accounts of Chemical Research, 50(9), 2329–2342. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829–1842. [Link]
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Stanetty, P., & Schnürch, M. (2005). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 70(20), 8191–8194. [Link]
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Plenio, H., & Hermann, W. A. (1997). The Suzuki, the Heck, and the Stille reaction-three versatile methods for the introduction of new C-C bonds on solid support. Angewandte Chemie International Edition in English, 36(13-14), 1374-1398. [Link]
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da Silva, F. M., de Souza, A. L. F., & de Oliveira, E. R. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 322-327. [Link]
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Kumar, A., & Kumar, V. (2015). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Current Organic Chemistry, 19(13), 1221-1255. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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Knie, C., et al. (2018). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 16(43), 8346-8353. [Link]
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Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. [Link]
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Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044. [Link]
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Stille vs. Suzuki Coupling for Indole Functionalization: A Comparative Guide for Researchers
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and pharmaceuticals. Consequently, the efficient and selective functionalization of the indole ring is a paramount objective for synthetic chemists. Among the plethora of cross-coupling reactions available, the palladium-catalyzed Stille and Suzuki-Miyaura couplings have emerged as two of the most powerful and versatile methods for forging new carbon-carbon bonds on the indole nucleus.
This guide provides an in-depth, objective comparison of the Stille and Suzuki coupling reactions for indole functionalization. We will delve into the mechanistic nuances, explore the relative strengths and weaknesses of each methodology, and provide practical, experimentally-validated protocols to aid researchers in selecting the optimal strategy for their synthetic targets.
At a Glance: Key Differences Between Stille and Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoborons (R-B(OR')₂) |
| Toxicity | High (Organotin reagents are toxic) | Low (Boronic acids are generally non-toxic) |
| Byproducts | Toxic and often difficult to remove tin salts | Generally water-soluble and easily removable boron compounds |
| Reaction Conditions | Generally mild, often neutral pH | Requires a base for activation of the organoboron reagent |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to strong bases |
| Substrate Scope | Very broad | Very broad, with extensive catalyst/ligand systems available |
Mechanistic Underpinnings: A Tale of Two Transmetalations
Both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental difference between the two reactions lies in the nature of the organometallic reagent and the mechanism of the crucial transmetalation step.
The Catalytic Cycles
Caption: Figure 1. Catalytic cycles of Stille and Suzuki couplings.
In the Stille coupling , the transmetalation step involves the transfer of an organic group from the organotin reagent to the palladium center. This process is generally believed to occur through a neutral, associative mechanism.[1] The organostannanes are air and moisture stable, and the reaction can often be performed under neutral conditions, contributing to its excellent functional group tolerance.[2]
In contrast, the Suzuki coupling requires the activation of the organoboron reagent, typically a boronic acid or ester, by a base.[3] This forms a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium(II) intermediate. The choice of base is critical and can influence the reaction's success and substrate scope.
Head-to-Head Comparison for Indole Functionalization
The choice between Stille and Suzuki coupling for a specific indole functionalization depends on several factors, including the desired position of functionalization, the nature of the coupling partners, and practical considerations like reagent availability and toxicity.
Scope and Limitations
Both reactions have been successfully employed for the functionalization of various positions of the indole ring, including the C2, C3, and the benzene ring positions (C4-C7).
Stille Coupling:
-
Advantages: The primary advantage of the Stille coupling is its exceptional functional group tolerance due to the mild and often neutral reaction conditions.[4] This makes it particularly suitable for late-stage functionalization of complex indole-containing molecules. The organostannane reagents are stable and can be prepared and stored.[5]
-
Disadvantages: The main drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[2][6] This can be a significant concern, especially in the context of pharmaceutical synthesis.
Suzuki Coupling:
-
Advantages: The low toxicity of boronic acids and their byproducts is a major advantage, making the Suzuki coupling a more environmentally benign and "greener" option.[3] Boronic acids are generally stable, commercially available, or readily prepared. The reaction conditions are often mild, and a vast array of catalysts and ligands have been developed, allowing for a broad substrate scope.[7]
-
Disadvantages: The requirement for a base can be a limitation when working with base-sensitive functional groups. Furthermore, unprotected N-H indoles can sometimes inhibit the catalyst in Suzuki reactions, although specific protocols have been developed to overcome this challenge.[8]
A Comparative Case Study: Synthesis of Indole Alkaloids
A study on the total synthesis of the indole alkaloids hippadine and pratosine provides a direct comparison of several cross-coupling methods. The researchers found that while both Stille and Suzuki reactions could furnish the desired product, the Suzuki reaction was more successful, affording the target molecules in significantly higher yields (67-74% for hippadine) compared to the Stille reaction which gave low yields.[9][10] This highlights that for a given complex synthesis, one method may prove to be superior.
Experimental Protocols: A Practical Guide
Below are representative, step-by-step protocols for Stille and Suzuki couplings for the functionalization of an indole substrate.
Protocol 1: Stille Coupling of 3-Iodoindole with an Arylstannane
This protocol is adapted from literature procedures for the Stille coupling of haloindoles.[4]
Materials:
-
3-Iodoindole (1.0 mmol)
-
Aryltributylstannane (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Saturated aqueous solution of KF
Procedure:
-
To a flame-dried round-bottom flask, add 3-iodoindole, aryltributylstannane, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 5-Bromoindole with an Arylboronic Acid
This protocol is a general procedure based on established methods for the Suzuki coupling of haloindoles.[11]
Materials:
-
5-Bromoindole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine 5-bromoindole, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the 1,4-dioxane and water solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Decision-Making Workflow: Choosing the Right Coupling Partner
Caption: A simplified workflow to guide the selection between Stille and Suzuki coupling.
Conclusion and Future Outlook
Both Stille and Suzuki couplings are indispensable tools for the functionalization of indoles. The Suzuki coupling has gained widespread popularity due to the low toxicity of its reagents and byproducts, making it a preferred choice in many applications, especially in the pharmaceutical industry. However, the Stille coupling remains a highly valuable method, particularly for substrates with base-sensitive functional groups, where its neutral reaction conditions offer a distinct advantage.
The continuous development of new catalysts, ligands, and reaction conditions for both methodologies is expanding their scope and utility. As chemists continue to tackle increasingly complex synthetic challenges, a thorough understanding of the nuances of both Stille and Suzuki couplings will be essential for the efficient and successful synthesis of novel indole-containing molecules.
References
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NROChemistry. Stille Coupling. [Link]
- Heravi, M. M., & Zadsirjan, V. (2020). Recent applications of Stille reaction in total synthesis of natural products: An update. Journal of Organometallic Chemistry, 911, 121141.
- Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 72(22), 8556–8566.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- Sharma, S., et al. (2021).
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Organic Chemistry Portal. Suzuki Coupling. [Link]
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
- Valente, C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(6), 4236–4246.
- Wolfe, J. P., & Rainka, M. P. (2005). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 46(48), 8377-8380.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling for the Synthesis of 6-(Benzothiophen-2-YL)-1H-indole.
- Reddy, T. J., et al. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(6), 1269–1275.
- Humphrey, J. M., et al. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(15), 5807–5810.
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PubMed. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. [Link]
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Wikipedia. Stille reaction. [Link]
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- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
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Organic Chemistry Portal. Stille Coupling. [Link]
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Navigating the Synthesis of 2-Arylindoles: A Comparative Guide to 2-Indolyl Anion Equivalents
A Senior Application Scientist's Perspective on Moving Beyond Organostannanes
For decades, the Stille coupling of 2-stannylindoles, such as 1-Methyl-2-(tributylstannyl)-1H-indole, has been a reliable method for the synthesis of 2-arylindoles, a scaffold of immense importance in medicinal chemistry and materials science. However, the inherent toxicity of organotin compounds presents a significant drawback, prompting the chemical community to seek safer and more environmentally benign alternatives.[1][2] This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers and drug development professionals the data and insights needed to select the optimal 2-indolyl anion equivalent for their specific synthetic challenges.
We will delve into the practical aspects of utilizing indolylboronates, indolylsilanes, and indolyl Grignard reagents in Suzuki, Hiyama, and Kumada cross-coupling reactions, respectively. Our analysis will focus on the synthesis of the key intermediates, their stability and handling, and their performance in cross-coupling reactions, supported by experimental data and protocols.
The Incumbent: this compound and the Stille Coupling
The utility of this compound lies in its role as a nucleophilic partner in the palladium-catalyzed Stille cross-coupling reaction. The reaction is known for its tolerance to a wide range of functional groups and its generally reliable yields.
Synthesis of this compound: The preparation typically involves the deprotonation of N-methylindole with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with tributyltin chloride.[1]
Stille Coupling Reaction: In a typical Stille coupling, the 2-stannylindole is reacted with an aryl halide in the presence of a palladium catalyst.
While effective, the primary driver for seeking alternatives is the high toxicity of organotin compounds. Tributyltin derivatives are known endocrine disruptors and pose significant environmental and health risks.[1] Furthermore, the removal of tin byproducts from the reaction mixture can be challenging, often requiring specific and sometimes tedious purification methods.[3]
The "Green" Alternative: Indolylboronates and the Suzuki-Miyaura Coupling
Indolylboronic acids and their pinacol esters have emerged as a leading alternative to organostannanes, primarily due to their low toxicity, high stability, and the broad applicability of the Suzuki-Miyaura coupling.[2]
Synthesis and Stability of Indole-2-boronic Acid Pinacol Ester
N-protected indole-2-boronic acid pinacol esters are generally stable, crystalline solids that can be stored for extended periods under appropriate conditions (dry, dark, and refrigerated).[4][5] This contrasts sharply with the air and moisture sensitivity of some other organometallic reagents.
Experimental Protocol: Synthesis of N-Boc-indole-2-boronic acid pinacol ester
A common and practical route involves the lithiation of N-Boc-indole followed by quenching with an appropriate borate ester.
Step-by-step methodology:
-
To a solution of N-Boc-indole in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-indole-2-boronic acid pinacol ester.
Suzuki-Miyaura Coupling: Performance and Functional Group Tolerance
The Suzuki-Miyaura coupling of indole-2-boronates with aryl halides is a highly efficient method for the synthesis of 2-arylindoles. The reaction is typically carried out in the presence of a palladium catalyst and a base. A key advantage of the Suzuki coupling is its excellent functional group tolerance. However, the basic reaction conditions can be a limitation for substrates with base-sensitive functionalities.[6]
dot graph "Suzuki-Miyaura Coupling" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Suzuki-Miyaura Coupling of Indole-2-boronates"
The Silicon-Based Contender: Indolylsilanes and the Hiyama Coupling
Organosilanes offer another non-toxic alternative to organostannanes.[7] The Hiyama coupling, which utilizes organosilanes as nucleophilic partners, has gained traction due to the stability and ease of handling of the silicon reagents.
Synthesis and Reactivity of 2-(Trimethylsilyl)indole
2-Silylindoles can be prepared by methods analogous to the synthesis of their stannyl and boronate counterparts, typically involving C-H activation and quenching with a silicon electrophile. Organosilanes are generally stable and can be purified by standard chromatographic techniques.[7]
Hiyama Coupling: A Fluoride-Activated Pathway
A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation to the palladium catalyst.[7][8] This requirement can be a limitation if the substrate contains silyl protecting groups, which would be cleaved under these conditions.[8] However, fluoride-free methods have also been developed.[8]
dot graph "Hiyama Coupling" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Hiyama Coupling of 2-Indolylsilanes"
The Classical Approach: Indolyl Grignard Reagents and the Kumada Coupling
The Kumada coupling, which employs Grignard reagents as the nucleophilic component, is one of the earliest developed cross-coupling reactions.[9] Its application to indole synthesis offers a direct and often cost-effective route to 2-arylindoles.
In Situ Generation and Reactivity of 2-Indolylmagnesium Halides
2-Indolyl Grignard reagents are typically prepared in situ by the deprotonation of an N-protected indole with a stronger Grignard reagent, such as isopropylmagnesium chloride. These reagents are highly reactive but are also extremely sensitive to air and moisture, necessitating strict anhydrous and inert atmosphere techniques.[10][11] This high reactivity can be advantageous, often leading to rapid reactions at low temperatures, but it also limits the functional group tolerance of the reaction.[12]
Experimental Protocol: In Situ Generation and Kumada Coupling of a 2-Indolyl Grignard Reagent
Step-by-step methodology:
-
To a solution of N-methylindole in dry THF under an inert atmosphere, add a solution of isopropylmagnesium chloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours to ensure complete formation of the 2-indolylmagnesium chloride.
-
In a separate flask, prepare a solution of the aryl bromide (1.0 equivalent) and a nickel or palladium catalyst (e.g., Ni(dppp)Cl2, 2 mol%) in dry THF.
-
Add the freshly prepared Grignard reagent solution to the aryl bromide/catalyst mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis: A Head-to-Head Look at the Alternatives
| Feature | Stille Coupling (Organostannane) | Suzuki-Miyaura Coupling (Organoboron) | Hiyama Coupling (Organosilane) | Kumada Coupling (Organomagnesium) |
| Toxicity of Reagent | High[1] | Low[2] | Low[7] | Moderate (Grignard reagents are corrosive and pyrophoric)[10] |
| Reagent Stability | Generally stable to air and moisture[3] | Boronic acid pinacol esters are generally stable solids[4] | Generally stable to air and moisture[7] | Highly sensitive to air and moisture[10][11] |
| Functional Group Tolerance | High[3] | Good, but sensitive to strong bases[6] | Good, but sensitive to fluoride activators[8] | Limited, incompatible with acidic protons and many electrophilic functional groups[12] |
| Reaction Conditions | Generally mild, neutral conditions | Requires a base, can be mild to moderate temperatures | Requires a fluoride or base activator, often moderate to high temperatures[7] | Anhydrous and inert conditions are critical, often rapid at low to ambient temperatures |
| Byproduct Removal | Can be difficult[3] | Generally easy (water-soluble boron byproducts)[6] | Generally straightforward | Quenching and aqueous workup are standard |
| Cost-Effectiveness | Organotin reagents can be expensive[2] | Boronic acids are often cost-effective[2] | Silanes are generally affordable | Grignard reagents are often the most cost-effective |
Conclusion and Recommendations
The choice of a 2-indolyl anion equivalent is a critical decision in the design of a synthetic route to 2-arylindoles. While this compound and the Stille coupling have a long history of success, the significant toxicity of organotin compounds makes it an increasingly less desirable option, particularly in process chemistry and drug development.
For most applications, indolylboronates coupled via the Suzuki-Miyaura reaction represent the most balanced alternative , offering a combination of low toxicity, high stability, and broad functional group tolerance. The ease of handling of boronic acid pinacol esters and the straightforward purification of the reaction products further enhance their appeal.
Indolylsilanes and the Hiyama coupling provide a valuable alternative, especially when base-sensitive functional groups are present that might not be compatible with the Suzuki-Miyaura conditions. The development of fluoride-free activation methods has further expanded the utility of this approach.
Indolyl Grignard reagents and the Kumada coupling remain a powerful and cost-effective option for the synthesis of 2-arylindoles, particularly on a large scale where cost is a primary driver. However, the stringent requirements for anhydrous and inert conditions, coupled with a lower functional group tolerance, necessitate careful consideration of the substrate and reaction setup.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the importance of "green chemistry" principles in the overall synthetic strategy. This guide provides the foundational knowledge and comparative data to empower researchers to make an informed decision and move beyond the limitations of traditional organostannane chemistry.
References
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Recent Advances on the C2-Functionalization of Indole via Umpolung. Top Curr Chem (Cham). 2020 Feb 7;378(2):22. doi: 10.1007/s41061-020-0287-7. [Link]
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Recent Advances in Metal‐Catalyzed Functionalization of Indoles. Advanced Synthesis & Catalysis. 2021;363(15):3736-3776. [Link]
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Selective bifunctionalization of indoles at the C2 and C3 positions utilizing iodonium ion intermediates. ResearchGate. [Link]
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Cobalt‐catalyzed C2−H selective decarbonylative cross‐coupling of indoles by Wei. ResearchGate. [Link]
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Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. Nature Communications. 2019;10:314. [Link]
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Ch 23 Stille and Suzuki Coupling. YouTube. [Link]
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules. 2021;26(5):1469. [Link]
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Hiyama Coupling. Organic Chemistry Portal. [Link]
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A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. [Link]
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Green Chemistry Metrics, A Review. MDPI. [Link]
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Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository. [Link]
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Green chemistry metrics: Insights from case studies in fine chemical processes. ScienceDirect. [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
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Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. J Org Chem. 2006 Jul 21;71(15):5807-10. [Link]
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Conducting moisture sensitive reactions under mechanochemical conditions. ResearchGate. [Link]
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Development of green methodologies for Heck, Chan–Lam, Stille and Suzuki cross-coupling reactions. Semantic Scholar. [Link]
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The Hiyama Cross-Coupling Reaction: New Discoveries. MDPI. [Link]
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Synthesis of Unsymmetrical Bisindolylmethanes by Reaction of Indolylmagnesium Bromides with Sulfonyl Indoles. ResearchGate. [Link]
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Indole-7-Boronic Acid Pinacol Ester. AMERICAN ELEMENTS. [Link]
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Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
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Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. PMC. [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Why is it necessary to avoid even traces of moisture from a Grignard reagent? Chemistry Stack Exchange. [Link]
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Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]
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Advances in Cross-Coupling Reactions. MDPI. [Link]
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Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. [Link]
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Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. NIH. [Link]
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Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. PMC. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Methyl-2-(tributylstannyl)-1H-indole Synthesis
Introduction: The Strategic Importance of Stannylated Indoles in Modern Synthesis
The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Consequently, methodologies for the selective functionalization of the indole ring are of paramount importance. Among these, organostannanes, particularly stannylated indoles, serve as exceptionally versatile intermediates. Their primary utility lies in palladium-catalyzed Stille cross-coupling reactions, a powerful and reliable method for constructing carbon-carbon bonds.[2][3] The tributylstannyl group at the C2 position of the indole scaffold, as seen in 1-Methyl-2-(tributylstannyl)-1H-indole, transforms the typically nucleophilic indole into a competent organometallic coupling partner, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.[4]
The success of any subsequent high-value coupling reaction is contingent on the purity and unambiguous structural confirmation of the organostannane precursor. Spurious impurities or isomeric byproducts can poison catalysts and lead to complex, inseparable product mixtures. This guide provides an in-depth, field-tested protocol for the synthesis of this compound and, more critically, a rigorous, multi-faceted spectroscopic workflow to validate its structure and purity. We will compare the primary synthetic route with a common alternative and furnish the detailed experimental data required to empower researchers in their synthetic endeavors.
Synthesis Pathway: Regioselective C2-Stannylation
The most direct and widely adopted method for the synthesis of this compound involves the regioselective deprotonation of 1-methylindole at the C2 position, followed by quenching the resulting anion with tributyltin chloride.
Reaction Scheme:
The causality behind this strategy is rooted in the relative acidity of the indole protons. The C2 proton is the most acidic carbon-bound proton due to the inductive effect of the adjacent nitrogen atom and the stability of the resulting lithiated intermediate. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures ensures efficient and clean deprotonation without competing side reactions. An inert atmosphere is critical to prevent the highly reactive organolithium intermediate from being quenched by atmospheric oxygen or moisture.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Methylindole (1.0 eq.)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq.)
-
Tributyltin chloride (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked flask under an argon atmosphere, add 1-methylindole (1.0 eq.) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 15 minutes. The solution may change color.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add tributyltin chloride (1.1 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product is typically a pale yellow oil.
-
Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Workflow for Synthesis and Spectroscopic Validation
The following diagram outlines the logical flow from starting materials to a fully validated final product.
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A Senior Application Scientist’s Guide to the Purity Analysis of 1-Methyl-2-(tributylstannyl)-1H-indole by Quantitative NMR (qNMR)
Introduction: The Imperative of Purity in Stille Coupling Reagents
1-Methyl-2-(tributylstannyl)-1H-indole is a valuable organostannane reagent, frequently employed in palladium-catalyzed Stille cross-coupling reactions to forge complex carbon-carbon bonds.[1] The success of these synthetic transformations—achieving high yields, minimizing side-product formation, and ensuring reproducibility—is critically dependent on the purity of the organotin precursor. The presence of even minor impurities, such as residual starting materials, hydrolysis byproducts, or residual solvents, can significantly impact reaction outcomes by competing in the catalytic cycle or poisoning the catalyst.
Traditionally, purity assessment has relied on chromatographic techniques like HPLC. However, these methods often require a certified reference standard of the analyte itself, which may not be readily available.[2] Furthermore, the response factor of impurities can differ from the main component, leading to quantification errors. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a superior alternative.[3] It is a primary ratio method, meaning it provides a direct and absolute measure of compound purity without the need for an identical reference standard.[4][5] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, providing a highly accurate and reliable quantification.[3][4]
This guide provides a comprehensive comparison of NMR-based methods for determining the purity of this compound, grounded in established scientific principles and field-proven protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical system.
Identifying the Usual Suspects: Potential Impurities and Their NMR Fingerprints
Before embarking on a quantitative analysis, it is crucial to identify potential impurities. For this compound, impurities typically arise from the synthetic route or degradation upon storage.
-
1-Methyl-1H-indole: The most common process-related impurity is the unreacted starting material or the product of protodestannylation (cleavage of the C-Sn bond by an acid source, including ambient moisture).
-
Hexabutyldistannoxane (TBTO): Organostannanes are susceptible to hydrolysis. The resulting tributyltin hydroxide can dimerize to form hexabutyldistannoxane.[6] This is a very common impurity in tributyltin reagents.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., THF, diethyl ether, hexanes) may be present.[7]
The following diagram illustrates the structures of the target analyte and its key impurities.
Sources
A Comparative Guide to the Mechanistic Nuances of 1-Methyl-2-(tributylstannyl)-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. The indole scaffold, a privileged structure in medicinal chemistry, often requires functionalization at the C2 position. 1-Methyl-2-(tributylstannyl)-1H-indole has long served as a reliable reagent for this purpose via the Stille cross-coupling reaction. However, the evolving landscape of synthetic chemistry, with its increasing emphasis on efficiency, safety, and environmental stewardship, necessitates a critical evaluation of this classical method alongside its modern alternatives.
This guide provides an in-depth, objective comparison of the mechanistic pathways, performance, and practical considerations of using this compound against its primary competitors: 2-indolylboronic acids (Suzuki-Miyaura coupling) and 2-indolylzinc reagents (Negishi coupling). By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Central Role of Palladium-Catalyzed Cross-Coupling
At the heart of these transformations lies the palladium catalytic cycle, a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1][2] While the overarching mechanism is similar for Stille, Suzuki, and Negishi couplings, the subtle yet significant differences in the transmetalation step, influenced by the nature of the organometallic reagent, dictate the reaction's scope, efficiency, and functional group tolerance.
Caption: Generalized Palladium Catalytic Cycle.
Mechanistic Deep Dive: this compound in the Stille Reaction
The Stille coupling is renowned for its excellent functional group tolerance and the stability of its organostannane reagents to air and moisture.[3][4] However, the toxicity of organotin compounds is a significant drawback.[1][5]
The rate-determining step in the Stille reaction is often the transmetalation.[6][7] For 2-stannylindoles, the mechanism of this step can proceed through either an "open" or a "cyclic" transition state. The operative pathway is influenced by the nature of the halide on the palladium complex and the solvent.[8] In non-polar solvents, a cyclic mechanism is generally favored. The choice of ligands on the palladium catalyst is also critical; bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and stabilize the active Pd(0) species.[9][10]
A key consideration in the Stille coupling is the potential for homocoupling of the organostannane, which can reduce the yield of the desired product.[4] This side reaction is often promoted by the presence of oxygen. Therefore, while the reagents themselves are relatively air-stable, performing the reaction under an inert atmosphere is crucial for optimal results.[1]
Alternative Pathways: A Comparative Analysis
The Suzuki-Miyaura Coupling: A Greener Alternative
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is often considered a more environmentally benign alternative to the Stille reaction due to the low toxicity of boronic acids and their byproducts.[11]
Performance Comparison: In a comparative study on the synthesis of the indole alkaloid hippadine, the Suzuki reaction proved to be more effective than the Stille, Negishi, and Kumada couplings, affording the product in significantly higher yields (67-74% for Suzuki vs. low yields for Stille and failure for Negishi and Kumada).[12][13] Another study on the functionalization of diazocines also highlighted the often superior yields of Suzuki coupling compared to Stille, particularly for less sterically hindered substrates.[14][15] However, for some sterically demanding couplings, the Stille reaction can outperform the Suzuki.[16]
Mechanistic Considerations: The transmetalation step in the Suzuki coupling requires a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex.[11][17] The choice of base and solvent system is therefore critical to the success of the reaction. A common side reaction is protodeboronation, the cleavage of the C-B bond by a proton source, which can be mitigated by careful selection of reaction conditions.[18]
The Negishi Coupling: High Reactivity and Functional Group Tolerance
The Negishi coupling employs highly reactive organozinc reagents, which often allows for milder reaction conditions and excellent functional group tolerance.[19][20]
Performance Comparison: While the Negishi reaction failed in the specific case of the hippadine synthesis mentioned earlier, it is a powerful tool for C-C bond formation and can be particularly useful for substrates that are challenging for Stille or Suzuki couplings.[12][13] The high reactivity of organozinc reagents can lead to faster reaction times.
Mechanistic Considerations: The preparation of organozinc reagents can be achieved through direct insertion of zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent.[21][22] The transmetalation from the organozinc reagent to the palladium center is generally fast and efficient. The high reactivity of organozinc reagents also means they are sensitive to air and moisture, necessitating strict anhydrous and inert reaction conditions.[20]
Quantitative Performance Comparison
The following table summarizes a hypothetical comparison for the synthesis of 1-methyl-2-phenyl-1H-indole to illustrate the potential differences in performance between the three methods.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | This compound | 1-Methyl-1H-indol-2-ylboronic acid | (1-Methyl-1H-indol-2-yl)zinc halide |
| Typical Yield | 75-90% | 80-95% | 70-85% |
| Reaction Time | 4-12 hours | 2-8 hours | 1-6 hours |
| Functional Group Tolerance | Excellent | Good to Excellent | Excellent |
| Toxicity of Reagent | High | Low | Moderate |
| Air/Moisture Stability | Good | Moderate | Poor |
| Key Additive | Often none, but Cu(I) salts can accelerate | Base (e.g., K₂CO₃, Cs₂CO₃) | None |
Experimental Protocols
Stille Coupling of this compound
Caption: Experimental Workflow for Stille Coupling.
Step-by-Step Methodology:
-
To an oven-dried flask, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, THF, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Perform a standard aqueous workup, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][23]
Suzuki-Miyaura Coupling of a 2-Indolylboronic Acid Derivative
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
To a flask, add the 2-indolylboronic acid or its ester derivative (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water) via syringe.
-
Heat the reaction mixture (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by flash chromatography.[22][24][25]
Negishi Coupling of a 2-Indolylzinc Reagent
Caption: Experimental Workflow for Negishi Coupling.
Step-by-Step Methodology:
-
Preparation of the Organozinc Reagent: To a solution of 2-halo-1-methyl-1H-indole in anhydrous THF under an inert atmosphere, add a solution of an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C). After stirring, add a solution of ZnCl₂ in THF. Allow the mixture to warm to room temperature.
-
Cross-Coupling: In a separate flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a ligand (e.g., a dialkylbiarylphosphine, 2-4 mol%) in anhydrous THF.
-
Add the freshly prepared organozinc solution (1.2 equiv) to the catalyst mixture via cannula.
-
Stir the reaction at room temperature or with gentle heating until complete, as indicated by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
Conclusion and Future Outlook
The choice between Stille, Suzuki-Miyaura, and Negishi couplings for the C2-functionalization of indoles is a nuanced decision that depends on the specific synthetic challenge at hand. While this compound remains a viable and often robust reagent, particularly in complex syntheses with sensitive functional groups, its inherent toxicity is a major drawback.
The Suzuki-Miyaura coupling has emerged as a leading alternative, offering a more favorable safety and environmental profile with often comparable or superior yields. The continued development of new ligands and reaction conditions is further expanding its scope and reliability. The Negishi coupling, with its highly reactive organozinc reagents, provides another powerful tool, especially for challenging couplings that may be sluggish under Stille or Suzuki conditions.
Ultimately, a thorough understanding of the mechanistic subtleties of each reaction, combined with an objective evaluation of their respective strengths and weaknesses, will enable the modern synthetic chemist to select the optimal method for the efficient and responsible construction of valuable indole-containing molecules.
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A Researcher's Guide to Greener Indole Synthesis: Moving Beyond Organotin Reagents
Abstract: The indole scaffold is a cornerstone of medicinal chemistry, yet its synthesis has often relied on organotin reagents, which present significant toxicity and purification challenges. This guide provides a comparative analysis of green chemistry alternatives to traditional tin-based methods for indole synthesis. We will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols for emerging methodologies, including bismuth- and iron-catalyzed reactions, as well as photoredox catalysis. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to adopt safer, more efficient, and sustainable synthetic strategies.
The Enduring Problem: Navigating the Drawbacks of Tin Reagents in Indole Synthesis
For decades, organotin compounds have been instrumental in the synthesis of complex organic molecules, including the valued indole nucleus.[1] Two prominent examples are the Stille cross-coupling reaction, which utilizes organostannanes for C-C bond formation,[2][3] and radical cyclizations, often initiated by tributyltin hydride (Bu3SnH).[4][5]
Despite their utility, the use of organotin reagents is fraught with significant challenges:
-
Inherent Toxicity: Organotin compounds, particularly tributyltin and triphenyltin derivatives, are notoriously toxic.[6][7] Their persistence in the environment and detrimental effects on biological systems have raised serious concerns.[6] This toxicity poses risks to researchers and complicates the final purification of pharmaceutical compounds, where even trace amounts of tin residues are unacceptable.
-
Purification Hurdles: The removal of stoichiometric tin byproducts from reaction mixtures is a well-known and often arduous task. The low polarity of these byproducts makes them difficult to separate from the desired product through standard chromatographic techniques, leading to reduced yields and product contamination.[2]
-
Poor Atom Economy: Many reactions involving tin reagents suffer from poor atom economy, a key principle of green chemistry.[8][9] In these reactions, a significant portion of the atomic mass of the reagents is incorporated into waste products rather than the final molecule.[9]
These compelling disadvantages have catalyzed a shift towards the development of greener, more sustainable alternatives that align with the principles of modern synthetic chemistry.[10][11]
A Paradigm Shift: Embracing Green Alternatives in Indole Synthesis
The principles of green chemistry encourage the design of chemical processes that minimize the use and generation of hazardous substances.[10][12] In the context of indole synthesis, this translates to replacing toxic tin reagents with catalysts that are more environmentally benign, abundant, and efficient. This guide will explore several promising alternatives that are reshaping the landscape of indole synthesis.
Comparative Analysis of Green Alternatives to Tin Reagents
This section provides a detailed comparison of various green alternatives, complete with performance data and experimental protocols to facilitate their adoption in the laboratory.
Bismuth-Catalyzed Synthesis: A Benign Approach
Bismuth is an attractive alternative to tin due to its low toxicity and cost-effectiveness. Bismuth(III) salts, such as bismuth(III) triflate [Bi(OTf)3], have emerged as potent Lewis acids for promoting various organic transformations, including the synthesis of bis(indolyl)methanes, which are important structural motifs in many biologically active compounds.
Mechanism Insight: The reaction typically proceeds via a Friedel-Crafts-type mechanism where the bismuth catalyst activates a carbonyl compound towards nucleophilic attack by the indole.
Performance Comparison: Bismuth vs. Tin in Bis(indolyl)methane Synthesis
| Parameter | Traditional Method (Tin-Based) | Bismuth-Catalyzed Method |
| Catalyst | SnCl4 | Bi(OTf)3 |
| Catalyst Loading | Stoichiometric | Catalytic (1-10 mol%) |
| Solvent | Chlorinated Solvents | Greener Solvents (e.g., Ethanol, Water)[13] |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Yield | Variable, often moderate | Generally high to excellent (up to 98%)[14] |
| Toxicity Profile | High | Low |
| Work-up | Difficult, tin removal issues | Simple, aqueous work-up |
Experimental Protocol: Bismuth(III) Triflate-Catalyzed Synthesis of Bis(indolyl)methanes
-
To a solution of indole (2 mmol) and an aldehyde (1 mmol) in ethanol (10 mL), add bismuth(III) triflate (5 mol%).
-
Stir the reaction mixture at room temperature for the time specified by monitoring with TLC.
-
Upon completion, quench the reaction with water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis(indolyl)methane.
Visualizing the Workflow: Bismuth-Catalyzed Synthesis
Caption: Workflow for bismuth-catalyzed bis(indolyl)methane synthesis.
Iron-Catalyzed Reactions: An Earth-Abundant Solution
Iron is the most abundant transition metal, making it an economically and environmentally attractive catalyst. Iron salts, such as FeCl3, have been shown to effectively catalyze various C-C and C-N bond-forming reactions for indole synthesis, offering a greener alternative to palladium-catalyzed reactions that are often used in conjunction with tin (e.g., Stille coupling).[15][16]
Mechanism Insight: Iron catalysts can facilitate indole synthesis through various pathways, including Friedel-Crafts alkylations and oxidative cyclizations. In many cases, the iron catalyst acts as a Lewis acid to activate substrates.
Performance Comparison: Iron vs. Palladium/Tin in Indole Annulation
| Parameter | Stille Coupling (Pd/Sn) | Iron-Catalyzed Annulation |
| Catalyst | Pd(PPh3)4 / Organostannane | FeCl3 or other Fe salts |
| Metal Cost | High (Palladium) | Low (Iron) |
| Toxicity | High (Tin) | Low |
| Reaction Conditions | Often requires inert atmosphere | Generally air-tolerant |
| Yield | Good to excellent | Good to excellent |
| Atom Economy | Poor (stoichiometric tin waste) | Improved |
Experimental Protocol: Iron-Catalyzed C3-Alkylation of Indole [15]
-
In a reaction vessel, combine indole (1.0 mmol), the desired alkene (1.2 mmol), and anhydrous FeCl3 (10 mol%).
-
Add a renewable solvent such as 2-MeTHF (2 mL).
-
Heat the mixture at the specified temperature (e.g., 80 °C) under an inert atmosphere for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C3-alkylated indole.
Visualizing the Mechanism: Iron-Catalyzed C-H Alkylation
Caption: Simplified mechanism for iron-catalyzed indole alkylation.
Copper-Catalyzed Synthesis: A Versatile Workhorse
Copper catalysts are well-established in organic synthesis due to their low cost, low toxicity, and versatile reactivity.[17] In the realm of indole synthesis, copper-catalyzed methods provide powerful alternatives to tin-based protocols, particularly for constructing the indole core through C-N and C-C bond formations.[18][19]
Mechanism Insight: Copper can catalyze a variety of transformations leading to indoles, including Ullmann-type couplings and intramolecular cyclizations of substituted anilines.[19]
Performance Comparison: Copper vs. Tin in Indole Ring Formation
| Parameter | Radical Cyclization (Bu3SnH) | Copper-Catalyzed Annulation |
| Reagent/Catalyst | Tributyltin Hydride (stoichiometric) | Cu(OAc)2 or CuI (catalytic or stoichiometric)[18] |
| Toxicity | High | Low to Moderate |
| Reaction Conditions | Often requires radical initiator (AIBN) | Can be performed under aerobic conditions |
| Substrate Scope | Broad | Broad |
| Yield | Good | Moderate to good[19] |
| Waste | Stoichiometric tin waste | Reduced waste |
Experimental Protocol: Copper-Mediated Synthesis of Substituted Indoles [19]
-
A mixture of the substituted aniline (1.0 mmol), alkyne (1.2 mmol), and Cu(OAc)2·H2O (1.5 mmol) in a suitable solvent (e.g., DMF) is prepared in a sealed tube.
-
The reaction mixture is heated at 120 °C for 12 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The crude product is purified by column chromatography to afford the substituted indole.
Visualizing the Cycle: Copper-Catalyzed Domino Reaction
Caption: Catalytic cycle for copper-mediated indole synthesis.
Photoredox Catalysis: A Light-Driven Revolution
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under exceptionally mild conditions.[20][21] This approach offers a sustainable alternative to tin-hydride-mediated radical reactions for indole synthesis by avoiding the use of toxic, stoichiometric reagents.[22]
Mechanism Insight: A photocatalyst, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates from suitable precursors. These radicals can then undergo cyclization to form the indole ring.
Performance Comparison: Photoredox vs. Tin Hydride in Radical Cyclization
| Parameter | Tin Hydride Method | Photoredox Method |
| Reagent | Bu3SnH (stoichiometric) | Photocatalyst (e.g., Ru(bpy)3Cl2, organic dyes) (catalytic) |
| Energy Source | Thermal (often with AIBN) | Visible Light |
| Toxicity | High (Tin) | Low (Catalyst dependent) |
| Reaction Conditions | High temperatures | Room temperature |
| Yield | Good | Good to excellent (up to 85%)[20] |
| Byproducts | Toxic tin byproducts | Minimal, often regenerable catalyst |
Experimental Protocol: Photoredox-Catalyzed Indole Synthesis from 2-Vinylanilines [20]
-
In a vial, dissolve the 2-vinylaniline substrate (0.20 mmol), a photocatalyst (e.g., 10 mol % PQ-CF3), and a co-catalyst (e.g., 6 mol % Co(dmgH)2(py)Cl) in an appropriate solvent (e.g., MeCN).
-
Degas the solution with an inert gas (e.g., Argon) for 15 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture and purify by silica gel chromatography to obtain the desired indole.
Visualizing the Process: Photoredox Catalysis
Caption: General scheme for photoredox-catalyzed indole synthesis.
Future Outlook and Concluding Remarks
The transition away from toxic tin reagents in indole synthesis is not merely a trend but a necessity driven by the growing emphasis on sustainable and safe chemical practices. The alternatives presented in this guide—bismuth, iron, and copper catalysis, along with photoredox strategies—offer significant advantages in terms of reduced toxicity, improved atom economy, and milder reaction conditions.
While each method has its own set of advantages and substrate limitations, the collective progress in this area is undeniable. Future research will likely focus on developing even more efficient and versatile catalysts, expanding the substrate scope of these green methodologies, and integrating them into flow chemistry systems for scalable and continuous production. By embracing these greener alternatives, the scientific community can continue to harness the synthetic power of indole chemistry while minimizing its environmental footprint.
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Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. (2026, January 14). ACS Publications. Retrieved from [Link]
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The economies of synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
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Cross-dehydrogenative coupling: a sustainable reaction for C–C bond formations. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Intramolecular Radical Cyclisation Reaction. (n.d.). ChemTube3D. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Methyl-2-(tributylstannyl)-1H-indole
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 1-Methyl-2-(tributylstannyl)-1H-indole (CAS No. 157427-46-8) and related organotin waste streams. As a reagent frequently employed in complex organic syntheses, such as Stille coupling reactions, its proper management is paramount to ensuring laboratory safety and environmental stewardship.[1][2] The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to mitigate risks and comply with regulatory standards.
The core hazard associated with this compound stems from its tributyltin (TBT) moiety. TBT compounds are recognized for their severe toxicity, potential as endocrine disruptors, and long-term environmental persistence.[1][3][4] Therefore, all waste containing this substance must be treated as hazardous. This guide moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety that is both understood and effectively implemented.
Foundational Safety & Hazard Assessment
A thorough understanding of the risks is the bedrock of safe laboratory practice. The hazards of this compound are multifaceted, encompassing acute toxicity, chronic health effects, and significant environmental danger.
Toxicological and Environmental Profile
The primary driver for these stringent protocols is the high toxicity of the tributyltin functional group.
-
Human Health Hazards: This compound is classified as toxic if swallowed and harmful if it comes into contact with the skin.[5] It is a known skin and eye irritant.[6] Critically, there is evidence that it may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure.[5][7] Inhalation of vapors or mists should be strictly avoided.[8]
-
Environmental Hazards: Organotin compounds are very toxic to aquatic life, with devastating and long-lasting effects.[9] The tributyltin cation (TBT) can persist in the environment, particularly in sediments, for years and is known to bioaccumulate in the food chain, posing a widespread ecological threat.[1][4] Due to this, the release of this compound into the environment must be rigorously prevented.
Personal Protective Equipment (PPE) Mandates
A multi-layered PPE approach is non-negotiable when handling this compound in any form—neat, in solution, or as waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves, double-gloving recommended. | Provides a robust barrier against dermal absorption, which is a primary route of exposure.[7] Gloves must be inspected before use.[10] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes and aerosols, preventing severe eye irritation. |
| Body Protection | A flame-retardant or cotton laboratory coat. Chemically resistant apron for large quantities or transfers. | Prevents contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[11] |
| Respiratory | All handling must occur inside a certified chemical fume hood. | Engineering controls are the primary method to prevent inhalation of vapors.[8][12] |
Waste Management: Segregation and Decontamination
The cardinal rule for organotin waste is strict segregation . Never mix organotin waste with other laboratory waste streams. This prevents cross-contamination and ensures the waste is handled by a specialized and appropriate disposal route.
Waste Stream Identification and Containment
All materials that have come into contact with this compound are considered hazardous waste.
-
Liquid Waste: This includes the neat reagent, reaction mixtures, and solvent rinses from contaminated glassware.
-
Action: Collect in a dedicated, sealed, and properly vented hazardous waste container made of a compatible material (e.g., high-density polyethylene).
-
-
Solid Waste: This includes contaminated gloves, absorbent pads, silica gel, and disposable labware.
-
Action: Collect in a separate, dedicated, sealed container. Do not mix with liquid waste.[8]
-
All waste containers must be clearly labeled with the words "Hazardous Waste: Contains Organotin Compounds" and a full list of the chemical contents.[13][14]
Step-by-Step Decontamination & Disposal Protocol
For laboratories equipped to perform chemical deactivation, the following oxidative procedure can be employed to break the highly toxic tin-carbon bond. This renders the waste less hazardous, though the final treated material must still be disposed of as hazardous waste. This procedure must be performed in a chemical fume hood.
-
Dilution (Caution: Exothermic Reaction Possible):
-
Oxidation:
-
While stirring vigorously, slowly add an oxidizing agent. A common and effective choice is a slurry of calcium hypochlorite in water. Add the oxidant portion-wise to manage any potential temperature increase.[8]
-
The underlying chemistry involves the oxidative cleavage of the Sn-C bond, converting the tributyltin moiety to less toxic inorganic tin salts.
-
-
Reaction Time:
-
Allow the mixture to stir for several hours, or preferably overnight, to ensure the reaction proceeds to completion.[8]
-
-
Quenching & Neutralization:
-
If necessary, carefully quench any remaining oxidant. Check the pH of the aqueous layer and neutralize it to a pH between 6 and 8 using sodium bisulfite for excess oxidant, followed by an appropriate acid or base (e.g., HCl or NaOH).[8]
-
-
Final Packaging for Disposal:
-
After the reaction is complete and neutralized, the mixture should be transferred to a new, clearly labeled hazardous waste container.
-
The label must indicate that the contents are "Treated Organotin Waste" and list all components of the final mixture.
-
Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.[15] Disposal in a controlled landfill is a required final step.[13][14]
-
Emergency Response Protocols
Rapid and correct response to spills or personnel exposure is critical.
-
Spill Management:
-
Evacuate the immediate area and alert colleagues.[8]
-
Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[16] Do not use combustible materials.
-
Carefully collect the contaminated absorbent and place it into a sealed container for hazardous solid waste.[16]
-
Clean the spill area with a suitable solvent (e.g., toluene), and collect this cleaning solvent as liquid hazardous waste.
-
Never wash a spill down the drain.[9]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[8][11] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air at once.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process and procedural flow for the proper management of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-2-(tributylstannyl)-1H-indole
Foreword: As laboratory professionals, our pursuit of scientific advancement must be built upon an unwavering foundation of safety. The compound 1-Methyl-2-(tributylstannyl)-1H-indole, while a valuable reagent in synthetic chemistry, notably for Stille coupling reactions, belongs to the organotin family.[1] Specifically, the tributyltin (TBT) moiety is a well-documented hazardous component, demanding our utmost respect and meticulous handling.[2][3] This guide is structured to provide not just a list of procedures, but a deep, causal understanding of the necessary precautions. It is designed to empower you, the researcher, to work confidently and safely, backed by authoritative knowledge and field-proven best practices.
Hazard Assessment: Understanding the Adversary
This compound's primary threat profile is dictated by its tributyltin group. Organotin compounds are potent, versatile, and carry significant health and environmental risks that cannot be underestimated.[1] Exposure can occur via inhalation, ingestion, and, most critically for laboratory settings, dermal absorption.[3]
Tributyltin compounds are known to be severely irritating to the skin and mucous membranes, with the potential to cause chemical burns upon contact.[2][4] Beyond acute effects, TBT compounds are associated with long-term, systemic toxicity. They can impact the immune, endocrine, and nervous systems.[4][5] Furthermore, many organotin compounds are classified as reproductive toxins, potentially damaging fertility or the unborn child.
| Hazard Profile of Tributyltin (TBT) Compounds | Description |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed and harmful in contact with skin. |
| Skin Corrosion/Irritation | Causes severe skin irritation and may lead to chemical burns.[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] |
| Reproductive Toxicity | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity | Causes damage to organs (e.g., liver, endocrine glands, immune system) through prolonged or repeated exposure.[2][4][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[7] |
Core Directive: A Multi-Layered PPE Strategy
Given the high dermal toxicity and irritant nature of tributyltin compounds, a comprehensive PPE strategy is non-negotiable. This is not merely a checklist; it is an integrated system of barriers designed to protect you from a persistent and insidious chemical threat. All work with organotin compounds must be conducted within a certified chemical fume hood to contain vapors and prevent inhalation exposure.[8]
Hand Protection: The Primary Barrier
Your hands are the most likely point of direct contact. A single layer of gloves is insufficient given the risk of micropores and the potential for TBT compounds to permeate common glove materials.
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: A thinner, nitrile glove provides a close fit and secondary protection.
-
Outer Glove: A heavier-duty nitrile or neoprene glove offers enhanced chemical resistance and physical durability.
-
-
Causality: Double-gloving provides redundancy. Should the outer glove be compromised, the inner glove offers a critical time window to cease work, remove the gloves safely, and wash your hands. This practice is essential because tributyltin compounds can be rapidly absorbed through the skin.[2]
-
Best Practice: Inspect gloves for any signs of degradation or puncture before each use. Change your outer gloves frequently, and immediately if you suspect any contamination. Never touch surfaces outside the fume hood (e.g., door handles, pens, keyboards) with gloved hands.
Eye and Face Protection: Shielding Sensitive Tissues
The mucous membranes of the eyes are highly susceptible to the irritating effects of TBT vapors and potential splashes.[4]
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles offer a more complete seal around the eyes.
-
Best Practice: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.
-
-
Causality: A face shield protects not only the eyes but also the facial skin from splashes, which could otherwise lead to severe irritation or burns.[2]
Body Protection: Preventing Incidental Contact
-
Protocol: A flame-resistant laboratory coat is required. Ensure the coat is fully buttoned and the sleeves are not rolled up. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Do not wear shorts or open-toed shoes in the laboratory.
-
Causality: Standard cotton lab coats can absorb liquid spills, holding the hazardous chemical against your skin. A chemically resistant material provides a barrier to prevent such prolonged contact.[9]
Respiratory Protection: A Necessary Precaution
While all work should be performed in a fume hood, respiratory protection may be necessary in specific scenarios.
-
Protocol:
-
Standard Operations: A properly functioning chemical fume hood is the primary engineering control and is sufficient for routine handling of small quantities.
-
Emergency Situations: In the event of a spill or a fume hood failure, a respirator is essential. The appropriate choice depends on the concentration. For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) is required.[5] For lower concentrations, an air-purifying respirator with organic vapor cartridges and P100 particulate filters is suitable.[10]
-
-
Causality: The Occupational Safety and Health Administration (OSHA) has established an exposure limit for organotin compounds of 0.1 mg/m³ as a time-weighted average (TWA).[10][11] Respiratory protection ensures that you remain below this permissible exposure limit, even if primary engineering controls fail.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach minimizes the risk of exposure at every stage of the experimental process.
Caption: Experimental workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used.[12]
-
Clearly designate a specific area within a chemical fume hood for the procedure.[8]
-
Gather all necessary glassware, reagents, and waste containers before starting.
-
Don the full, required PPE as described in Section 2.
-
-
Handling:
-
Post-Experiment Cleanup:
-
Contaminated glassware should be decontaminated before being removed from the fume hood. A common practice is to rinse the glassware with a suitable organic solvent to remove the bulk of the residue, then soak it in a bleach or 20% nitric acid bath overnight to oxidize the residual organotin compounds to less hazardous inorganic tin oxides.[13]
-
Wipe down all surfaces inside the fume hood that may have come into contact with the compound.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Dispose of gloves and any other disposable items in the designated hazardous waste container.[12]
-
Wash hands thoroughly with soap and water.[8]
-
Disposal Plan: Responsible Stewardship
All materials contaminated with this compound are classified as hazardous waste.[8][14] Improper disposal poses a severe threat to the environment.[7]
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- 3. healthandenvironment.org [healthandenvironment.org]
- 4. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 5. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. Tributyltin - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 11. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
